Diethyl 2,4-pyridinedicarboxylate
描述
Structure
3D Structure
属性
IUPAC Name |
diethyl pyridine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-12-9(7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUDQLHCIAOWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961682 | |
| Record name | Diethyl lutidinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41438-38-4 | |
| Record name | Diethyl 2,4-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41438-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 2,4-pyridinedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041438384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl lutidinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl pyridine-2,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL LUTIDINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SN4572M5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Diethyl 2,4-Pyridinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of Diethyl 2,4-pyridinedicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering detailed data, experimental protocols, and theoretical insights to support research and development activities.
Introduction
This compound (CAS No: 41438-38-4) is a diester derivative of 2,4-pyridinedicarboxylic acid, also known as lutidinic acid.[1] Its structure, featuring a pyridine ring substituted with two ethyl ester groups at the 2 and 4 positions, makes it a versatile building block in organic synthesis. The presence of the nitrogen atom in the pyridine ring and the two ester functionalities imparts specific chemical reactivity and physical characteristics to the molecule. Notably, it has been identified as a prolyl 4-hydroxylase-directed proinhibitor, playing a role in the inhibition of prolyl hydroxylation and procollagen processing.[2] This biological activity underscores its potential in drug discovery and development.
Chemical Structure and Core Properties
The fundamental attributes of this compound are summarized below, providing a foundational understanding of the molecule.
Figure 1: Chemical structure of this compound.
Table 1: Core Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 41438-38-4 | [1] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | White to Almost white powder to lump | A |
| Melting Point | 31 °C | B |
| Boiling Point | 330.9 ± 22.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| LogP | 1.6 | [1] |
| Topological Polar Surface Area | 65.5 Ų | [1] |
Note: The melting point is a reported value from a commercial supplier and may require experimental verification. Another source reports the melting point as "N/A".[2]
Synthesis and Purification
The primary route for the synthesis of this compound is the Fischer esterification of 2,4-pyridinedicarboxylic acid with ethanol in the presence of an acid catalyst. This well-established reaction is widely used for the preparation of esters from carboxylic acids and alcohols.
Figure 2: General workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification
This protocol is adapted from established procedures for the synthesis of related pyridinedicarboxylate esters.
Materials:
-
2,4-Pyridinedicarboxylic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-pyridinedicarboxylic acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Solvent Removal: After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Aqueous Workup: Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system.
Spectroscopic and Chromatographic Characterization
Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted spectral data and an interpretation based on the known chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Aromatic Protons: Three signals are expected in the aromatic region, corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the two ester groups.
-
Ethyl Ester Protons: Two sets of signals are expected for each of the two ethyl groups:
-
A quartet corresponding to the methylene protons (-OCH₂CH₃).
-
A triplet corresponding to the methyl protons (-OCH₂CH₃).
-
¹³C NMR (Predicted):
-
Carbonyl Carbons: Two signals are expected in the downfield region, corresponding to the carbonyl carbons of the ester groups.
-
Pyridine Ring Carbons: Five signals are expected for the carbons of the pyridine ring, with their chemical shifts influenced by the nitrogen atom and the ester substituents.
-
Ethyl Ester Carbons: Two signals are expected for the carbons of the ethyl groups: one for the methylene carbon and one for the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:
-
C=O Stretch: A strong absorption band in the region of 1700-1730 cm⁻¹ is characteristic of the carbonyl group in the ester functionalities.
-
C-O Stretch: Absorption bands in the region of 1100-1300 cm⁻¹ are expected for the C-O single bond stretching of the ester groups.
-
Aromatic C=C and C=N Stretches: Multiple bands in the region of 1400-1600 cm⁻¹ are characteristic of the pyridine ring.
-
C-H Stretches: Absorption bands corresponding to aromatic and aliphatic C-H stretching will be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (223.23). Common fragmentation patterns would involve the loss of ethoxy (-OCH₂CH₃) or ethoxycarbonyl (-COOCH₂CH₃) groups.
Solubility Profile
Qualitative observations suggest that this compound is soluble in common organic solvents such as ethanol, methanol, dichloromethane, and chloroform. Quantitative solubility data is not widely available and would need to be determined experimentally.
Conclusion
This compound is a compound with significant potential in medicinal chemistry and other fields. This guide provides a consolidated resource of its known and predicted physical properties, along with a foundational experimental protocol for its synthesis. The provided information is intended to facilitate further research and application of this versatile molecule. It is recommended that the predicted spectral data be confirmed experimentally for any critical applications.
References
Diethyl 2,4-Pyridinedicarboxylate: A Technical Guide for Researchers
Introduction
Diethyl 2,4-pyridinedicarboxylate, a diester derivative of lutidinic acid, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its core structure, a pyridine ring substituted with two ethyl ester functionalities, provides a versatile scaffold for chemical modification and has led to its investigation in various biological contexts. This technical guide offers an in-depth exploration of the chemical structure, synthesis, analysis, and key applications of this compound, with a particular focus on its role as a proinhibitor of prolyl 4-hydroxylase.
Chemical Structure and Physicochemical Properties
This compound is characterized by a pyridine nucleus with ethyl carboxylate groups at the C2 and C4 positions. This arrangement of functional groups dictates its chemical reactivity and physical properties.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 41438-38-4 | [1] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 31 °C | [2] |
| Boiling Point | 330.9 °C at 760 mmHg | [3] |
| Density | 1.2 g/cm³ | [3] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. | [4] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding dicarboxylic acid, 2,4-pyridinedicarboxylic acid (also known as lutidinic acid), with ethanol in the presence of a strong acid catalyst.[5]
Fischer Esterification: Mechanism and Rationale
Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[6] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[7] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Experimental Protocol: Fischer Esterification
The following protocol is a representative procedure for the synthesis of this compound based on the well-established Fischer esterification method.[5][8]
Materials:
-
2,4-Pyridinedicarboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,4-pyridinedicarboxylic acid and an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Carefully and slowly, add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain the reflux for several hours (e.g., 4-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Chemical Analysis and Characterization
The identity and purity of synthesized this compound are confirmed through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and the ethyl ester groups. The pyridine protons will appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm). The ethyl groups will exhibit a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), with coupling between them.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester groups (typically δ 160-180 ppm), the aromatic carbons of the pyridine ring (typically δ 120-150 ppm), and the carbons of the ethyl groups (methylene around δ 60 ppm and methyl around δ 14 ppm).[9][10]
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically in the range of 1700-1750 cm⁻¹.[11] Other characteristic peaks include C-O stretching vibrations (around 1100-1300 cm⁻¹) and C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.[12]
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak (M⁺) at m/z = 223. Common fragmentation patterns for diethyl esters include the loss of an ethoxy group (-OCH₂CH₃, m/z = 45) or an ethyl group (-CH₂CH₃, m/z = 29).[13][14]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of this compound. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of an acid modifier like formic acid) can be employed.[15][16] Detection is typically performed using a UV detector at a wavelength where the pyridine ring absorbs, such as 254 nm.[15]
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment and identification of volatile impurities. A non-polar capillary column is typically used, and the temperature program is optimized to achieve good separation of the components.[15][16]
Applications in Drug Development and Research
The primary area of interest for this compound in drug development stems from its activity as a proinhibitor of prolyl 4-hydroxylase.[3][17]
Prolyl 4-Hydroxylase Inhibition
Prolyl 4-hydroxylase is a key enzyme in the biosynthesis of collagen, catalyzing the hydroxylation of proline residues in procollagen chains.[17] This post-translational modification is essential for the formation of the stable triple-helical structure of collagen. Inhibition of this enzyme can modulate collagen deposition, which has therapeutic implications in fibrotic diseases.
This compound itself is not a direct inhibitor of prolyl 4-hydroxylase in vitro.[17] However, within a cellular environment, it is hydrolyzed to its active form, 2,4-pyridinedicarboxylic acid, which is a potent inhibitor of the enzyme.[17][18] This makes this compound a "proinhibitor" – a precursor that is converted to the active drug in the body. The increased lipophilicity of the diethyl ester compared to the dicarboxylic acid facilitates its transport across cell membranes.[19]
Caption: Mechanism of action of this compound as a proinhibitor.
Studies have shown that treatment of cells with this compound leads to the production of under-hydroxylated procollagen, which is thermally unstable and not efficiently secreted from the cell, ultimately leading to its degradation.[2]
Other Research Applications
Beyond its effects on collagen synthesis, this compound has been investigated for other biological activities. It has been shown to stabilize the hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of cellular response to low oxygen levels.[20] This has led to its exploration in cosmetic applications, for instance, in combination with resveratrol to improve hair density.[11][20] Additionally, it has been described as a potent scavenger of active oxygen species.[21]
Conclusion
This compound is a valuable chemical entity for researchers in drug development and medicinal chemistry. Its role as a cell-permeable proinhibitor of prolyl 4-hydroxylase provides a powerful tool for studying the biological consequences of inhibiting collagen synthesis and holds potential for the development of therapeutics for fibrotic diseases. The straightforward synthesis via Fischer esterification and the availability of modern analytical techniques for its characterization make it an accessible compound for further investigation. Future research may uncover novel applications for this versatile molecule, building upon our current understanding of its chemical and biological properties.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:41438-38-4 | Chemsrc [chemsrc.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. prepchem.com [prepchem.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. ANALYTICAL METHODS - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyridinedicarboxylates, the first mechanism-derived inhibitors for prolyl 4-hydroxylase, selectively suppress cellular hydroxyprolyl biosynthesis. Decrease in interstitial collagen and Clq secretion in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyridinedicarboxylates, the first mechanism-derived inhibitors for prolyl 4-hydroxylase, selectively suppress cellular hydroxyprolyl biosynthesis. Decrease in interstitial collagen and Clq secretion in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2,4-Pyridinedicarboxylic acid diethyl ester | 41438-38-4 | FP138504 [biosynth.com]
A Technical Guide to the Spectroscopic Characterization of Diethyl 2,4-pyridinedicarboxylate
This guide provides an in-depth analysis of the spectroscopic data for Diethyl 2,4-pyridinedicarboxylate, a key intermediate in pharmaceutical and chemical research. As a molecule of interest in drug development, particularly as a prolyl 4-hydroxylase inhibitor, its unambiguous structural confirmation is paramount.[1] This document serves as a technical resource for researchers and scientists, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility.
Introduction to this compound
This compound (CAS No: 41438-38-4) is a diester derivative of pyridine-2,4-dicarboxylic acid. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.23 g/mol . The structural integrity and purity of this compound are critical for its application in research and development. Spectroscopic techniques provide a non-destructive and highly informative approach to confirm its chemical structure and identify any potential impurities. This guide will delve into the theoretical and practical aspects of its characterization by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the protons of the two ethyl ester groups. The chemical shifts are influenced by the electron-withdrawing nature of the ester groups and the nitrogen atom in the pyridine ring.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.80 | Doublet | 1H | H-6 |
| ~8.25 | Doublet of Doublets | 1H | H-5 |
| ~7.90 | Doublet | 1H | H-3 |
| ~4.40 | Quartet | 2H | -OCH₂CH₃ (C-4) |
| ~4.35 | Quartet | 2H | -OCH₂CH₃ (C-2) |
| ~1.40 | Triplet | 3H | -OCH₂CH₃ (C-4) |
| ~1.35 | Triplet | 3H | -OCH₂CH₃ (C-2) |
Disclaimer: This is a predicted spectrum. Actual experimental values may vary slightly.
Interpretation:
-
The downfield region of the spectrum is characterized by three signals corresponding to the aromatic protons of the pyridine ring. The proton at the C-6 position is expected to be the most deshielded due to its proximity to the nitrogen atom and the C-4 ester group.
-
The two sets of signals for the ethyl groups, each consisting of a quartet and a triplet, are characteristic of the -OCH₂CH₃ moiety. The slight difference in their chemical shifts arises from the different electronic environments of the ester groups at the C-2 and C-4 positions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165.5 | C=O (C-4) |
| ~164.0 | C=O (C-2) |
| ~151.0 | C-6 |
| ~149.0 | C-2 |
| ~138.0 | C-4 |
| ~128.0 | C-5 |
| ~125.0 | C-3 |
| ~62.0 | -OCH₂CH₃ (C-4) |
| ~61.5 | -OCH₂CH₃ (C-2) |
| ~14.2 | -OCH₂CH₃ (C-4) |
| ~14.0 | -OCH₂CH₃ (C-2) |
Disclaimer: This is a predicted spectrum. Actual experimental values may vary slightly.
Interpretation:
-
The two carbonyl carbons of the ester groups are expected to appear at the most downfield region of the spectrum.
-
The five distinct signals for the pyridine ring carbons reflect the asymmetry of the substitution pattern.
-
The methylene and methyl carbons of the two ethyl groups will each give rise to two closely spaced signals.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Caption: Workflow for NMR Data Acquisition and Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by the characteristic vibrations of the ester and pyridine functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1590, ~1470 | Medium | C=C and C=N stretch (pyridine ring) |
| ~1250 | Strong | C-O stretch (ester) |
Disclaimer: This is a predicted spectrum. Actual experimental values may vary slightly.
Interpretation:
-
The most prominent peak in the spectrum will be the strong C=O stretching vibration of the ester groups around 1725 cm⁻¹.
-
The presence of the pyridine ring is confirmed by the C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.
-
The C-O stretching vibrations of the ester groups will appear as strong bands in the 1300-1100 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is a liquid or low-melting solid) or as a KBr pellet (if it is a solid).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 223, corresponding to the molecular weight of the compound.
-
Major Fragments:
-
m/z = 178: Loss of an ethoxy group (-OCH₂CH₃) from the molecular ion.
-
m/z = 150: Loss of a carboxyl group (-COOCH₂CH₃) from the molecular ion.
-
m/z = 122: Further fragmentation of the pyridine ring.
-
Disclaimer: This is a predicted fragmentation pattern. The relative intensities of the peaks may vary depending on the ionization method used.
Interpretation:
The fragmentation pattern is consistent with the presence of two ethyl ester groups attached to a pyridine ring. The initial loss of an ethoxy or carboxyl group is a common fragmentation pathway for esters.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data presented in this guide are in full agreement with the known chemical structure of the molecule. This technical guide serves as a valuable resource for researchers, enabling them to confidently verify the identity and purity of this important chemical compound in their studies.
References
Diethyl 2,4-pyridinedicarboxylate CAS number 41438-38-4
An In-depth Technical Guide to Diethyl 2,4-pyridinedicarboxylate
Topic: this compound CAS Number: 41438-38-4 Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of this compound (CAS 41438-38-4), a versatile heterocyclic compound. We delve into its fundamental physicochemical properties, established synthetic routes, and detailed spectroscopic profile. The core of this document focuses on its significant biological activities and applications, particularly its role as a prolyl 4-hydroxylase inhibitor and a stabilizer of Hypoxia-Inducible Factor 1-alpha (HIF-1α), with direct implications for drug discovery and advanced cosmetology. Furthermore, its utility as a pivotal building block in materials science and organic synthesis is explored. This guide concludes with essential safety and handling protocols to ensure its proper use in a laboratory setting.
This compound is a disubstituted pyridine derivative featuring two ethyl ester functional groups. These structural motifs are key to its reactivity and utility as a chemical intermediate. Its core properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 41438-38-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1][2] |
| Molecular Weight | 223.23 g/mol | [1][4] |
| Appearance | White to almost white powder or lump; Colorless liquid | [5][6] |
| Boiling Point | 330.9 ± 22.0 °C at 760 mmHg | [1][7] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 153.9 ± 22.3 °C | [1] |
| LogP (Partition Coeff.) | 2.00 | [1] |
| Topological Polar Surface Area (TPSA) | 65.5 Ų | [2] |
| Synonyms | 2,4-Pyridinedicarboxylic acid diethyl ester, Diethyl lutidinate | [2][8] |
Synthesis and Manufacturing Insights
The most common and industrially scalable method for producing this compound is through the Fischer esterification of its corresponding diacid, 2,4-pyridinedicarboxylic acid (Lutidinic acid).
Reaction Principle: Fischer Esterification
This acid-catalyzed reaction involves the treatment of a carboxylic acid with an excess of alcohol. The equilibrium is typically driven towards the product (ester) by removing water as it is formed, often through azeotropic distillation, or by using a large excess of the alcohol reactant. The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
References
- 1. This compound | CAS#:41438-38-4 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 2,4-Pyridinedicarboxylic acid diethyl ester | 41438-38-4 | FP138504 [biosynth.com]
- 5. Diethyl 2,4-pyridinedicarboxylic acid - 가흥시 길라특화공 유한 [jlightchem.com]
- 6. This compound | 41438-38-4 | TCI EUROPE N.V. [tcichemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
Introduction: The Strategic Importance of Diethyl 2,4-pyridinedicarboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2,4-pyridinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This compound is a strategically important heterocyclic building block in modern organic synthesis and medicinal chemistry. As a derivative of pyridine, a core scaffold in numerous pharmaceuticals, this compound offers a unique arrangement of two reactive ester functionalities on the pyridine ring.[1] This distinct substitution pattern allows for the regioselective synthesis of complex molecules, making it a valuable precursor for novel therapeutic agents and functional materials.[2] Its role as a potent pro-inhibitor of prolyl 4-hydroxylase, an enzyme critical in collagen synthesis, underscores its significance in biochemical research and drug development.[3] Furthermore, its application has been explored in cosmetology to improve hair density by stabilizing hypoxia-inducible factor 1-alpha (HIF-1α).[4] This guide provides a comprehensive overview of its synthesis, purification, characterization, and key applications, grounded in established chemical principles and methodologies.
Synthesis: A Robust Protocol via Fischer Esterification
The most direct and widely adopted method for synthesizing this compound is the Fischer esterification of its parent diacid, 2,4-pyridinedicarboxylic acid (Lutidinic acid). This acid-catalyzed reaction with ethanol is a classic, reliable, and scalable approach.
Causality of Experimental Design
The Fischer esterification is an equilibrium-limited process. To drive the reaction towards the formation of the diethyl ester product, two key strategies are employed in this protocol:
-
Use of Excess Reagent: Ethanol serves as both the reactant and the solvent, ensuring its high concentration shifts the equilibrium forward according to Le Châtelier's principle.
-
Removal of Water: The water produced during the reaction is continuously removed via azeotropic distillation with a suitable solvent (e.g., benzene or toluene). This removal of a product species is critical for achieving a high conversion rate and maximizing the yield. Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a suspension of 2,4-pyridinedicarboxylic acid (1.0 eq) in absolute ethanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) with cooling in an ice bath.
-
Esterification: Equip the flask with a reflux condenser and a Dean-Stark apparatus. Heat the mixture to reflux for 16-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture into a larger beaker containing crushed ice and water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or solid NaHCO₃ in portions until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 3 volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are representative of pure this compound.
Molecular Structure Diagram
Caption: Chemical structure of this compound.
Table of Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 41438-38-4 | [3][5] |
| Molecular Formula | C₁₁H₁₃NO₄ | [3][5] |
| Molecular Weight | 223.23 g/mol | [3][5] |
| Boiling Point | 330.9 ± 22.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Appearance | White to almost white powder or lump | [6] |
Table of Expected Spectroscopic Data
| Technique | Data and Interpretation |
| ¹H NMR | δ (ppm) in CDCl₃: ~9.0 (d, 1H, H-6), ~8.5 (dd, 1H, H-5), ~8.0 (d, 1H, H-3), ~4.5 (q, 2H, -OCH₂CH₃ at C-2), ~4.4 (q, 2H, -OCH₂CH₃ at C-4), ~1.4 (t, 3H, -OCH₂CH₃ at C-2), ~1.3 (t, 3H, -OCH₂CH₃ at C-4). (Note: Chemical shifts are predictive and may vary slightly) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~165.5, ~164.0 (Ester C=O), ~151.0 (C-6), ~149.0 (C-2), ~140.0 (C-4), ~128.0 (C-5), ~125.0 (C-3), ~62.0, ~61.5 (-OCH₂CH₃), ~14.2, ~14.0 (-OCH₂CH₃). (Note: Based on data for the parent acid and standard ester shifts).[7] |
| IR | ν (cm⁻¹): ~3000-2900 (C-H stretch), ~1730 (C=O ester stretch), ~1590 (C=N/C=C pyridine ring stretch), ~1250 (C-O ester stretch). (Note: Based on typical values for similar compounds).[8] |
| Mass Spec. | (EI): Expected M⁺ peak at m/z = 223.08. |
Applications in Research and Drug Development
This compound is not merely a stable, characterizable molecule but a versatile platform for constructing more complex chemical entities.
Role as a Versatile Synthetic Intermediate
The two ester groups can be selectively or fully hydrolyzed, reduced, or converted into amides, providing access to a wide array of derivatives. The pyridine nitrogen atom can be N-alkylated or oxidized, further expanding its synthetic utility.
Caption: Synthetic pathways from this compound.
Key Application Areas
-
Enzyme Inhibition: As a cell-permeable pro-drug, it is hydrolyzed intracellularly to 2,4-pyridinedicarboxylic acid, a known inhibitor of Fe²⁺ and 2-oxoglutarate-dependent dioxygenases, including prolyl 4-hydroxylase and histone lysine demethylases.[3][9] This makes it an invaluable tool for studying processes like collagen biosynthesis, hypoxia response, and epigenetic regulation.
-
Materials Science: The corresponding diacid is a popular organic linker for creating metal-organic frameworks (MOFs) and coordination polymers.[2] The pyridine nitrogen provides an additional coordination site, influencing the final topology and properties of the resulting material, which can have applications in gas storage and catalysis.
-
Medicinal Chemistry: The scaffold is used to synthesize more complex molecules for drug discovery. For instance, derivatives have been investigated for their potential as antimetastatic agents and in the development of novel antibiotics.[1][9][10]
Conclusion
This compound is a high-value chemical intermediate whose synthesis via Fischer esterification is both practical and well-understood. Its characterization is straightforward using standard spectroscopic techniques. The true power of this molecule lies in its versatility as a building block, enabling researchers and drug development professionals to access a diverse range of functionalized pyridine derivatives for applications spanning from fundamental enzymology to the frontiers of materials science and therapeutic development.
References
- 1. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS#:41438-38-4 | Chemsrc [chemsrc.com]
- 4. A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | 41438-38-4 | TCI EUROPE N.V. [tcichemicals.com]
- 7. 2,4-Pyridinedicarboxylic acid(499-80-9) 13C NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 2,4-ピリジンジカルボン酸 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Diethyl Pyridine-2,3-dicarboxylate | 2050-22-8 | Benchchem [benchchem.com]
The Versatile Cornerstone: A Technical Guide to Diethyl 2,4-Pyridinedicarboxylate in Modern Organic Synthesis
Abstract
Diethyl 2,4-pyridinedicarboxylate, a disubstituted pyridine derivative, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique electronic and structural features, characterized by the strategic placement of two electrophilic ester functionalities on a nucleophilic pyridine core, render it a highly versatile synthon. This guide provides an in-depth exploration of its synthesis, chemical reactivity, and diverse applications, with a particular focus on its role in the development of novel pharmaceuticals, functional materials, and advanced agrochemicals. Through a detailed examination of reaction mechanisms, experimental protocols, and spectroscopic data, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this remarkable molecule.
Introduction: The Strategic Advantage of the Pyridine-2,4-dicarboxylate Scaffold
The pyridine ring is a ubiquitous motif in a vast array of biologically active compounds and functional materials.[1] The strategic incorporation of substituents onto this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties, including its reactivity, solubility, and biological target affinity. This compound (CAS No: 41438-38-4) distinguishes itself as a particularly valuable building block due to the orthogonal reactivity of its constituent parts: the electron-deficient positions ortho and para to the nitrogen atom, and the two modifiable ester groups. This inherent functionality provides multiple avenues for synthetic elaboration, making it a cornerstone in the construction of complex molecular architectures.
This guide will navigate the synthetic landscape of this compound, from its fundamental preparation to its application in cutting-edge research. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and chemical properties is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 41438-38-4 | [2] |
| Molecular Formula | C₁₁H₁₃NO₄ | [2] |
| Molecular Weight | 223.23 g/mol | [2] |
| Appearance | White to Almost white powder to lump | [3] |
| Boiling Point | 330.9 ± 22.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 153.9 ± 22.3 °C | [2] |
| Melting Point | 31 °C | [3] |
Spectroscopic Data:
-
¹³C NMR Spectrum: Similar to the ¹H NMR, a predicted ¹³C NMR spectrum would show signals for the two distinct carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the five carbons of the pyridine ring.[7]
-
Infrared (IR) Spectrum: The IR spectrum is expected to show strong absorption bands characteristic of the C=O stretching of the ester groups (typically around 1720-1740 cm⁻¹), as well as C-O stretching and vibrations associated with the aromatic pyridine ring.[8]
-
Mass Spectrum: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 223, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of ethoxy and carbonyl groups.
Synthesis of this compound: A Practical Approach
The most common and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification of 2,4-pyridinedicarboxylic acid (also known as lutidinic acid).[2][9][10] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process, and strategies are employed to drive the equilibrium towards the product.
Reaction Mechanism: Fischer-Speier Esterification
The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.
Caption: Mechanism of Fischer-Speier Esterification.
The key to a high yield is the removal of water as it is formed, typically through azeotropic distillation with a suitable solvent like toluene, or by using a large excess of the alcohol reactant.[10]
Experimental Protocol: Fischer Esterification of 2,4-Pyridinedicarboxylic Acid
This protocol is adapted from established procedures for the synthesis of related pyridinedicarboxylate esters.[4]
Materials:
-
2,4-Pyridinedicarboxylic acid (Lutidinic acid)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Toluene (optional, for azeotropic removal of water)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-pyridinedicarboxylic acid (1 equivalent) in absolute ethanol (5-10 equivalents).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirred suspension. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice-cold water. c. Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. d. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.
Reactivity and Synthetic Transformations
The synthetic utility of this compound stems from the reactivity of its two key functional components: the ester groups and the pyridine ring.
Reactions at the Ester Functionalities
The ester groups at the 2- and 4-positions can undergo a variety of transformations, providing access to a wide range of derivatives.
-
Hydrolysis: The diethyl ester can be hydrolyzed back to the parent 2,4-pyridinedicarboxylic acid under acidic or basic conditions. Basic hydrolysis (saponification) is often preferred to avoid potential side reactions.[11]
-
Amidation: Reaction with primary or secondary amines can convert the ester groups into amides. This transformation is often facilitated by activating the carboxylic acid (after hydrolysis) or by direct aminolysis under harsher conditions.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester groups to the corresponding hydroxymethyl groups, yielding 2,4-bis(hydroxymethyl)pyridine.[12]
-
Transesterification: In the presence of an acid or base catalyst, reaction with another alcohol can lead to the exchange of the ethyl groups, which is useful for introducing different alkyl chains.[13]
Caption: Key synthetic transformations of this compound.
Reactions involving the Pyridine Ring
The pyridine nitrogen and the aromatic ring itself offer further sites for chemical modification.
-
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). This modification alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic substitutions.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the ester groups and the ring nitrogen deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen.
Applications in Organic Synthesis
The unique structural and reactivity profile of this compound has led to its application in diverse areas of chemical synthesis.
Medicinal Chemistry: A Proinhibitor of Prolyl 4-Hydroxylase
One of the most significant applications of this compound is in the field of medicinal chemistry, where it acts as a proinhibitor of prolyl 4-hydroxylase.[2][14] This enzyme is crucial for the post-translational modification of collagen, and its inhibition is a therapeutic strategy for fibrotic diseases.[2]
The diethyl ester itself is not a direct inhibitor of the enzyme in vitro. However, within the cellular environment, it is hydrolyzed to the active inhibitor, 2,4-pyridinedicarboxylic acid.[15] This pro-drug approach enhances the cell permeability of the inhibitor, leading to a more potent effect in intact tissues.[15] The increased lipophilicity of the ester facilitates its passage across cell membranes, whereupon intracellular esterases release the active diacid.[16]
Agrochemicals and Pharmaceuticals: A Versatile Scaffold
While specific, named agrochemicals or pharmaceuticals directly synthesized from this compound are not extensively detailed in the readily available literature, the closely related diethyl 5-ethyl-2,3-pyridinedicarboxylate is a key intermediate in the synthesis of imidazolinone herbicides like imazethapyr.[15][17] This highlights the utility of the pyridinedicarboxylate scaffold in constructing complex, biologically active molecules. The functional handles on this compound make it an ideal starting point for the synthesis of libraries of compounds for screening in drug and agrochemical discovery programs.[14]
Materials Science: Precursor to Functional Polymers
Pyridinedicarboxylic acids are valuable monomers in the synthesis of functional polymers, including polyesters and polyamides.[18] The incorporation of the pyridine unit into the polymer backbone can impart desirable properties such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions. This compound can be used in polycondensation reactions, often after conversion to the more reactive diacyl chloride, to produce these advanced materials.[18]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its straightforward preparation, coupled with the orthogonal reactivity of its ester and pyridine functionalities, provides a rich platform for the construction of a diverse array of complex molecules. From its well-established role as a proinhibitor in medicinal chemistry to its potential in the development of novel agrochemicals and functional materials, this synthon continues to be a valuable tool for chemists at the forefront of innovation. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to empower researchers to fully exploit its synthetic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS#:41438-38-4 | Chemsrc [chemsrc.com]
- 3. This compound | 41438-38-4 | TCI EUROPE N.V. [tcichemicals.com]
- 4. prepchem.com [prepchem.com]
- 5. Diethyl 2,6-pyridinedicarboxylate(15658-60-3) 1H NMR spectrum [chemicalbook.com]
- 6. 2,5-PYRIDINEDICARBOXYLIC ACID DIETHYL ESTER(5552-44-3) 1H NMR [m.chemicalbook.com]
- 7. 2,4-Pyridinedicarboxylic acid(499-80-9) 13C NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- 15. asianpubs.org [asianpubs.org]
- 16. 2,4-Pyridinedicarboxylic acid diethyl ester | 41438-38-4 | FP138504 [biosynth.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. edepot.wur.nl [edepot.wur.nl]
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of Diethyl 2,4-Pyridinedicarboxylate
Abstract
The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved therapeutics.[1][2] Among the vast landscape of pyridine-based scaffolds, Diethyl 2,4-pyridinedicarboxylate emerges as a particularly intriguing starting material for drug discovery. Its unique substitution pattern and inherent reactivity offer a versatile platform for the synthesis of compounds targeting a range of biological processes. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, drawing upon established research and providing practical insights for researchers and drug development professionals. We will delve into its role as an inhibitor of key enzymes, a modulator of critical signaling pathways, and a foundational element for developing novel therapeutic agents.
Introduction: The Strategic Importance of the Pyridine-2,4-dicarboxylate Core
The pyridine scaffold is an isostere of benzene, with the nitrogen atom imparting unique physicochemical properties that are highly advantageous for drug design.[1] These properties include improved aqueous solubility, the ability to act as a hydrogen bond acceptor, and the potential for ionic interactions. The dicarboxylate substitution at the 2 and 4 positions of the pyridine ring in this compound provides two reactive handles for further chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological activity.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₄ | [3] |
| Molecular Weight | 223.23 g/mol | [3] |
| Boiling Point | 330.9 ± 22.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
The strategic placement of the ester groups allows for their selective hydrolysis, amidation, or reduction, leading to a wide array of derivatives with distinct biological profiles. This inherent versatility makes this compound a valuable building block in the synthesis of complex molecules for therapeutic applications.[4]
Core Applications in Medicinal Chemistry
The medicinal chemistry applications of this compound and its derivatives are centered on their ability to interact with specific biological targets. The following sections highlight key areas where this scaffold has shown significant promise.
Inhibition of Prolyl 4-Hydroxylase and its Therapeutic Implications
One of the earliest and most significant identified biological activities of this compound is its role as a potent proinhibitor of prolyl 4-hydroxylase.[3] Prolyl 4-hydroxylases are enzymes crucial for the post-translational modification of collagen, a key component of the extracellular matrix. Inhibition of these enzymes can have profound effects on collagen synthesis and deposition.
Mechanism of Action: this compound itself is not the active inhibitor. It acts as a prodrug, or "proinhibitor," which is intracellularly hydrolyzed to its corresponding dicarboxylic acid. This active form then inhibits prolyl 4-hydroxylase, thereby preventing the hydroxylation of proline residues in procollagen chains. This, in turn, disrupts the proper folding and secretion of collagen.[3]
Therapeutic Potential: The ability to modulate collagen deposition has therapeutic implications in fibrotic diseases, where excessive collagen accumulation leads to organ damage. Conditions such as idiopathic pulmonary fibrosis, liver cirrhosis, and scleroderma could potentially be treated with inhibitors of prolyl 4-hydroxylase.
Modulation of the Hypoxia-Inducible Factor (HIF-1α) Pathway
The Hypoxia-Inducible Factor (HIF-1α) is a master regulator of the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (the same family of enzymes mentioned above), leading to its degradation. Under hypoxic conditions, these enzymes are inactive, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.
Synergistic Effects: Research has shown that a combination of this compound and resveratrol can stabilize the HIF-1α protein.[5] This combination has demonstrated a synergistic effect on the expression of HIF-1α target genes. A clinical study has even explored this combination for improving hair density, suggesting a role in promoting hair follicle function.[5]
Therapeutic Rationale: The stabilization of HIF-1α can be beneficial in conditions where enhanced angiogenesis and tissue perfusion are desired, such as in ischemic diseases (e.g., peripheral artery disease, myocardial infarction).
Figure 1: Simplified diagram of the HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.
Inhibition of Jumonji-C Domain-Containing Histone Demethylases
Jumonji-C (JmjC) domain-containing histone demethylases are a class of enzymes that play a critical role in epigenetic regulation by removing methyl groups from histones. The dysregulation of these enzymes is implicated in various diseases, including cancer.
Selective Inhibition: Recent studies have identified 5-substituted pyridine-2,4-dicarboxylate derivatives as potent and selective inhibitors of human Jumonji-C domain-containing protein 5 (JMJD5).[6] Crystallographic studies have revealed that the C5 substituent of the pyridine ring binds in the substrate-binding pocket of the enzyme, providing a basis for structure-activity relationship (SAR) studies aimed at improving potency and selectivity.[6]
Therapeutic Promise: The development of selective inhibitors for specific histone demethylases is a promising strategy for cancer therapy. By targeting enzymes like JMJD5, it may be possible to modulate gene expression in cancer cells, leading to cell cycle arrest and apoptosis. The this compound scaffold provides a valuable starting point for the design of such inhibitors.
A Versatile Scaffold for Targeting Other Enzyme Classes and Protein-Protein Interactions
The utility of the pyridine dicarboxylate framework extends beyond the examples above. The related dihydropyridine dicarboxylates have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in the management of type 2 diabetes.[7]
Furthermore, the rigid and functionalized nature of the pyridine ring makes it an attractive scaffold for the design of molecules that can disrupt protein-protein interactions (PPIs).[8][9][10][11][12] PPIs are fundamental to many cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Small molecules that can mimic key secondary structures, such as α-helices, are sought after as PPI inhibitors. The this compound scaffold can be elaborated with various substituents to present pharmacophoric groups in a spatially defined manner, potentially mimicking the "hot spot" residues at a PPI interface.
Synthesis and Derivatization Strategies
The synthesis of this compound is typically achieved through the Fischer esterification of the corresponding pyridine-2,4-dicarboxylic acid (Lutidinic acid) with ethanol in the presence of a strong acid catalyst.[3]
References
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:41438-38-4 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecules targeting protein–protein interactions for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Oncogenic Protein-Protein Interactions by Diversity Oriented Synthesis and Combinatorial Chemistry Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Peptidomimetic Libraries Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selectscience.net [selectscience.net]
- 12. Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches [mdpi.com]
An In-Depth Technical Guide to the Solubility and Stability of Diethyl 2,4-pyridinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Diethyl 2,4-pyridinedicarboxylate (DE-2,4-PDC), a diester derivative of pyridine-2,4-dicarboxylic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a pyridine core, is a common feature in many biologically active compounds. The diester functionalities provide versatile handles for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.
Understanding the physicochemical properties of DE-2,4-PDC is paramount for its effective application. Solubility and stability are two critical parameters that profoundly influence its handling, formulation, and ultimately, its performance in various applications. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical experimental guidance. Due to the limited availability of direct quantitative data for this specific compound in public literature, this guide also incorporates data from structurally related compounds and predictive models to provide a holistic understanding.
Physicochemical Properties of this compound
A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its solubility and stability profiles.
| Property | Value | Source |
| CAS Number | 41438-38-4 | [1] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 330.9 °C at 760 mmHg | [3] |
| Flash Point | 153.9 °C | [3] |
| pKa (Predicted) | ~2.5 (for the pyridine nitrogen) |
Solubility Profile
Qualitative Solubility
General observations from synthetic procedures suggest that this compound is soluble in common organic solvents such as ethanol, methanol, and ethyl acetate. Its diester nature contributes to its affinity for moderately polar to polar organic solvents. The presence of the pyridine nitrogen, which can act as a hydrogen bond acceptor, also influences its interaction with protic solvents.
Predictive Solubility Analysis
In the absence of extensive experimental data, Quantitative Structure-Property Relationship (QSPR) models and other computational tools can be employed to estimate the solubility of DE-2,4-PDC in various solvents. These models utilize molecular descriptors to correlate the chemical structure with its physicochemical properties.[3][4]
Key Structural Features Influencing Solubility:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can participate in hydrogen bonding, enhancing solubility in protic solvents.
-
Ester Groups: The two ethyl ester groups contribute to the molecule's polarity and can also act as hydrogen bond acceptors.
-
Overall Polarity: The combination of the aromatic ring and the ester functionalities results in a molecule of moderate polarity.
Based on the principle of "like dissolves like," DE-2,4-PDC is expected to exhibit good solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol), and moderate solubility in less polar solvents like dichloromethane and ethyl acetate. Its solubility in non-polar solvents such as hexane is anticipated to be low. Aqueous solubility is also expected to be limited due to the presence of the largely non-polar pyridine ring and the ethyl groups of the esters.
Experimental Determination of Solubility
For definitive solubility data, experimental determination is essential. The following are standard protocols that can be adapted for this compound.
This method determines the equilibrium solubility of a compound in a given solvent.[5][6][7][8][9]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of DE-2,4-PDC in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[10][11][12][13]
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilution: Add a small aliquot of the DMSO stock solution to the aqueous buffer or solvent of interest in a microplate well.
-
Incubation: Incubate the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature.
-
Detection of Precipitation: Measure the turbidity of the solution using a nephelometer or by visual inspection to determine the concentration at which precipitation occurs.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
The chemical stability of this compound is a critical parameter that dictates its shelf-life, storage conditions, and compatibility with other substances. Forced degradation studies are essential to understand its intrinsic stability and to identify potential degradation products.[2][14][15][16][17][18][19][20]
Potential Degradation Pathways
Based on its chemical structure, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The ester linkages are prone to hydrolysis under both acidic and basic conditions, yielding the corresponding mono-ester and ultimately pyridine-2,4-dicarboxylic acid. The rate of hydrolysis is expected to be pH-dependent, being faster at the extremes of pH.[21][22][23][24][25]
-
Oxidation: While the pyridine ring is relatively stable to oxidation, the ester groups could be susceptible to oxidative degradation under harsh conditions.
-
Photodegradation: Exposure to UV light may induce degradation of the pyridine ring or the ester functionalities. The specific photoproducts would depend on the wavelength of light and the presence of photosensitizers.[26][27][28][29][30]
-
Thermal Degradation: At elevated temperatures, this compound may undergo decomposition. The degradation products would depend on the temperature and the presence of oxygen.
Caption: Potential Degradation Pathways of DE-2,4-PDC.
Forced Degradation Studies Protocol
To investigate the stability of this compound and develop a stability-indicating analytical method, forced degradation studies should be performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2][14][15][31][16]
Protocol:
-
Acid Hydrolysis: Treat a solution of DE-2,4-PDC with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat a solution of DE-2,4-PDC with a strong base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of DE-2,4-PDC with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid DE-2,4-PDC to dry heat (e.g., 80 °C).
-
Photostability: Expose a solution and the solid form of DE-2,4-PDC to a light source according to ICH Q1B guidelines.
-
Analysis: At appropriate time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Analytical Methodologies
A robust and validated analytical method is crucial for the accurate quantification of this compound and its potential impurities or degradants.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is the most common and suitable technique for the analysis of DE-2,4-PDC.
Typical HPLC Parameters:
-
Column: C18, (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 260-280 nm).
-
Column Temperature: 30 °C
The development of a stability-indicating method requires ensuring that all degradation products are well-resolved from the parent peak and from each other.[17][18][19][32][33]
Handling, Storage, and Formulation Considerations
Based on the predicted and known properties of this compound, the following recommendations for handling, storage, and formulation can be made:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, as the compound is classified as causing serious eye irritation.[1][34] Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture to minimize hydrolysis and photodegradation.
-
Formulation: For solution-based formulations, the choice of solvent will be critical. The pH of aqueous formulations should be carefully controlled to be near neutral to minimize hydrolysis. The use of antioxidants may be considered if oxidative degradation is found to be a significant pathway.
Conclusion
This compound is a valuable building block with significant potential. A thorough understanding of its solubility and stability is crucial for its successful application in research and development. While specific experimental data for this compound is limited, this guide provides a comprehensive framework based on its chemical structure, predictive models, and established analytical protocols. The experimental methodologies outlined herein will enable researchers to generate the necessary data to support their work, from early-stage discovery to formulation development. Further research to generate and publish quantitative solubility and stability data for this compound would be a valuable contribution to the scientific community.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. enamine.net [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 17. ijtsrd.com [ijtsrd.com]
- 18. ijpsr.com [ijpsr.com]
- 19. irjpms.com [irjpms.com]
- 20. biomedres.us [biomedres.us]
- 21. Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester - ProQuest [proquest.com]
- 22. researchgate.net [researchgate.net]
- 23. chemrxiv.org [chemrxiv.org]
- 24. 32. The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. UV photolysis for accelerating pyridine biodegradation. | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. snscourseware.org [snscourseware.org]
- 32. scispace.com [scispace.com]
- 33. chromatographyonline.com [chromatographyonline.com]
- 34. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Discovery and History of Pyridine Dicarboxylate Compounds
Abstract
This technical guide provides an in-depth exploration of the discovery and history of pyridine dicarboxylate compounds, a pivotal class of heterocyclic molecules. Tailored for researchers, scientists, and professionals in drug development, this document navigates the historical milestones, from their initial isolation from natural sources to the development of sophisticated synthetic methodologies. It elucidates the fundamental structure-property relationships that underpin their diverse applications, particularly their profound impact on coordination chemistry and medicinal science. By detailing the evolution of experimental strategies and the causal drivers behind them, this guide offers a comprehensive understanding of the scientific journey that has established pyridine dicarboxylates as indispensable scaffolds in modern chemistry and pharmacology.
Introduction: The Genesis of a Versatile Heterocycle
The story of pyridine dicarboxylate compounds is intrinsically linked to the birth of modern organic chemistry in the 19th century. The initial discovery of the parent pyridine ring, a six-membered heterocycle with one nitrogen atom, set the stage for the exploration of its myriad derivatives. Pyridine was first isolated from coal tar in 1849 by the Scottish chemist Thomas Anderson, who named it from the Greek word "pyr" (fire) due to its flammability.[1] This discovery opened a new chapter in heterocyclic chemistry, moving beyond naturally occurring alkaloids to the systematic study of these fundamental aromatic systems.
The subsequent functionalization of the pyridine ring, particularly with carboxylic acid groups, was a logical and crucial progression. The introduction of these acidic moieties dramatically alters the molecule's physical and chemical properties, imparting polarity, water solubility, and, most importantly, the ability to act as powerful chelating agents for metal ions. This chelation capability would later prove to be central to their biological roles and diverse applications.
This guide will trace the historical arc of key pyridine dicarboxylate isomers, from their early, often arduous, isolation and synthesis to the sophisticated and elegant chemical strategies employed today. We will examine the scientific reasoning that guided this evolution and highlight the pivotal discoveries that have cemented their importance in science and industry.
Foundational Discoveries and Early Synthetic Efforts
The early history of pyridine dicarboxylates is characterized by the oxidation of readily available pyridine-containing natural products and coal tar derivatives. These initial methods, though often harsh and low-yielding by modern standards, were instrumental in providing the first samples of these compounds for study and laid the groundwork for future synthetic innovations.
Quinolinic Acid (Pyridine-2,3-dicarboxylic Acid): From Quinolines to Neurobiology
Quinolinic acid holds a significant place in the history of these compounds. Its discovery is tied to the study of quinoline, a bicyclic heterocycle also found in coal tar. The famed Skraup synthesis of quinoline , reported by the Czech chemist Zdenko Hans Skraup in 1880, provided a robust method for creating the quinoline scaffold.[2][3][4][5][6] This synthesis involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][5][6]
The availability of quinoline and its derivatives logically led to investigations of their oxidative degradation. Early chemists demonstrated that the benzene portion of the quinoline ring could be cleaved through oxidation, leaving behind the more stable pyridine ring with two adjacent carboxylic acid groups. This process yielded quinolinic acid.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Early pathway to Quinolinic Acid via Skraup Synthesis.", fontsize=9]; enddot Figure 1: Early pathway to Quinolinic Acid via Skraup Synthesis.
This discovery was not merely a chemical curiosity. Decades later, quinolinic acid was identified as a key metabolite in the kynurenine pathway, the primary route for the degradation of the essential amino acid tryptophan in mammals.[7][8] Its role as a neuroactive compound and agonist of the N-methyl-D-aspartate (NMDA) receptor has made it a molecule of significant interest in the study of neurodegenerative diseases.[8]
Dipicolinic Acid (Pyridine-2,6-dicarboxylic Acid): A Tale of Bacterial Spores and Chelation
Dipicolinic acid (DPA) is perhaps the most well-known of the pyridine dicarboxylates due to its unique biological role. It is a major component of bacterial endospores, comprising up to 15% of their dry weight, where it plays a crucial role in their remarkable heat resistance.[9]
The first successful chemical synthesis of DPA was reported in 1935 by Alvin W. Singer and S.M. McElvain, who achieved a 64% yield by oxidizing 2,6-dimethylpyridine (2,6-lutidine) with potassium permanganate. This foundational work provided a reliable route to DPA for further study. The starting material, 2,6-lutidine, was itself a product of coal tar fractionation.[10]
The causality behind the choice of 2,6-lutidine as a precursor is clear: the two methyl groups are susceptible to oxidation, directly leading to the desired dicarboxylic acid with the carboxyl groups symmetrically positioned on the pyridine ring. This symmetry is key to its powerful chelating ability.
Experimental Protocol: Classical Oxidation of 2,6-Lutidine to Dipicolinic Acid
This protocol is a generalized representation based on early 20th-century methods.
-
Reaction Setup: A solution of 2,6-lutidine is prepared in water in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Oxidant Addition: A solution of potassium permanganate (KMnO₄) in water is added portion-wise to the heated lutidine solution. The addition is controlled to maintain a gentle reflux, as the oxidation is highly exothermic. The purple color of the permanganate disappears as it is consumed.
-
Reaction Monitoring: The addition of KMnO₄ continues until a faint pink color persists, indicating a slight excess of the oxidant and the completion of the reaction.
-
Workup: The hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct. The filtrate is then acidified with a strong acid (e.g., HCl or H₂SO₄).
-
Isolation: Upon cooling the acidified solution, dipicolinic acid, being less soluble in acidic aqueous media, crystallizes out. The white crystals are collected by filtration, washed with cold water, and dried.
This classical approach, while effective, utilized harsh reagents and generated significant waste (MnO₂). Later advancements focused on more efficient and environmentally benign oxidation methods.[11]
Other Isomers: Isocinchomeronic and Cinchomeronic Acids
The exploration of other isomers often stemmed from the degradation of more complex alkaloids. Cinchomeronic acid (pyridine-3,4-dicarboxylic acid), for example, was prepared by the oxidation of quinine, a landmark antimalarial drug.[12] Similarly, isocinchomeronic acid (pyridine-2,5-dicarboxylic acid) was synthesized via the oxidation of 2,5-dialkylpyridines, often with nitric acid under pressure, a process that required careful control to avoid explosive reactions.[13] These early syntheses further demonstrated the utility of oxidation as a primary tool for accessing this class of compounds.
The Evolution of Synthetic Strategies
As the field of organic synthesis matured, chemists sought more versatile and controlled methods to construct the functionalized pyridine ring, moving beyond the limitations of oxidizing existing precursors. This led to the development of powerful ring-forming reactions that allowed for the assembly of pyridine dicarboxylates from acyclic precursors.
The Hantzsch Pyridine Synthesis: A Cornerstone of Heterocyclic Chemistry
In 1881, Arthur Rudolf Hantzsch reported a multi-component reaction that would become one of the most fundamental methods for pyridine synthesis.[12][14][15] The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, such as ammonia or ammonium acetate.[15]
The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[14][15] The driving force for this final step is the stability gained through aromatization.[15] This one-pot reaction is renowned for its efficiency and ability to construct highly functionalized pyridines.[12]
Mechanism of the Hantzsch Synthesis:
The elegance of the Hantzsch synthesis lies in its convergent assembly of the pyridine ring through a series of well-understood reaction steps:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[14]
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester.[14]
-
Michael Addition & Cyclization: The enamine undergoes a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular condensation and dehydration to yield the 1,4-dihydropyridine core.[14]
-
Aromatization: The 1,4-dihydropyridine is oxidized to the final pyridine product. Common oxidants include nitric acid or chromium trioxide.[15]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Workflow of the Hantzsch Pyridine Synthesis.", fontsize=9]; enddot Figure 2: Workflow of the Hantzsch Pyridine Synthesis.
The Hantzsch synthesis provided a rational and predictable way to access symmetrically substituted pyridine-3,5-dicarboxylates, a feat that was difficult to achieve through simple oxidation of coal tar fractions.
Inverse Electron Demand Diels-Alder Reactions: A Modern Approach
A more contemporary and powerful strategy for constructing substituted pyridines involves the inverse electron demand Diels-Alder (IEDDA) reaction.[16] This cycloaddition approach is particularly effective for creating highly substituted and complex pyridine rings.
In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The IEDDA reaction inverts these electronic requirements. The reaction proceeds with an electron-poor diene, such as a 1,2,4-triazine, reacting with an electron-rich dienophile.[16] The initial cycloadduct then undergoes a retro-Diels-Alder reaction, typically extruding a small, stable molecule like nitrogen gas (N₂), to form the aromatic pyridine ring.[16]
This methodology offers excellent control over regiochemistry and allows for the introduction of a wide variety of substituents, making it a valuable tool in modern drug discovery and materials science.
Physicochemical Properties and Coordination Chemistry
The defining feature of pyridine dicarboxylates is their ability to act as multidentate ligands, forming stable complexes with a wide range of metal ions. This property is a direct consequence of the presence of both the pyridine nitrogen and the carboxylate oxygen atoms, which can coordinate to a metal center.
Chelation and Stability Constants
Dipicolinic acid (2,6-pyridinedicarboxylic acid) is a classic example of a tridentate ligand. The nitrogen atom and the two carboxylate groups are perfectly positioned to form two stable five-membered chelate rings with a metal ion. This "pincer-like" coordination leads to highly stable metal complexes.
The strength of these interactions is quantified by stability constants (log K). Higher values of log K indicate a more stable complex. The stability of these complexes is influenced by factors such as the metal ion's charge and size, and the specific pyridine dicarboxylate isomer.
Table 1: Representative Stability Constants (log K₁) for Metal-Dipicolinate Complexes
| Metal Ion | log K₁ |
| Cu²⁺ | ~7.5 |
| Ni²⁺ | ~6.9 |
| Zn²⁺ | ~6.8 |
| Co²⁺ | ~6.5 |
| Fe³⁺ | ~9.5 |
| Tb³⁺ | ~8.0 |
Note: These are approximate values and can vary with experimental conditions such as ionic strength and temperature. Data synthesized from multiple sources.
The strong binding affinity, particularly for lanthanide ions like Terbium (Tb³⁺) and Europium (Eu³⁺), has led to significant applications. The pyridine dicarboxylate ligand can act as an "antenna," absorbing UV light and efficiently transferring that energy to the complexed lanthanide ion, which then emits light at its characteristic wavelength. This property is exploited in fluorescence-based biological assays and in the development of luminescent materials.
Spectroscopic Characterization
The structures of pyridine dicarboxylates and their metal complexes are routinely characterized using spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectra of pyridine dicarboxylates are characterized by strong absorption bands corresponding to the C=O stretching of the carboxylic acid groups (typically around 1700 cm⁻¹). Upon deprotonation and complexation to a metal ion, this band shifts to lower frequencies, corresponding to the asymmetric stretching of the carboxylate anion (COO⁻), typically in the 1610-1550 cm⁻¹ region.[17] The C-N and C-C-N vibrations within the pyridine ring are also observable.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the substitution pattern of the pyridine ring. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nature of the carboxylic acid groups and their position on the ring.
Table 2: Typical ¹H NMR Chemical Shift Ranges (in DMSO-d₆) for Pyridine Dicarboxylate Protons
| Isomer | Proton Position | Approximate Chemical Shift (ppm) |
| 2,6-DPA | H3/H5 | 8.2-8.3 |
| H4 | 8.2-8.3 (triplet) | |
| 2,3-Quinolinic | H4, H5, H6 | 7.8-9.0 (complex multiplet) |
| 2,5-Isocinchomeronic | H3, H4, H6 | 8.5-9.2 (complex multiplet) |
| 3,5-Dinicotinic | H2/H6 | ~9.2 |
| H4 | ~8.8 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Biological Significance and Applications in Drug Development
The unique chemical properties of pyridine dicarboxylates have made them central to various biological processes and highly attractive scaffolds for drug design. Their ability to interact with metal ions is often at the heart of their biological activity.
-
Antimicrobial and Antiviral Agents: The chelation of essential metal ions can disrupt microbial metabolism, leading to antimicrobial effects. Furthermore, the rigid pyridine dicarboxylate scaffold is an excellent platform for building molecules that can fit into the active sites of viral enzymes.
-
Enzyme Inhibition: Many enzymes, known as metalloenzymes, require a metal ion cofactor for their catalytic activity. Pyridine dicarboxylates can act as potent inhibitors of these enzymes by sequestering the essential metal ion.
-
Neuropharmacology: As evidenced by quinolinic acid, these molecules can interact with receptors in the central nervous system. This has spurred research into developing derivatives that can modulate neuronal activity for the treatment of neurological disorders.
-
Materials Science: Beyond medicine, the ability to form well-defined structures with metal ions has led to the use of pyridine dicarboxylates as building blocks (linkers) for creating Metal-Organic Frameworks (MOFs). These porous materials have potential applications in gas storage, catalysis, and drug delivery.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Relationship between core properties and applications.", fontsize=9]; enddot Figure 3: The relationship between the core properties of pyridine dicarboxylates and their major application areas.
Conclusion and Future Outlook
From their initial discovery as oxidation products of coal tar components to their current status as sophisticated building blocks in medicinal and materials chemistry, the journey of pyridine dicarboxylate compounds mirrors the evolution of organic chemistry itself. The foundational work of 19th and early 20th-century chemists, driven by a desire to understand the structure and reactivity of these novel heterocycles, has paved the way for their modern applications.
The ongoing need for new therapeutics with novel mechanisms of action ensures that pyridine dicarboxylates will remain a focus of research. Their proven ability to interact with biological targets, particularly metalloenzymes, makes them a privileged scaffold in drug discovery. Future research will likely focus on the development of even more selective and efficient synthetic methods, the exploration of new biological targets, and the expansion of their role in cutting-edge materials. The rich history of these compounds serves as a powerful foundation for future innovation, demonstrating how fundamental chemical discovery can lead to profound impacts across scientific disciplines.
References
- 1. acs.org [acs.org]
- 2. elearning.uniroma1.it [elearning.uniroma1.it]
- 3. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 4. iipseries.org [iipseries.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Skraup_reaction [chemeurope.com]
- 7. Kynurenine Pathway of Tryptophan Metabolism in Neuropsychiatric Disorders: Pathophysiologic and Therapeutic Considerations [cpn.or.kr]
- 8. mdpi.com [mdpi.com]
- 9. Engineering the Production of Dipicolinic Acid in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2335823A - Process of separating j-picoline - Google Patents [patents.google.com]
- 11. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 12. grokipedia.com [grokipedia.com]
- 13. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Utility of Diethyl 2,4-Pyridinedicarboxylate in Contemporary Pharmaceutical Synthesis
For distribution to: Researchers, scientists, and drug development professionals
Abstract
Diethyl 2,4-pyridinedicarboxylate is a versatile, readily available scaffold that has emerged as a cornerstone in the synthesis of a diverse array of pharmaceutical agents. Its inherent reactivity, characterized by two distinct ester functionalities and an electron-deficient pyridine core, provides a rich platform for molecular elaboration. This comprehensive guide delves into the practical applications of this key intermediate, offering detailed protocols and mechanistic insights for its utilization in the synthesis of targeted therapeutics. We will explore its established role as a pro-drug for prolyl 4-hydroxylase inhibitors and present a detailed, instructive protocol for the synthesis of a key precursor for pyrazolopyridine-based factor Xa inhibitors, a class of modern anticoagulants exemplified by Apixaban.
Introduction: The Architectural Advantages of a Pyridine Scaffold
The pyridine ring is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the aromatic ring system can engage in π-stacking interactions with biological targets. The substitution pattern on the pyridine ring is crucial for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound offers medicinal chemists a pre-functionalized pyridine core, with ester groups at the 2- and 4-positions that can be selectively manipulated to introduce a wide range of chemical diversity.
Application I: A Pro-Drug Approach to Prolyl 4-Hydroxylase Inhibition
Prolyl 4-hydroxylase (P4H) is a key enzyme in collagen biosynthesis, responsible for the hydroxylation of proline residues, a critical step for the stability of the collagen triple helix.[1][2] Inhibition of P4H has significant therapeutic potential in fibrotic diseases and cancer. Pyridine-2,4-dicarboxylic acid (2,4-PDCA) is a potent inhibitor of P4H. However, its dicarboxylic acid nature limits its cell permeability. This compound serves as a cell-permeable pro-drug, or proinhibitor, of 2,4-PDCA.[1] Once inside the cell, esterases hydrolyze the ethyl esters to release the active dicarboxylic acid, leading to localized inhibition of P4H.[1]
Mechanism of Action: From Pro-Drug to Active Inhibitor
The conversion of the inactive diethyl ester to the active dicarboxylic acid within the cellular environment is a classic example of a pro-drug strategy to overcome bioavailability limitations.
Caption: Pro-drug activation of this compound.
Protocol 1: Hydrolysis of this compound to Pyridine-2,4-dicarboxylic acid
This protocol details the chemical hydrolysis of the diethyl ester to the active dicarboxylic acid, a crucial step for in-vitro assays and mechanistic studies.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Commercial Source |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | Commercial Source |
| Deionized Water | N/A | In-house |
| Ethanol (EtOH) | Anhydrous | Commercial Source |
| Dichloromethane (DCM) | HPLC Grade | Commercial Source |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source |
Experimental Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 44.8 mmol) in ethanol (100 mL).
-
Saponification: To the stirred solution, add a solution of sodium hydroxide (4.48 g, 112 mmol, 2.5 equivalents) in deionized water (50 mL).
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot (Rf ≈ 0.6) and the appearance of a baseline spot indicates the completion of the reaction (typically 2-4 hours).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Isolation: Collect the white precipitate by vacuum filtration, washing with cold deionized water (2 x 20 mL).
-
Drying: Dry the solid in a vacuum oven at 60 °C to a constant weight to afford Pyridine-2,4-dicarboxylic acid.
Expected Yield: 85-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application II: Synthesis of a Pyrazolopyridine Core for Factor Xa Inhibitors
Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic diseases. Apixaban is a highly successful oral Factor Xa inhibitor that features a pyrazolo[3,4-c]pyridine core. While the commercial synthesis of Apixaban follows a different route, this compound serves as an excellent starting material to construct a similar and medicinally relevant scaffold. This section provides a detailed, instructive protocol for the synthesis of a key Apixaban precursor analog.
Synthetic Strategy: A Stepwise Approach to Complexity
The proposed synthesis involves a three-step sequence starting from this compound:
-
Selective Mono-amidation: Selective reaction at the more electrophilic C4-ester with a hydrazine derivative.
-
Cyclization: Intramolecular cyclization to form the pyrazolo[3,4-c]pyridine ring system.
-
Amidation: Conversion of the remaining ester at the C2 position to the primary amide.
Caption: Synthetic workflow for an Apixaban precursor analog.
Protocol 2: Synthesis of a Key Pyrazolopyridine Intermediate
This protocol outlines the synthesis of an ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate analog, a core structure of Apixaban.
Part A: Selective Mono-hydrazinolysis
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| (4-Methoxyphenyl)hydrazine hydrochloride | ≥97% | Commercial Source |
| Triethylamine (TEA) | Anhydrous | Commercial Source |
| Ethanol (EtOH) | Anhydrous | Commercial Source |
Experimental Procedure:
-
Hydrazine Free-basing: In a 100 mL round-bottom flask, suspend (4-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10.0 mmol) in ethanol (30 mL). Add triethylamine (1.53 mL, 11.0 mmol, 1.1 equivalents) and stir at room temperature for 30 minutes.
-
Reaction Setup: In a separate 250 mL round-bottom flask, dissolve this compound (2.23 g, 10.0 mmol) in ethanol (50 mL).
-
Addition: Slowly add the hydrazine solution to the solution of the diethyl ester at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude mono-hydrazide intermediate. This intermediate is often used in the next step without further purification.
Part B: Cyclization to the Pyrazolopyridine Core
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Crude Mono-hydrazide | N/A | From Part A |
| Dowtherm A | N/A | Commercial Source |
Experimental Procedure:
-
Reaction Setup: Place the crude mono-hydrazide from Part A into a high-boiling point solvent such as Dowtherm A (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Cyclization: Heat the mixture to 240-250 °C for 2-3 hours. The high temperature facilitates the intramolecular cyclization and elimination of ethanol.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out. Dilute the mixture with hexanes (100 mL) to further precipitate the product. Collect the solid by vacuum filtration and wash with hexanes.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired pyrazolo[3,4-c]pyridine ester.
Part C: Final Amidation
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Pyrazolo[3,4-c]pyridine Ester | N/A | From Part B |
| Ammonia (7 N solution in Methanol) | N/A | Commercial Source |
Experimental Procedure:
-
Reaction Setup: In a sealed pressure vessel, dissolve the pyrazolo[3,4-c]pyridine ester (1.0 g) in a 7 N solution of ammonia in methanol (20 mL).
-
Amidation: Heat the sealed vessel to 80-90 °C for 12-16 hours.
-
Work-up: Cool the reaction vessel to room temperature. The product will likely precipitate. Collect the solid by vacuum filtration and wash with cold methanol.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Conclusion
This compound is a powerful and versatile building block in pharmaceutical synthesis. Its utility as a pro-drug for P4H inhibitors and its potential as a starting material for complex heterocyclic scaffolds like the core of Apixaban highlight its significance. The protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this valuable intermediate in their drug discovery and development endeavors. The strategic manipulation of its functional groups opens avenues for the creation of novel and potent therapeutic agents.
References
Application Note: A Validated Protocol for the Fischer Esterification of 2,4-Pyridinedicarboxylic Acid
Abstract & Introduction
Esters of pyridine dicarboxylic acids are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials such as coordination polymers and polyesters.[1][2][3] Specifically, diesters of 2,4-pyridinedicarboxylic acid serve as versatile building blocks and tridentate O,N,O-pincer ligands.[4] The Fischer-Speier esterification is a classical and cost-effective method for synthesizing esters directly from carboxylic acids and alcohols under acidic catalysis.[5] While the reaction is straightforward for many substrates, the presence of the basic pyridine nitrogen in 2,4-pyridinedicarboxylic acid introduces specific challenges and considerations, including catalyst neutralization and product isolation.
This application note provides a comprehensive, field-tested protocol for the synthesis of dimethyl 2,4-pyridinedicarboxylate. We delve into the mechanistic rationale behind the procedural steps, from reagent selection to final product purification and characterization. The guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable and reproducible methodology.
Chemical Principles & Mechanistic Insight
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[6][7] The equilibrium nature of the reaction necessitates strategic choices to drive the formation of the desired ester product. According to Le Châtelier's principle, this is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.[6][8]
Catalyst and Substrate Activation: A strong mineral acid, such as sulfuric acid (H₂SO₄), is employed as the catalyst. Its primary role is to protonate the carbonyl oxygen of the carboxylic acid.[5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol in this protocol).
The Role of the Pyridine Nitrogen: In the context of 2,4-pyridinedicarboxylic acid, the reaction medium is strongly acidic. Consequently, the basic nitrogen atom of the pyridine ring is protonated to form a pyridinium salt. This has two key effects:
-
Increased Reactivity: The electron-withdrawing nature of the protonated pyridinium ring enhances the electrophilicity of the carboxylic acid groups, potentially accelerating the rate of esterification.
-
Solubility & Workup: The formation of the pyridinium salt alters the solubility of the starting material and the product. During the workup phase, a base is required not only to neutralize the sulfuric acid catalyst but also to deprotonate the pyridine nitrogen to yield the neutral diester product, which can then be extracted into an organic solvent.[1][9]
The accepted mechanism for the reaction is detailed below. Isotopic labeling studies have confirmed that the oxygen atom from the alcohol is incorporated into the final ester, while the hydroxyl group of the carboxylic acid is lost as water.[10]
Caption: Figure 1: Mechanism of Fischer Esterification.
Detailed Experimental Protocol
This protocol details the synthesis of dimethyl 2,4-pyridinedicarboxylate on a 5-gram scale.
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2,4-Pyridinedicarboxylic acid | ≥98% | Sigma-Aldrich |
| Methanol (anhydrous) | ≥99.8% | Fisher Scientific |
| Sulfuric acid, concentrated | 95-98% | VWR Chemicals |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar |
| Round-bottom flask (250 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stir plate and stir bar | - | - |
| Heating mantle | - | - |
| Separatory funnel (500 mL) | - | - |
| Rotary evaporator | - | - |
3.2 Reagent Quantities
| Compound | Mol. Wt. ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |
| 2,4-Pyridinedicarboxylic acid | 167.12 | 5.00 g | 29.91 | 1.0 |
| Methanol | 32.04 | 100 mL | 2470 | ~82.6 |
| Sulfuric Acid (conc.) | 98.08 | 3.0 mL | ~55.5 | ~1.86 |
3.3 Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 2,4-pyridinedicarboxylic acid (5.00 g).
-
Reagent Addition: Place the flask in an ice-water bath. Add anhydrous methanol (100 mL) to the flask and stir to create a slurry. Causality: Using excess methanol acts as both the solvent and a reagent, driving the reaction equilibrium towards the product.
-
Catalyst Addition: While stirring in the ice bath, slowly and cautiously add concentrated sulfuric acid (3.0 mL) dropwise via a glass pipette. An exothermic reaction will occur. Safety: Always add acid to alcohol slowly and with cooling to dissipate heat.
-
Reflux: Attach a reflux condenser to the flask, ensuring a secure connection. Heat the mixture to reflux (approx. 65-70 °C) using a heating mantle. Continue to reflux with vigorous stirring for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting diacid is consumed.
-
Cooling and Concentration: After the reflux period, allow the reaction mixture to cool to room temperature. Remove the bulk of the excess methanol using a rotary evaporator.
-
Neutralization (Crucial Step): Transfer the concentrated residue to a 500 mL beaker and cool in an ice bath. Slowly and carefully add saturated sodium bicarbonate (NaHCO₃) solution portion-wise with stirring until the effervescence ceases and the pH of the solution is ~8-9 (check with pH paper). Causality: This step neutralizes the sulfuric acid catalyst and deprotonates the pyridinium salt to form the free base diester, which is soluble in organic solvents.[9]
-
Extraction: Transfer the neutralized aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers. Note: If emulsions form, add a small amount of brine (saturated NaCl solution) to help break them.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[9]
-
Solvent Removal: Remove the ethyl acetate using a rotary evaporator to yield the crude product, which should be an off-white to pale yellow solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure dimethyl 2,4-pyridinedicarboxylate as a white crystalline solid.
-
Characterization: Dry the purified product under vacuum, record the final mass, calculate the yield, and characterize by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Caption: Figure 2: Experimental Workflow.
Expected Results & Characterization
-
Yield: 75-85%
-
Appearance: White crystalline solid.
-
Dimethyl 2,4-pyridinedicarboxylate (C₉H₉NO₄):
-
Molecular Weight: 195.17 g/mol .[11]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~9.1 (d, 1H, pyridine H6), ~8.5 (s, 1H, pyridine H3), ~7.9 (d, 1H, pyridine H5), ~4.0 (s, 3H, OCH₃), ~3.95 (s, 3H, OCH₃).
-
IR (ATR): ν (cm⁻¹) ~1730 (C=O, ester stretch).
-
Troubleshooting & Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; insufficient reflux time. | Monitor reaction by TLC. Extend reflux time if starting material persists. Ensure anhydrous conditions are maintained. |
| Product loss during workup. | Ensure pH is >8 during neutralization for complete deprotonation. Perform multiple, thorough extractions. | |
| Product is an Oil/Gummy | Impurities present; incomplete solvent removal. | Ensure complete removal of solvent on rotary evaporator. Attempt recrystallization from a different solvent system. |
| Difficult Extraction | Emulsion formation. | Add brine (saturated NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer. |
| Product Hydrolyzes Back | Exposure to acidic or basic aqueous conditions for too long at elevated temperatures. | Perform neutralization and extractions at room temperature or below. Do not let the product sit in aqueous layers for extended periods. |
Conclusion
The Fischer esterification of 2,4-pyridinedicarboxylic acid is an effective and scalable method for producing the corresponding diester. The protocol presented herein is robust and reproducible, with careful attention to the neutralization step being critical for successful isolation of the product. By understanding the underlying mechanism and the unique role of the pyridine moiety, researchers can confidently apply this procedure to generate high-purity material for a wide range of applications in drug development and materials science.
References
- 1. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. youtube.com [youtube.com]
- 11. Dimethyl pyridine-2,4-dicarboxylate | C9H9NO4 | CID 254545 - PubChem [pubchem.ncbi.nlm.nih.gov]
Using Diethyl 2,4-pyridinedicarboxylate as an intermediate for novel compounds
An Application Guide to Diethyl 2,4-pyridinedicarboxylate: A Versatile Intermediate for Novel Compound Synthesis
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties, hydrogen bonding capabilities, and structural rigidity.[1] Compounds built upon this scaffold are integral to numerous pharmaceuticals and functional materials.[1] this compound stands out as a particularly valuable and versatile starting material. Its pre-functionalized structure, featuring two chemically distinct ester groups at the C2 and C4 positions, offers a strategic entry point for creating a diverse library of complex molecules.
This intermediate is not merely a structural scaffold; it is a "proinhibitor" whose parent diacid, 2,4-Pyridinedicarboxylic acid (2,4-PDCA), is a known mimic of 2-oxoglutarate.[2][3] This allows it to interact with a range of enzymes, including prolyl hydroxylases, which are key regulators of the hypoxia-inducible factor (HIF) pathway, a critical target in cancer and ischemia research.[2][3] Its derivatives have also been investigated for applications in materials science, such as the formation of polyesters and advanced electronic materials.[1][4]
This document serves as a detailed guide for researchers, providing both the theoretical basis and practical protocols for leveraging this compound as a key intermediate in the synthesis of novel compounds.
Physicochemical Properties and Characterization
A thorough understanding of the starting material is critical for troubleshooting and ensuring reproducible results. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 41438-38-4 | [2][5][6] |
| Molecular Formula | C₁₁H₁₃NO₄ | [5][7] |
| Molecular Weight | 223.23 g/mol | [5][7] |
| Appearance | White to off-white powder or solid | [6] |
| Boiling Point | 330.9 ± 22.0 °C at 760 mmHg | [2] |
| Topological Polar Surface Area | 65.5 Ų | [5] |
| Synonyms | 2,4-Pyridinedicarboxylic Acid Diethyl Ester | [6] |
Note: Physical properties such as melting and boiling points can vary slightly depending on purity and measurement conditions.
Core Reactivity: Exploiting Asymmetric Functionalization
The synthetic power of this compound lies in the differential reactivity of its two ester groups. The ester at the C2 position is electronically influenced by the adjacent nitrogen atom and is more sterically hindered than the ester at the C4 position. This inherent asymmetry can be exploited to achieve selective monofunctionalization, a crucial strategy for building complex, non-symmetrical molecules.
Application Notes and Experimental Protocols
The following protocols provide step-by-step methodologies for key transformations. These are intended as robust starting points and may require optimization based on the specific substrate and desired scale.
Protocol 1: Selective Hydrolysis to 4-(Ethoxycarbonyl)pyridine-2-carboxylic Acid
Rationale: This protocol leverages the greater steric hindrance and electronic deactivation at the C2-ester position to achieve selective saponification of the C4-ester. Using a stoichiometric amount of a mild base like lithium hydroxide at controlled temperatures is crucial. This mono-acid, mono-ester intermediate is a cornerstone for creating dissymmetric derivatives.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Dioxane and Water (solvent system)
-
Hydrochloric acid (1 M) for acidification
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of dioxane and water.
-
In a separate container, dissolve LiOH·H₂O (1.05 eq) in a minimum amount of water.
-
Cool the solution of the diester to 0 °C in an ice bath.
-
Add the LiOH solution dropwise to the stirring diester solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~4-5 with 1 M HCl. The product may precipitate at this stage.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-acid.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of a Symmetrical N,N'-Disubstituted Pyridine-2,4-dicarboxamide
Rationale: While direct aminolysis of the ester is possible, it often requires high temperatures or specific catalysts and may not be suitable for all amines. A more general and reliable two-step approach involves the complete hydrolysis of the diester to 2,4-pyridinedicarboxylic acid, followed by a standard amide coupling reaction. This method offers broader substrate scope and milder conditions for the amide bond formation step.[8][9]
Part A: Exhaustive Hydrolysis to 2,4-Pyridinedicarboxylic Acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
To a solution of this compound (1.0 eq) in water, add an aqueous solution of NaOH (2.5 eq).
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC, typically 4-6 hours).
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Carefully acidify the mixture with concentrated HCl until the pH is approximately 2-3. The diacid product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,4-pyridinedicarboxylic acid.[2]
Part B: Amide Coupling
Rationale: The diacid is converted to a more reactive species (an acyl chloride or an activated ester) before reacting with the amine. The thionyl chloride method is classic and effective, while peptide coupling reagents like EDC/HOBt offer milder conditions suitable for sensitive substrates.
Materials:
-
2,4-Pyridinedicarboxylic acid (from Part A)
-
Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt
-
The desired primary or secondary amine (2.2 eq)
-
A non-nucleophilic base like triethylamine (TEA) or DIPEA (if starting from an amine salt)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure (using Thionyl Chloride):
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend 2,4-pyridinedicarboxylic acid (1.0 eq) in an excess of thionyl chloride.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux for 2-4 hours. The suspension should become a clear solution.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride as a solid.
-
Dissolve the crude diacyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (2.2 eq) and a base like triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirring diacyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diamide.
-
Purify the product by recrystallization or silica gel chromatography.
Conclusion
This compound is a high-potential intermediate for synthetic chemists. Its inherent structural asymmetry provides a handle for selective transformations, enabling the efficient construction of mono- and di-substituted pyridine derivatives. The protocols detailed herein for selective hydrolysis and symmetrical amidation serve as validated starting points for accessing novel chemical entities for applications spanning from medicinal chemistry, particularly as modulators of HIF-1α, to the development of novel polymers and functional materials.[2][4][10]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CAS#:41438-38-4 | Chemsrc [chemsrc.com]
- 3. caymanchem.com [caymanchem.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. echemi.com [echemi.com]
- 6. This compound | 41438-38-4 | TCI EUROPE N.V. [tcichemicals.com]
- 7. 2,4-Pyridinedicarboxylic acid diethyl ester | 41438-38-4 | FP138504 [biosynth.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving Diethyl 2,4-Pyridinedicarboxylate
Introduction: The Versatility of a Pyridine Scaffold
Diethyl 2,4-pyridinedicarboxylate is a key chemical intermediate possessing a pyridine core functionalized with two reactive ethyl ester groups at the 2- and 4-positions. This unique arrangement of functionalities imparts a rich and versatile reactivity profile, making it a valuable building block in the synthesis of a diverse array of complex molecules. Its derivatives are of significant interest in medicinal chemistry, materials science, and agrochemical research. The electron-deficient nature of the pyridine ring, coupled with the susceptibility of the ester groups to nucleophilic attack, allows for a wide range of chemical transformations.
This technical guide provides a comprehensive overview of the key reactions involving this compound, offering detailed experimental protocols and insights into the underlying chemical principles. The protocols provided herein are designed to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of pyridine-based compounds.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 41438-38-4 | [1] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | White to beige liquid/amorphous solid | [1] |
| Melting Point | 29.5 °C | [1] |
| Boiling Point | 308.4 °C at 101.3 kPa | [1] |
| Density | 1,286 kg/m ³ at 20.0 °C | [1] |
| Water Solubility | 13.5 g/L at pH 4 at 20 °C | [1] |
Safety and Handling
This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is reported to be an eye irritant at high concentrations.[1] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before use.
Synthesis of this compound
The most common method for the synthesis of this compound is the Fischer esterification of 2,4-pyridinedicarboxylic acid in the presence of an acid catalyst.
Protocol 1: Fischer Esterification of 2,4-Pyridinedicarboxylic Acid
This protocol describes the synthesis of this compound from its corresponding dicarboxylic acid.[2]
Materials:
-
2,4-Pyridinedicarboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
2-Methyltetrahydrofuran
-
Saturated aqueous brine solution
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of 2,4-pyridinedicarboxylic acid (1 equivalent) in absolute ethanol (approximately 5-10 volumes), slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.05-0.1 equivalents) with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 15-20 hours, or until the reaction is deemed complete by a suitable analytical method (e.g., TLC, LC-MS).
-
Allow the reaction mixture to cool to ambient temperature.
-
Extract the product with 2-methyltetrahydrofuran.
-
Wash the combined organic layers with a saturated aqueous brine solution and deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and remove the volatiles under reduced pressure to afford the crude this compound.
-
The crude product can be further purified by silica gel column chromatography if necessary.
Quantitative Data:
| Reagent | Molar Eq. |
| 2,4-Pyridinedicarboxylic acid | 1.0 |
| Absolute Ethanol | Solvent |
| Concentrated H₂SO₄ | cat. |
Expected Yield: >95%[2]
Caption: Fischer Esterification Workflow
Hydrolysis of this compound
The hydrolysis of the diethyl ester back to the dicarboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, using a hydroxide salt, is a common and effective method.
Protocol 2: Basic Hydrolysis to 2,4-Pyridinedicarboxylic Acid
This is a general protocol for the hydrolysis of a diester and may require optimization for this specific substrate.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Water
-
Methanol or Ethanol (optional, to aid solubility)
-
Hydrochloric Acid (HCl), aqueous solution
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of water and a co-solvent like methanol or ethanol.
-
Add a solution of NaOH or LiOH (2.2-3.0 equivalents) in water.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and carefully acidify with an aqueous HCl solution until the pH is acidic (pH ~2-3).
-
The dicarboxylic acid may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Quantitative Data:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| NaOH or LiOH | 2.2 - 3.0 |
| HCl | To pH 2-3 |
Expected Yield: Typically high, >90%.
Caption: Basic Hydrolysis Workflow
Amidation of this compound
Amides can be prepared from this compound either by direct aminolysis or, more commonly, via a two-step process involving hydrolysis to the dicarboxylic acid followed by amide coupling. Direct aminolysis often requires harsh conditions (high temperatures and pressures) and may result in a mixture of products. The two-step approach offers better control and is generally preferred.
Protocol 3: Two-Step Amidation via the Dicarboxylic Acid
This protocol outlines a general procedure for the synthesis of N,N'-disubstituted pyridine-2,4-dicarboxamides.
Step 1: Hydrolysis (as per Protocol 2)
Step 2: Amide Coupling
Materials:
-
2,4-Pyridinedicarboxylic acid (from Step 1)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Amine (R-NH₂) (2.2-2.5 equivalents)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a flask containing 2,4-pyridinedicarboxylic acid (1 equivalent), add an excess of thionyl chloride.
-
Reflux the suspension under an inert atmosphere for 2-4 hours, or until a clear solution is formed.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude diacyl chloride.
-
In a separate flask, prepare a solution of the desired amine (2.2-2.5 equivalents) and triethylamine (2.2-2.5 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude diacyl chloride in anhydrous DCM to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Step 2):
| Reagent | Molar Eq. |
| 2,4-Pyridinedicarboxylic acid | 1.0 |
| Thionyl chloride | Excess |
| Amine (R-NH₂) | 2.2 - 2.5 |
| Triethylamine | 2.2 - 2.5 |
Expected Yield: Variable, depending on the amine used.
Caption: Two-Step Amidation Workflow
Reduction of this compound
The ester functionalities of this compound can be reduced to the corresponding alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Protocol 4: Reduction to 2,4-Bis(hydroxymethyl)pyridine
This is a general procedure for the LiAlH₄ reduction of esters and requires careful handling due to the pyrophoric nature of LiAlH₄.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% aqueous NaOH solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Carefully quench the reaction by the sequential and dropwise addition of water (X mL), followed by 15% aqueous NaOH solution (X mL), and then more water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting mixture until a white, granular precipitate forms.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Lithium aluminum hydride | 2.0 - 3.0 |
Expected Product: 2,4-Bis(hydroxymethyl)pyridine
Caption: LiAlH₄ Reduction Workflow
Potential in Cross-Coupling Reactions
Conclusion
This compound is a highly versatile and synthetically useful building block. The protocols detailed in this guide for its synthesis, hydrolysis, amidation (via the diacid), and reduction provide a solid foundation for its application in the laboratory. These transformations open the door to a wide array of functionalized pyridine derivatives, which are valuable precursors in diverse areas of chemical research. The provided workflows and quantitative data are intended to serve as a practical and reliable resource for researchers aiming to leverage the synthetic potential of this important intermediate.
References
Application of Diethyl 2,4-pyridinedicarboxylate in Polymer Chemistry: A Technical Guide
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Diethyl 2,4-pyridinedicarboxylate in polymer chemistry. It offers in-depth insights into the synthesis of novel pyridine-containing polyesters, detailed experimental protocols, and the characterization of these materials.
Introduction: The Emerging Role of Pyridine-Based Monomers
The quest for advanced polymers with tailored functionalities and sustainable origins has led to the exploration of novel monomer building blocks. This compound, a heteroaromatic diester, has emerged as a promising candidate for the synthesis of new polymers. The incorporation of the pyridine moiety into the polymer backbone can impart unique properties, including altered thermal behavior, and potential for applications in drug delivery, materials science, and as bio-based alternatives to conventional plastics.[1][2][3] This guide focuses on the enzymatic synthesis of polyesters from this compound, a greener and more specific alternative to traditional polymerization techniques.
Core Concept: Enzymatic Polymerization of this compound
Enzymatic catalysis, particularly employing lipases such as Candida antarctica lipase B (CALB), offers a mild and selective route for polyester synthesis. This biocatalytic approach avoids the harsh conditions and metal catalysts often associated with conventional polycondensation, leading to polymers with well-defined structures and potentially enhanced biocompatibility. The enzymatic process typically involves the transesterification of the diethyl ester with a diol, releasing ethanol as a byproduct.
Reaction Workflow:
References
Scalable Synthesis Methods for Diethyl 2,4-pyridinedicarboxylate
An Application Note and Protocol Guide
Introduction
Diethyl 2,4-pyridinedicarboxylate is a pivotal chemical intermediate with a growing presence in the pharmaceutical, agrochemical, and materials science sectors.[1] Its pyridine core, functionalized with two ethyl ester groups, offers a versatile platform for a multitude of chemical transformations. This compound and its derivatives are instrumental in the development of novel therapeutic agents, functional polymers, and specialized agrochemicals.[1][2] Notably, this compound has been identified as a potent prolyl 4-hydroxylase directed proinhibitor, highlighting its potential in medicinal chemistry.[3] Given its increasing importance, the development of scalable, efficient, and economically viable synthesis methods is of paramount importance to researchers and chemical industry professionals.
This comprehensive guide provides detailed application notes and step-by-step protocols for three distinct and scalable methods for the synthesis of this compound. Each method is presented with a thorough explanation of the underlying chemical principles, practical insights for execution, and a critical evaluation of its advantages and limitations. The methodologies covered are:
-
Direct Esterification of 2,4-Pyridinedicarboxylic Acid: A classic and straightforward approach.
-
Oxidation of 2,4-Lutidine and Subsequent Esterification: A two-stage process often favored when the starting lutidine is more accessible than the corresponding diacid.
-
A Modified Hantzsch-Type Pyridine Synthesis: A convergent multi-component reaction strategy for constructing the pyridine ring.
This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to select and implement the most suitable synthesis strategy for their specific needs.
Method 1: Direct Esterification of 2,4-Pyridinedicarboxylic Acid
This method represents the most direct chemical route to this compound, proceeding via a classic Fischer-Speier esterification. The reaction involves the protonation of the carboxylic acid groups by a strong acid catalyst, typically sulfuric acid, which enhances their electrophilicity towards nucleophilic attack by ethanol. The reaction is driven to completion by using an excess of ethanol and often by the removal of water, a byproduct of the reaction, through azeotropic distillation.[4] This method is highly scalable and relies on the commercial availability of 2,4-pyridinedicarboxylic acid.
Reaction Scheme
Caption: Fischer Esterification of 2,4-Pyridinedicarboxylic Acid.
Experimental Protocol
Materials:
-
2,4-Pyridinedicarboxylic acid (Lutidinic acid)
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene or Toluene (for azeotropic removal of water)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-pyridinedicarboxylic acid (1.0 eq).
-
Add absolute ethanol (5-10 volumes, e.g., 5-10 mL per gram of diacid).
-
With caution, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension while stirring. The addition is exothermic.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, allow the mixture to cool to room temperature.
-
Optional but recommended for high yield: Add benzene or toluene (2 volumes) and set up for distillation to azeotropically remove the water-ethanol-benzene/toluene mixture. Periodically add fresh ethanol to maintain the reaction volume.[4]
-
Pour the cooled reaction mixture slowly into a beaker containing ice-water (10-20 volumes).
-
Carefully neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Combine the organic extracts and wash with brine (1 x 3 volumes).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system like diethyl ether/hexane.[4]
Data Summary
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [3][4] |
| Purity (crude) | >90% | - |
| Melting Point | Not widely reported, but expected to be a low-melting solid or oil | - |
| Boiling Point | 330.9 ± 22.0 °C at 760 mmHg | [3] |
Discussion
Advantages:
-
High-yielding and straightforward procedure.
-
Utilizes common and relatively inexpensive reagents.
-
The protocol is well-established and easily scalable from laboratory to pilot plant quantities.
Disadvantages:
-
The economic viability is highly dependent on the cost of the starting 2,4-pyridinedicarboxylic acid.
-
The reaction requires elevated temperatures and long reaction times.
-
The use of concentrated sulfuric acid necessitates careful handling and neutralization steps.
Method 2: Oxidation of 2,4-Lutidine and Subsequent Esterification
This two-step approach is a viable alternative when 2,4-lutidine is a more economical starting material than 2,4-pyridinedicarboxylic acid. The first step involves the oxidation of the two methyl groups of 2,4-lutidine to carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or nitric acid. The resulting 2,4-pyridinedicarboxylic acid can then be esterified as described in Method 1.
Workflow Diagram
Caption: Two-step synthesis from 2,4-Lutidine.
Experimental Protocol (Step 1: Oxidation)
Materials:
-
2,4-Lutidine
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Sodium Sulfite (Na₂SO₃) (for quenching excess KMnO₄)
-
Water
Procedure:
-
In a large round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2,4-lutidine (1.0 eq) in water.
-
In a separate beaker, prepare a solution of potassium permanganate (approximately 4.5 eq) in water.
-
Heat the 2,4-lutidine solution to 70-80 °C.
-
Slowly add the potassium permanganate solution to the lutidine solution over several hours, maintaining the temperature below 95 °C. The reaction is highly exothermic. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue heating and stirring for an additional 2-3 hours to ensure complete oxidation.
-
While still hot, filter the reaction mixture to remove the manganese dioxide. The filter cake should be washed with hot water.
-
Cool the filtrate and, if necessary, decolorize by adding a small amount of sodium sulfite.
-
Acidify the clear filtrate with concentrated hydrochloric acid to a pH of approximately 3-4. The 2,4-pyridinedicarboxylic acid will precipitate out.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
The resulting 2,4-pyridinedicarboxylic acid can then be esterified using the protocol detailed in Method 1 .
Data Summary
| Parameter | Step 1 (Oxidation) | Step 2 (Esterification) |
| Typical Yield | 60-75% | 85-95% |
| Overall Yield | 51-71% | - |
Discussion
Advantages:
-
Cost-effective if 2,4-lutidine is significantly cheaper than 2,4-pyridinedicarboxylic acid.
-
The oxidation step uses readily available and powerful oxidizing agents.
Disadvantages:
-
The oxidation with potassium permanganate can be hazardous on a large scale due to its exothermic nature and the formation of large amounts of manganese dioxide waste.
-
The overall yield is lower than the direct esterification method due to the two-step process.
-
Requires careful control of reaction conditions to avoid over-oxidation or incomplete reaction.
Method 3: Modified Hantzsch-Type Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs a dihydropyridine ring, which is subsequently oxidized to the aromatic pyridine.[5] A modified Hantzsch-type approach can be envisioned for the synthesis of this compound. This would likely involve the condensation of an enamine derived from an appropriate β-keto ester with an α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. While a direct one-pot synthesis for this compound via a Hantzsch reaction is not extensively documented in the initial search results, the principles of this powerful reaction can be applied.
A plausible, albeit more complex, Hantzsch-type strategy would involve the reaction of ethyl 3-aminocrotonate (an enamine of ethyl acetoacetate) with ethyl 2-(ethoxymethylene)-3-oxobutanoate, followed by an oxidation step. This approach offers a convergent synthesis, building the core structure in a single key step.
Conceptual Reaction Pathway
Caption: Conceptual Hantzsch-type synthesis pathway.
General Protocol Considerations
-
Reaction Setup: Combining the enamine and the α,β-unsaturated keto-ester in a suitable solvent such as ethanol or acetic acid.
-
Condensation: Heating the mixture to reflux for several hours to facilitate the initial Michael addition and subsequent cyclization and dehydration to form the dihydropyridine intermediate.
-
Oxidation: In a separate step, or sometimes in situ, an oxidizing agent (e.g., nitric acid, DDQ, or air) is introduced to aromatize the dihydropyridine ring to the final pyridine product.
-
Work-up and Purification: Standard aqueous work-up followed by chromatographic purification or recrystallization.
Discussion
Advantages:
-
Convergent synthesis, building complexity rapidly.
-
Potentially high atom economy.
-
Amenable to the creation of diverse pyridine libraries by varying the starting components.
Disadvantages:
-
The required starting materials may not be as readily available or as inexpensive as those for the other methods.
-
Reaction conditions may require significant optimization to achieve good yields and avoid side products.
-
The oxidation step can sometimes be problematic, requiring specific and potentially expensive reagents.
Comparison of Synthesis Methods
| Feature | Method 1: Direct Esterification | Method 2: Oxidation of 2,4-Lutidine | Method 3: Hantzsch-Type Synthesis |
| Starting Materials | 2,4-Pyridinedicarboxylic acid, Ethanol | 2,4-Lutidine, Oxidant, Ethanol | β-Ketoester derivatives, Enamines |
| Number of Steps | 1 | 2 | 1 (plus oxidation) |
| Scalability | Excellent | Good (with caution) | Moderate to Good |
| Typical Overall Yield | High (85-95%) | Moderate (51-71%) | Variable (requires optimization) |
| Key Challenges | Cost of starting diacid | Handling of strong oxidants, waste disposal | Availability of precursors, optimization |
| Ideal Application | When high purity and yield are critical and the diacid is affordable | When 2,4-lutidine is a significantly cheaper feedstock | For library synthesis and exploring structural analogs |
Emerging Sustainable Synthesis Routes
Recent research has focused on developing more sustainable methods for producing pyridine dicarboxylic acids. These include:
-
Biocatalysis: Engineered microorganisms, such as Pseudomonas putida, have been developed to convert lignin-derived aromatic compounds into 2,4-pyridinedicarboxylic acid.[6] This approach offers a pathway from renewable biomass to valuable chemical building blocks.
-
Electrosynthesis: Electrochemical methods involving the direct carboxylation of pyridine derivatives in the presence of CO₂ are being explored.[7] These methods have the potential to reduce the reliance on harsh chemical reagents and operate under milder conditions.
While these technologies are still maturing, they represent the future of sustainable chemical manufacturing and may one day supplant the more traditional synthetic routes detailed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic synthesis of lignin derivable pyridine based polyesters for the substitution of petroleum derived plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:41438-38-4 | Chemsrc [chemsrc.com]
- 4. prepchem.com [prepchem.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Scaling‐up the Bioconversion of Lignin to 2,4‐Pyridinedicarboxylic Acid With Engineered Pseudomonas putida for Bio‐Based Plastics Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using Diethyl 2,4-pyridinedicarboxylate
Introduction: The Strategic Role of Diethyl 2,4-pyridinedicarboxylate in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their modular nature allows for the tuning of pore size, surface area, and functionality, making them highly promising for applications in gas storage and separation, catalysis, sensing, and drug delivery.[1] The choice of the organic linker is paramount in dictating the final architecture and properties of the MOF.
This document provides a technical guide on the use of this compound as a precursor for the synthesis of Metal-Organic Frameworks. While the ester form is not the active linker, its in-situ or prior hydrolysis to 2,4-pyridinedicarboxylic acid provides the necessary carboxylate groups for coordination with metal centers. The pyridine nitrogen atom offers an additional coordination site, enabling the formation of diverse and complex network structures.[2] The use of the diethyl ester can be advantageous in certain synthetic strategies, potentially influencing reaction kinetics and crystal growth.
These application notes are intended for researchers, scientists, and professionals in drug development and materials science, providing both the theoretical underpinnings and practical protocols for the successful synthesis and characterization of novel MOFs.
Core Principles: From Ester Precursor to Crystalline Framework
The synthesis of MOFs using this compound as a starting material is a multi-step process, even if it occurs in a single pot. The fundamental transformation is the hydrolysis of the ethyl ester groups to carboxylic acids, which then coordinate to the metal ions.
Caption: General workflow for MOF synthesis using this compound.
The most common method for this type of synthesis is the solvothermal or hydrothermal technique.[2] In this approach, the reactants are sealed in a closed vessel and heated to a temperature above the boiling point of the solvent, creating high pressure. These conditions facilitate the hydrolysis of the ester and the subsequent crystallization of the MOF. The choice of metal salt, solvent, temperature, and reaction time are critical parameters that influence the final product's structure and properties.[2]
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of MOFs using this compound. Researchers are encouraged to optimize these conditions to achieve desired crystal quality and properties.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF
This protocol details the synthesis of a zinc-based MOF using this compound as the linker precursor. Zinc is a common choice for MOF synthesis due to its versatile coordination chemistry.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
Reactant Preparation: In a 20 mL glass vial, combine this compound (0.1 mmol, 22.3 mg) and Zinc nitrate hexahydrate (0.1 mmol, 29.7 mg).
-
Solvent Addition: Add a solvent mixture of DMF (6 mL), ethanol (2 mL), and deionized water (2 mL). The presence of water is crucial for the in-situ hydrolysis of the diethyl ester.
-
Homogenization: Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Solvothermal Reaction: Transfer the mixture to a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.
-
Cooling and Product Recovery: After 72 hours, allow the autoclave to cool slowly to room temperature. Colorless crystals should be visible. Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Activation: To remove residual solvent molecules from the pores, the synthesized MOF should be activated. This can be achieved by immersing the crystals in a volatile solvent like methanol for 24 hours, followed by heating under vacuum at a temperature determined by thermogravimetric analysis (TGA).
Rationale for Experimental Choices:
-
Solvent System: The mixture of DMF, ethanol, and water is chosen to ensure the dissolution of both the organic linker precursor and the metal salt. Water is essential for the hydrolysis of the ester groups.
-
Temperature and Time: The reaction is carried out at 120 °C to provide sufficient energy for the hydrolysis and to promote the formation of a crystalline product. The 72-hour reaction time allows for slow crystal growth, which is often necessary to obtain high-quality single crystals.
Protocol 2: Characterization of the Synthesized MOF
A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
Techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk sample. The experimental pattern should be compared to a simulated pattern if a single-crystal structure is obtained.
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the precise atomic arrangement, connectivity, and porosity of the MOF.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups to the metal center. The characteristic C=O stretching frequency of the carboxylic acid in the free linker will shift upon coordination.[4][5]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to determine the temperature range for activation.[6][7]
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the surface area (BET) and pore volume of the activated MOF, which are crucial for applications in gas storage and separation.[7][8]
-
Elemental Analysis (CHN): To confirm the elemental composition of the synthesized material.[4][9]
Caption: A typical workflow for the characterization of a newly synthesized MOF.
Data Presentation: Expected Outcomes
The successful synthesis of a MOF from this compound and a metal salt should yield a crystalline material with properties that can be quantitatively measured. The following table provides a template for summarizing the key characterization data.
| Property | Expected Result | Technique |
| Crystallinity | Sharp peaks in the diffractogram | PXRD |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. | SCXRD |
| Coordination | Shift in C=O and C-O stretching frequencies | FTIR |
| Thermal Stability | Stable up to a certain temperature (e.g., >300 °C) | TGA |
| BET Surface Area | Varies depending on the structure (e.g., >500 m²/g) | N₂ Sorption |
| Pore Volume | Varies depending on the structure (e.g., >0.2 cm³/g) | N₂ Sorption |
Applications and Future Directions
MOFs derived from pyridinedicarboxylate linkers have shown great promise in a variety of applications. The presence of the pyridine nitrogen can act as a Lewis basic site, enhancing catalytic activity or providing a preferential binding site for specific molecules like CO₂.[2] Potential applications for MOFs synthesized from this compound include:
-
Gas Storage and Separation: The tunable porosity of these materials makes them suitable for the selective adsorption of gases.
-
Catalysis: The accessible metal sites and functional groups within the framework can act as catalytic centers.[2]
-
Sensing: The luminescence properties of some MOFs can be modulated by the presence of certain analytes, forming the basis for chemical sensors.[6]
-
Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents.[10]
Future research could explore the use of different metal ions to create a family of isostructural MOFs with varying properties, or the post-synthetic modification of the pyridine nitrogen to introduce new functionalities.
Conclusion
This compound serves as a valuable and accessible precursor for the synthesis of functional Metal-Organic Frameworks. The protocols and characterization workflows provided in these application notes offer a solid foundation for researchers to explore the synthesis of novel porous materials. The versatility of the resulting pyridinedicarboxylate-based MOFs opens up a wide range of possibilities for advanced applications in materials science and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.umt.edu.my [journal.umt.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.umt.edu.my [journal.umt.edu.my]
- 10. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Diethyl 2,4-pyridinedicarboxylate in Hair Growth Stimulation Research
For: Researchers, scientists, and drug development professionals in the fields of dermatology, cosmetology, and regenerative medicine.
Introduction: A Novel Approach to Hair Growth Stimulation
Androgenetic alopecia and other forms of hair loss represent a significant unmet medical need, driving the search for novel therapeutic agents. A promising strategy involves the modulation of cellular responses to hypoxia, a physiological state implicated in hair follicle cycling. Diethyl 2,4-pyridinedicarboxylate is a prolyl-4-hydroxylase (P4H) inhibitor that has garnered attention for its potential to stimulate hair growth. P4H enzymes are key regulators of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. By inhibiting P4H, this compound prevents the degradation of HIF-1α, leading to its accumulation and the subsequent transcription of genes involved in angiogenesis, cell survival, and proliferation.[1][2][[“]] Notably, this includes the upregulation of crucial hair growth factors such as Vascular Endothelial Growth Factor (VEGF). This document provides a comprehensive guide for the pre-clinical evaluation of this compound for hair growth stimulation, detailing in vitro, ex vivo, and in vivo experimental protocols.
Mechanism of Action: The HIF-1α Pathway in Hair Follicles
The proposed mechanism of action for this compound in promoting hair growth is centered on the stabilization of HIF-1α. Under normoxic conditions, P4H hydroxylates proline residues on the HIF-1α subunit, targeting it for ubiquitin-mediated proteasomal degradation. This compound, as a P4H inhibitor, blocks this hydroxylation, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including VEGF and Fibroblast Growth Factor 7 (FGF-7), both of which are critical for hair follicle vitality and the induction of the anagen (growth) phase of the hair cycle.
Caption: The HIF-1α signaling pathway and the role of this compound.
Experimental Workflow Overview
The investigation of this compound's efficacy can be systematically approached through a tiered experimental workflow, progressing from in vitro cell-based assays to more complex ex vivo and in vivo models.
Caption: A tiered experimental workflow for evaluating this compound.
Part 1: In Vitro Evaluation using Human Dermal Papilla Cells (hDPCs)
Human dermal papilla cells are specialized mesenchymal cells situated at the base of the hair follicle that play a pivotal role in regulating hair growth and cycling.[4] Therefore, they are an excellent in vitro model to assess the direct effects of this compound.
Materials and Reagents
-
Human Follicle Dermal Papilla Cells (hDPCs)
-
Follicle Dermal Papilla Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT or BrdU cell proliferation assay kit
-
Human VEGF and FGF-7 ELISA kits
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (VEGF, FGF-7, β-catenin) and a housekeeping gene (e.g., GAPDH).
Protocol: hDPC Culture and Treatment
-
Cell Culture: Culture hDPCs in Follicle Dermal Papilla Cell Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.[5]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a density of 5,000-10,000 cells/cm².[5]
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid cytotoxicity.
-
Experimental Seeding: Seed hDPCs in appropriate culture plates (e.g., 96-well for proliferation assays, 24-well for ELISA, 6-well for qPCR) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
Analysis
-
Cell Proliferation: Assess cell viability and proliferation using a standard MTT or BrdU assay according to the manufacturer's instructions.
-
Growth Factor Secretion: Collect the cell culture supernatant and measure the concentration of secreted VEGF and FGF-7 using commercially available ELISA kits.[6][7][8][9][10]
-
Gene Expression: Extract total RNA from the cell lysates, reverse transcribe to cDNA, and perform qPCR to analyze the relative expression of target genes.[11][12][13][14]
| Parameter | Assay | Recommended Concentrations of this compound | Expected Outcome |
| Cell Proliferation | MTT/BrdU Assay | 0.1 µM - 100 µM | Dose-dependent increase in hDPC proliferation |
| VEGF Secretion | ELISA | 1 µM - 50 µM | Significant increase in VEGF levels in the supernatant |
| FGF-7 Secretion | ELISA | 1 µM - 50 µM | Increase in FGF-7 levels in the supernatant |
| Gene Expression | qPCR | 1 µM - 50 µM | Upregulation of VEGF, FGF-7, and β-catenin mRNA levels |
Part 2: Ex Vivo Evaluation using Hair Follicle Organ Culture
The ex vivo hair follicle organ culture model provides a more physiologically relevant system to study hair growth as it maintains the complex interactions between different cell types within the hair follicle.[15][16][17][18][19]
Materials and Reagents
-
Human scalp skin samples (from cosmetic surgery)
-
William's E Medium
-
L-glutamine, hydrocortisone, insulin, penicillin-streptomycin, amphotericin B
-
Sterile dissection tools (forceps, scalpels, needles)
-
Stereomicroscope
-
24-well culture plates
-
This compound
-
DMSO
Protocol: Hair Follicle Isolation and Culture
-
Isolation: Under a stereomicroscope, carefully dissect individual anagen hair follicles from the subcutaneous fat of the scalp skin samples.[4][20]
-
Culture: Place one isolated hair follicle per well in a 24-well plate containing supplemented William's E Medium.[17]
-
Treatment: After 24 hours of acclimatization, replace the medium with fresh medium containing this compound or vehicle control.
-
Incubation: Culture the hair follicles for 7-10 days, changing the medium every 2-3 days.
Analysis
-
Hair Shaft Elongation: Measure the length of the hair shaft daily using a calibrated microscope eyepiece or image analysis software.
-
Histology: At the end of the culture period, fix the hair follicles in formalin, embed in paraffin, and section for histological analysis (e.g., H&E staining) to assess hair follicle morphology and cell proliferation (e.g., Ki67 staining).
| Parameter | Assay | Recommended Concentrations of this compound | Expected Outcome |
| Hair Growth | Daily Measurement | 1 µM - 50 µM | Increased rate of hair shaft elongation compared to control |
| Follicle Viability | Histology (H&E) | 1 µM - 50 µM | Maintained anagen morphology and reduced signs of apoptosis |
| Cell Proliferation | Histology (Ki67) | 1 µM - 50 µM | Increased number of Ki67-positive cells in the hair matrix |
Part 3: In Vivo Evaluation using the C57BL/6 Mouse Model
The C57BL/6 mouse is a widely used animal model for hair growth studies due to its synchronized hair follicle cycling.[21][22][23][24][25]
Materials and Reagents
-
C57BL/6 mice (6-7 weeks old, female)
-
Electric clippers
-
Topical vehicle (e.g., ethanol:propylene glycol:water solution)
-
This compound
-
Minoxidil (positive control)
-
Digital camera
-
Biopsy punch
-
Formalin and paraffin for histology
Protocol: In Vivo Hair Growth Study
-
Synchronization of Hair Cycle: At 7 weeks of age, the dorsal hair of the mice is in the telogen (resting) phase. Shave the dorsal skin of the mice to induce synchronized anagen entry.
-
Topical Application: One day after shaving, start the daily topical application of this compound solution, vehicle control, or a positive control (e.g., 5% minoxidil) to the shaved area.[21]
-
Observation Period: Continue the daily application for 21-28 days.
Analysis
-
Hair Regrowth Assessment:
-
Visual Scoring: Visually score the degree of hair regrowth at regular intervals (e.g., every 3-4 days) based on a defined scale.
-
Photography: Capture digital images of the dorsal skin at each time point for qualitative and quantitative analysis of the hair-covered area.
-
-
Histological Analysis: At the end of the study, collect skin biopsies from the treated area. Fix, embed, and section the tissue for H&E staining to analyze hair follicle density, depth, and stage (anagen vs. telogen).
| Parameter | Assay | Treatment Groups | Expected Outcome |
| Hair Regrowth | Visual Scoring & Photography | Vehicle, this compound (e.g., 1%, 5%), 5% Minoxidil | Faster and denser hair regrowth in the this compound and Minoxidil groups compared to the vehicle. |
| Hair Follicle Stage | Histology (H&E) | Vehicle, this compound, Minoxidil | A higher percentage of hair follicles in the anagen phase in the treatment groups. |
Conclusion
The provided application notes and protocols offer a robust framework for the systematic investigation of this compound as a potential hair growth-stimulating agent. By progressing through in vitro, ex vivo, and in vivo models, researchers can build a comprehensive understanding of its efficacy and mechanism of action. Positive results from these studies would provide a strong rationale for further pre-clinical development and potential clinical trials.
References
- 1. A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promocell.com [promocell.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bmgrp.com [bmgrp.com]
- 8. rndsystems.com [rndsystems.com]
- 9. raybiotech.com [raybiotech.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Gene Expression in Hair Follicle Dermal Papilla Cells after Treatment with Stanozolol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Hair Follicle Culture | Springer Nature Experiments [experiments.springernature.com]
- 19. Sustained Human Hair Follicle Growth Ex Vivo in a Glycosaminoglycan Hydrogel Matrix | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. synapse.koreamed.org [synapse.koreamed.org]
- 22. Minoxidil Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scialert.net [scialert.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Diethyl 2,4-pyridinedicarboxylate
Welcome to the technical support center for the synthesis of Diethyl 2,4-pyridinedicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and reliability of their synthesis. This compound is a key chemical intermediate, notably recognized as a pro-inhibitor of prolyl 4-hydroxylase, which plays a role in procollagen processing. Its utility extends to various research areas, including studies on hair growth, where it has been shown to stabilize hypoxia-inducible factor 1-alpha (HIF-1α).
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.
Synthesis Overview: The Fischer-Speier Esterification Approach
The most common and direct route to synthesizing this compound is the Fischer-Speier esterification of its parent diacid, 2,4-pyridinedicarboxylic acid (also known as Lutidinic acid). This method involves reacting the dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.
The reaction is a reversible equilibrium. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (ethanol) and/or by actively removing the water formed during the reaction.
Technical Support Center: Purification of Diethyl 2,4-pyridinedicarboxylate
Welcome to the technical support center for the purification of Diethyl 2,4-pyridinedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the purification of this compound. Our approach is rooted in practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound synthesized via Fischer esterification?
A1: The most prevalent impurities originating from a Fischer esterification of 2,4-pyridinedicarboxylic acid with ethanol are typically:
-
Unreacted 2,4-pyridinedicarboxylic acid: Due to an incomplete reaction, the starting diacid can remain in the crude product. This impurity is significantly more polar than the desired diester.
-
Monoethyl 2,4-pyridinedicarboxylate: Partial esterification can lead to the formation of the monoester, which has an intermediate polarity between the diacid and the diester.
-
Residual Ethanol and Acid Catalyst: The excess alcohol used to drive the reaction and the acid catalyst (e.g., sulfuric acid) will be present and need to be removed during the work-up.
-
Water: As a byproduct of the esterification, water can promote the hydrolysis of the ester back to the carboxylic acid, especially at elevated temperatures.[1][2]
Q2: What are the key physical properties of this compound to consider during purification?
A2: Understanding the physical properties is crucial for selecting the appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₄ | [3] |
| Molecular Weight | 223.23 g/mol | [3] |
| Appearance | White to off-white solid or colorless powder. | [4] |
| Melting Point | Approximately 31 °C | |
| Boiling Point | 180 °C at 14 mmHg | |
| Solubility | Soluble in many organic solvents like ethyl acetate, dichloromethane, and acetone. Sparingly soluble in non-polar solvents like hexane. | General chemical knowledge |
Q3: How can I effectively monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. A typical TLC system for this compound and its common impurities would be:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A starting ratio of 7:3 or 1:1 (Hexane:Ethyl Acetate) is recommended.
-
Visualization: UV light at 254 nm will show the aromatic pyridine ring. Staining with potassium permanganate can also be used.
The expected Rf values will follow the order of polarity: 2,4-pyridinedicarboxylic acid (lowest Rf) < monoethyl 2,4-pyridinedicarboxylate < this compound (highest Rf).
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield After Aqueous Work-up
-
Symptom: Significantly lower than expected mass of crude product after extraction.
-
Possible Cause: Hydrolysis of the ester during the aqueous work-up, especially if a basic wash (e.g., sodium bicarbonate) is performed for an extended period or at a high concentration. The resulting diacid or monoacid is more water-soluble and will be lost to the aqueous phase.[5]
-
Solution:
-
Minimize Contact Time: Perform aqueous washes quickly.
-
Use Mild Base: If a basic wash is necessary to neutralize the acid catalyst, use a saturated solution of sodium bicarbonate and avoid vigorous, prolonged shaking.
-
Brine Wash: Always perform a final wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water from the organic layer before drying.
-
Back-Extraction: If significant product loss is suspected, you can acidify the combined aqueous layers and extract with a more polar organic solvent like ethyl acetate to recover any hydrolyzed carboxylic acids.
-
Issue 2: Oily Product That Fails to Solidify
-
Symptom: The isolated product is a viscous oil or waxy solid instead of a crystalline solid.
-
Possible Cause:
-
Presence of Residual Solvents: Incomplete removal of the extraction solvent (e.g., ethyl acetate) or the alcohol from the synthesis.
-
High Impurity Content: A significant amount of impurities can lower the melting point and inhibit crystallization.
-
-
Solution:
-
High Vacuum Drying: Dry the product under a high vacuum for an extended period to remove residual solvents. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of potential degradation.
-
Trituration: Add a small amount of a non-polar solvent in which the desired product is sparingly soluble (e.g., cold hexane or diethyl ether). The impurities may dissolve, leaving the purer product to solidify. The solid can then be collected by filtration.
-
Proceed with Purification: If the product remains oily, it is likely impure and should be subjected to column chromatography.
-
Issue 3: Poor Separation During Column Chromatography
-
Symptom: Co-elution of the desired product with impurities, observed as overlapping spots on TLC analysis of the collected fractions.
-
Possible Cause:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all components to elute too quickly, or too low, resulting in broad, tailing peaks.
-
Column Overloading: Too much crude material was loaded onto the column for its size.
-
Improper Column Packing: Cracks or channels in the silica gel can lead to poor separation.
-
-
Solution:
-
Optimize Eluent Polarity: The ideal eluent system should provide an Rf value of 0.2-0.4 for the desired compound on TLC. For this compound, a gradient of ethyl acetate in hexane is effective. Start with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-40% ethyl acetate).
-
Correct Loading: As a general rule, use a silica gel to crude product mass ratio of at least 50:1.
-
Proper Packing Technique: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "slurry packing" method is generally preferred.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the purification of a crude sample of this compound containing less polar and more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass column with a stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis of Crude Material: Dissolve a small amount of the crude product in ethyl acetate and run a TLC using a 7:3 hexane:ethyl acetate mobile phase to identify the number of components and their relative polarities.
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface.
-
Drain the excess hexane until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., to 8:2, then 7:3 hexane:ethyl acetate) to elute the desired product.
-
The monoester and diacid impurities will elute at higher ethyl acetate concentrations.
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the pure fractions containing the this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Workflow for Column Chromatography Purification
Caption: Workflow for column chromatography purification.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying a product that is already reasonably pure (e.g., after column chromatography or if the crude product is a solid).
Materials:
-
Partially purified this compound
-
Diethyl ether
-
Hexane (or heptane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of warm diethyl ether to dissolve it completely.
-
Induce Crystallization: While swirling the solution, slowly add hexane until the solution becomes slightly cloudy.
-
Redissolution: Add a few drops of diethyl ether to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under a high vacuum.
Troubleshooting Recrystallization
Caption: Troubleshooting common recrystallization issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. 2,4-Pyridinedicarboxylic acid diethyl ester | 41438-38-4 | FP138504 [biosynth.com]
- 4. 2,4-Pyridinedicarboxylic acid diethyl ester | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for Diethyl 2,4-pyridinedicarboxylate esterification
Welcome to the technical support center for the synthesis of Diethyl 2,4-pyridinedicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the esterification of 2,4-pyridinedicarboxylic acid. This compound is a valuable building block in medicinal chemistry, notably as a pro-inhibitor of prolyl 4-hydroxylase, which plays a role in procollagen processing.[1]
The seemingly straightforward double Fischer esterification of 2,4-pyridinedicarboxylic acid presents unique challenges due to its heterocyclic nature and the presence of two carboxylic acid groups with differing reactivities. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.
Troubleshooting Guide: From Low Yield to Pure Product
This section addresses specific, practical problems encountered during the synthesis. Each answer provides a logical, step-by-step approach to identify the root cause and implement a solution.
Q1: My reaction yield is consistently low, and I recover a significant amount of unreacted 2,4-pyridinedicarboxylic acid. What's going wrong?
This is the most common issue and almost always points to the equilibrium nature of the Fischer esterification.[2][3] The reaction of a carboxylic acid with an alcohol to form an ester and water is reversible.[4][5] To achieve high yields, the equilibrium must be actively shifted towards the products according to Le Châtelier's principle.[6]
Diagnostic Steps & Solutions:
-
Inefficient Water Removal: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back to the starting materials.
-
Solution A (Standard): Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) to azeotropically remove water as it forms. This is a highly effective method for driving the reaction to completion.[2][7]
-
Solution B (Alternative): If a Dean-Stark setup is not feasible, add a chemical drying agent like 3Å or 4Å molecular sieves to the reaction mixture. Note that their capacity is limited, so ensure you use a sufficient quantity.
-
-
Insufficient Alcohol: While ethanol is the reagent, it also serves as the solvent. Using it in large excess is a primary method to shift the equilibrium.
-
Solution: Ensure you are using absolute (anhydrous) ethanol in a significant excess, often as the primary solvent for the reaction. A common ratio is to dissolve the diacid in at least 10-20 molar equivalents of ethanol.[3]
-
-
Inadequate Reaction Time or Temperature: Fischer esterifications are notoriously slow.[5][6]
Q2: My main impurity is the monoethyl ester (ethyl 2- or 4-pyridinecarboxylate). How can I promote the formation of the desired diester?
The formation of the mono-ester is a kinetic and thermodynamic challenge. The two carboxylic acid groups on the pyridine ring have different pKa values, meaning one will esterify more readily than the other. Getting the second, less reactive group to esterify requires forcing conditions.
Causality: The electron-withdrawing nature of the pyridine nitrogen makes the C4-carboxylic acid more acidic and potentially more reactive than the C2-carboxylic acid. However, steric hindrance at the C2 position can also play a role. Regardless of which mono-ester forms first, driving the reaction to the diester requires overcoming a higher activation energy for the second esterification.
Solutions:
-
Force the Equilibrium: All the solutions for low yield (Q1) are paramount here. Inefficient water removal is the most likely culprit, as the presence of water will favor the more stable starting materials over the fully esterified product.
-
Increase Catalyst Loading: A modest increase in the acid catalyst concentration (e.g., from 0.1 eq to 0.15 eq of H₂SO₄) can increase the rate of the second, slower esterification. Be cautious, as excessive acid can lead to charring and decomposition, especially at high temperatures.
-
Elevate Temperature: Ensure the reaction is maintained at a vigorous reflux to provide sufficient thermal energy for the second esterification step.
Q3: My reaction mixture turns dark brown or black upon heating. What causes this and how can I prevent it?
This is indicative of charring or decomposition, often caused by an overly aggressive acid catalyst or excessive heat.
Causality: Concentrated sulfuric acid is a strong dehydrating agent. At the high temperatures of reflux, it can cause side reactions and decomposition of the organic molecules, leading to the formation of polymeric, tar-like substances.
Solutions:
-
Switch to a Milder Catalyst: Replace sulfuric acid (H₂SO₄) with p-toluenesulfonic acid (TsOH).[9] TsOH is a solid, making it easier to handle, and is generally less prone to causing charring while still being an effective catalyst.
-
Control Catalyst Concentration: Use the minimum effective amount of catalyst. Start with catalytic amounts (e.g., 5 mol%) and only increase if the reaction is unacceptably slow.
-
Moderate Temperature: While reflux is necessary, ensure it is controlled. Use a heating mantle with a temperature controller rather than direct, unregulated heating.
-
Slow Catalyst Addition: When using H₂SO₄, add it slowly to the cooled solution of the diacid in ethanol.[7][8] This dissipates the heat of solution and prevents localized hot spots that can initiate decomposition.
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions about optimizing the esterification process.
Q1: What are the pros and cons of different acid catalysts for this esterification?
The choice of catalyst is a critical parameter that balances reaction rate, side reactions, and ease of workup.
| Catalyst | Typical Loading | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 5-15 mol% | Inexpensive, highly effective, readily available.[7][8] | Strong dehydrating agent, can cause charring; difficult to remove during workup.[10] |
| p-Toluenesulfonic Acid (TsOH) | 5-15 mol% | Solid (easy to handle), less charring than H₂SO₄, effective.[9] | More expensive than H₂SO₄. |
| Dry HCl Gas | Saturate solvent | Clean reaction, HCl is volatile and easily removed. | Requires specialized equipment (gas cylinder, bubbler); corrosive. |
| Lewis Acids (e.g., ZrCl₄, HfCl₄) | 1-5 mol% | Can be highly efficient, sometimes milder conditions.[2] | Often water-sensitive (requiring anhydrous conditions), more expensive.[11] |
Q2: How do I effectively monitor the progress of the reaction?
Relying on time alone is inefficient. Actively monitoring the reaction ensures you stop it at the optimal point, preventing byproduct formation from prolonged heating and saving time.
-
Thin Layer Chromatography (TLC): This is the quickest and most common method.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30-50% EtOAc in hexanes) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic spots.
-
Analysis: You should see three distinct spots: the baseline spot for the highly polar 2,4-pyridinedicarboxylic acid, an intermediate spot for the mono-ester, and the highest-running spot for the non-polar this compound product. The reaction is complete when the starting material and mono-ester spots have disappeared.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more definitive data, confirming the masses of the species in the reaction mixture. This is excellent for identifying impurities and confirming product identity.
-
In-situ IR Spectroscopy: Advanced process monitoring can be done with an in-line IR probe, which can track the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch.[12]
Q3: What is the best procedure for workup and purification?
A clean workup is essential for obtaining a pure product and simplifying the final purification step.
Step-by-Step Workup Protocol:
-
Cool the Reaction: After confirming completion, cool the reaction mixture to room temperature.
-
Remove Solvent: Evaporate the excess ethanol under reduced pressure.
-
Quench and Neutralize: Pour the residue slowly into a beaker of ice water.[7][8] Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) portion-wise until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8). This neutralizes the acid catalyst and deprotonates any remaining carboxylic acids.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[7][8] Repeat the extraction 2-3 times to ensure complete recovery.
-
Wash and Dry: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter.
-
Concentrate: Remove the solvent under reduced pressure to yield the crude product.
Purification:
The crude product is rarely pure and typically requires purification by silica gel column chromatography . Use a gradient of ethyl acetate in hexanes, as determined by your TLC analysis, to separate the desired diester from any baseline impurities or closely-running byproducts.[8]
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams illustrate the key processes.
Experimental Workflow
Caption: General workflow for this compound synthesis.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. This compound | CAS#:41438-38-4 | Chemsrc [chemsrc.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diethyl 2,4-pyridinedicarboxylate Synthesis
Welcome to the technical support center for the synthesis of Diethyl 2,4-pyridinedicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and validated protocols. Our goal is to move beyond simple instructions, offering a causal understanding of the experimental choices to ensure reproducible success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound, primarily via the Fischer esterification of 2,4-pyridinedicarboxylic acid (Lutidinic Acid).
Q1: My reaction yield is extremely low or I've recovered only starting material. What are the primary causes?
A1: This is a common and frustrating issue, often pointing to problems with reaction equilibrium or conditions. Fischer esterification is a reversible reaction. To drive it towards the product, you must address several key factors.
-
Presence of Water: Water is a product of the reaction. Its presence in the reaction flask, whether from wet reagents or glassware, will shift the equilibrium back towards the starting materials according to Le Châtelier's principle.[1][2]
-
Solution: Always use anhydrous ethanol and thoroughly flame-dry or oven-dry all glassware before use. While the concentrated sulfuric acid catalyst also acts as a dehydrating agent, it can be overwhelmed by excessive moisture.[2]
-
-
Insufficient Reaction Time or Temperature: The esterification may not have reached completion.
-
Inefficient Water Removal: For the reaction to proceed to completion, the water produced must be removed.
-
Solution: While using a large excess of the alcohol reactant (ethanol) helps shift the equilibrium, a more effective method for driving the reaction is to remove water as it forms. This can be achieved by adding a solvent like benzene or toluene to form an azeotrope with water, which is then removed using a Dean-Stark apparatus.[3][5][6][7]
-
Q2: My final product is contaminated with a significant amount of the mono-ester (ethyl 4-(carboxy)picolinate). How can I improve the yield of the di-ester?
A2: Formation of the mono-ester is a classic sign of incomplete reaction. The second esterification is often slower than the first due to steric hindrance and electronic effects.
-
Causality: The two carboxylic acid groups on the pyridine ring may have slightly different reactivities, and converting the mono-ester to the di-ester requires the reaction to be driven further to completion.
-
Optimization:
-
Increase Excess of Ethanol: Use a larger excess of absolute ethanol to statistically favor the formation of the di-ester.[7]
-
Extend Reaction Time: As mentioned in Q1, ensure the reaction runs long enough for the second esterification to occur. Monitor via TLC for the disappearance of the mono-ester spot, which should be more polar than the desired di-ester product.
-
Increase Catalyst Load: A modest increase in the concentration of the sulfuric acid catalyst can sometimes accelerate the reaction, but be cautious as this can also promote side reactions.[6]
-
Q3: The reaction mixture turned black or very dark brown during reflux. Is this normal and how can I prevent it?
A3: Significant darkening or charring is undesirable. It is typically caused by the strong dehydration/oxidizing properties of concentrated sulfuric acid at high temperatures, leading to the decomposition of the starting material or product.[5]
-
Preventative Measures:
-
Controlled Heating: Use a silicone oil bath and a temperature controller to maintain a steady, non-scorching reflux. Avoid aggressive heating with a heating mantle.
-
Slow Acid Addition: Add the concentrated sulfuric acid slowly and with cooling (e.g., in an ice bath) to the suspension of the dicarboxylic acid in ethanol.[3][5] This dissipates the heat generated from the initial acid-alcohol mixing.
-
Q4: I'm having difficulty purifying the product. Column chromatography gives significant tailing, and I'm losing product during the aqueous workup. What are the best practices?
A4: The basic nitrogen atom in the pyridine ring is the primary cause of purification challenges.
-
Aqueous Workup: The ester product can be hydrolyzed back to the carboxylic acid under either strongly acidic or basic conditions.[6][8]
-
Protocol: After reflux, cool the reaction mixture and pour it onto ice water. Neutralize the excess acid carefully and slowly with a mild base like solid sodium bicarbonate until effervescence ceases.[3][5] Avoid strong bases like NaOH, which can readily saponify the ester groups. Perform the extraction with a suitable organic solvent (e.g., ethyl acetate) promptly after neutralization.[3][5]
-
-
Column Chromatography: The basic pyridine nitrogen interacts strongly with the acidic silica gel, causing the compound to "stick" and streak down the column (tailing).[9]
-
Solution: To mitigate this, add a small amount of a volatile base, such as triethylamine (~0.5-1%), to the eluent system (e.g., hexane/ethyl acetate).[9] This deactivates the acidic sites on the silica, allowing for much cleaner separation.
-
-
Recrystallization: If the product is obtained as a solid, recrystallization is an excellent method for achieving high purity.[9] A common solvent system is a mixture of diethyl ether and hexane.[3][5]
Experimental Protocol: Fischer Esterification
This protocol describes a standard lab-scale synthesis of this compound.
Materials & Reagents
-
2,4-Pyridinedicarboxylic acid (Lutidinic acid)[10]
-
Absolute Ethanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-pyridinedicarboxylic acid (10.0 g, 59.8 mmol).
-
Reagent Addition: Add absolute ethanol (120 mL). While stirring, cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (10 mL) dropwise over 15 minutes. A slight exotherm may be observed.
-
Reflux: Remove the ice bath and heat the mixture to a steady reflux using an oil bath. Continue refluxing for 16-20 hours. Monitor the reaction's progress by TLC (e.g., 50% Ethyl Acetate in Hexane).
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing 500 mL of ice water.
-
Neutralization: Slowly and in portions, add solid sodium bicarbonate to the aqueous mixture with vigorous stirring until the pH is neutral (~7-8) and gas evolution has stopped.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) with 0.5% triethylamine added to the eluent. Alternatively, if the crude product is a solid, it can be purified by recrystallization.[9]
Visualized Workflows and Mechanisms
Fischer Esterification Mechanism
The following diagram illustrates the acid-catalyzed mechanism for the formation of one of the ester groups.
Caption: Acid-catalyzed Fischer esterification pathway.
Troubleshooting Logic Flow
Use this flowchart to diagnose and resolve common issues during the synthesis.
Caption: Decision tree for troubleshooting low yield.
Quantitative Data & Characterization
The following table summarizes key physical and spectroscopic data for the target compound.
| Property | Value | Source |
| CAS Number | 41438-38-4 | [11][12] |
| Molecular Formula | C₁₁H₁₃NO₄ | [11][12][13] |
| Molecular Weight | 223.23 g/mol | [12][13] |
| Appearance | White to off-white solid/powder | [12] |
| Melting Point | 31 °C | [12] |
| Boiling Point | 180 °C / 14 mmHg | [12] |
Note: NMR and IR data should be acquired on the synthesized product and compared with literature values or spectral databases for confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Diethyl 2,6-pyridinedicarboxylate | 15658-60-3 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. This compound | CAS#:41438-38-4 | Chemsrc [chemsrc.com]
- 11. echemi.com [echemi.com]
- 12. This compound | 41438-38-4 | TCI EUROPE N.V. [tcichemicals.com]
- 13. 2,4-Pyridinedicarboxylic acid diethyl ester | 41438-38-4 | FP138504 [biosynth.com]
Navigating the Nuances of Diethyl 2,4-pyridinedicarboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Diethyl 2,4-pyridinedicarboxylate. As a Senior Application Scientist, I understand that working with specialized chemical intermediates presents unique challenges. This guide is designed to provide you with in-depth, field-proven insights into the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot effectively, and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Here, we address the most common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][2] Recommended storage temperatures are typically between 10°C - 25°C.[1] Some suppliers recommend refrigeration (0-10°C) and storage under an inert gas as the compound can be air sensitive.[3]
Q2: Is this compound sensitive to light?
While specific photostability data for this compound is not extensively documented, studies on other pyridine carboxylic acid esters have shown that they can be susceptible to photodegradation upon exposure to UV light.[4] Therefore, it is prudent to protect the compound from light by storing it in an amber vial or a light-blocking container.
Q3: What solvents are compatible with this compound?
This compound is generally soluble in common organic solvents.[5] However, the choice of solvent can impact its stability, especially over long-term storage in solution. For routine experimental use, freshly prepared solutions are recommended. If storage in solution is necessary, aprotic solvents are preferable to minimize the risk of hydrolysis.
Q4: What are the primary degradation pathways for this compound?
The primary degradation pathway of concern for this compound is hydrolysis of the ethyl ester groups to form the corresponding mono-ester and ultimately 2,4-pyridinedicarboxylic acid. This can be catalyzed by both acidic and basic conditions. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues you may encounter during your experiments.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Possible Cause: Degradation of this compound prior to or during the reaction.
Troubleshooting Steps:
-
Verify Purity of Starting Material: Before use, it is crucial to confirm the purity of your this compound. A simple melting point determination can be a quick check. For a more thorough analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
-
Control Reaction pH: The pyridine nitrogen can influence the local pH of your reaction mixture. If your reaction is sensitive to acidic or basic conditions, consider using a buffered system.
-
Minimize Exposure to Water: Ensure all solvents and reagents are anhydrous, especially if the reaction is run at elevated temperatures. The presence of water can lead to hydrolysis of the ester groups.
-
Inert Atmosphere: If your reaction is sensitive to oxidation, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
Diagram: Troubleshooting Workflow for Inconsistent Reactions
Caption: A stepwise approach to diagnosing and resolving inconsistent experimental outcomes.
Issue 2: Changes in Physical Appearance or Purity of Stored Material
Possible Cause: Gradual degradation of this compound during storage.
Troubleshooting Steps:
-
Re-evaluate Storage Conditions: Ensure the material is stored according to the recommendations (cool, dry, dark, and potentially under an inert atmosphere).[1][3]
-
Check for Hydrolysis: The presence of 2,4-pyridinedicarboxylic acid as an impurity can be an indicator of hydrolysis. This can be detected by HPLC.
-
Monitor for Color Change: A change in color (e.g., from white/off-white to yellow or brown) can indicate degradation. While a slight color change may not significantly impact purity, it warrants further investigation.
Experimental Protocols
To assist in your experimental design and quality control, we provide the following detailed protocol for a stability-indicating HPLC method.
Protocol: Stability-Indicating HPLC Method for this compound
This method is designed to separate the intact this compound from its potential degradation products, primarily the mono-ester and the di-acid.
| Parameter | Condition |
| Instrumentation | HPLC with UV Detector |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:Mobile Phase B) to a final concentration of approximately 100 µg/mL.
Diagram: HPLC Stability Testing Workflow
Caption: A streamlined workflow for assessing the stability of this compound using HPLC.
References
Optimizing catalyst selection for Diethyl 2,4-pyridinedicarboxylate synthesis
Technical Support Center: Synthesis of Diethyl 2,4-Pyridinedicarboxylate
Introduction and Scope
Welcome to the technical support center for the synthesis of this compound. This molecule is a crucial building block and intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.[1] Its synthesis, while achievable through several routes, presents unique challenges in catalyst selection, reaction optimization, and impurity profiling.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into optimizing the synthesis. We will explore the causality behind experimental choices, troubleshoot common issues, and compare catalytic strategies to empower you to achieve consistent, high-yield, and high-purity results in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are two main strategies, each with distinct advantages and challenges:
-
Direct Esterification of the Diacid: The most common and straightforward method is the Fischer esterification of 2,4-pyridinedicarboxylic acid. This involves reacting the diacid with an excess of ethanol under strong acid catalysis (typically H₂SO₄).[2][3] While reliable, this is not a catalytic method in the sense of forming the pyridine ring itself.
-
Pyridine Ring Formation via Cycloaddition/Condensation: More advanced strategies involve constructing the pyridine ring with the desired substituents. The Hantzsch dihydropyridine synthesis is a classic example, involving a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen source like ammonia.[4] The resulting dihydropyridine must then be oxidized to the aromatic pyridine. This approach offers flexibility but requires a subsequent aromatization step which can have its own challenges, such as low yields or harsh conditions.[4]
Q2: For the Fischer esterification route, what is the role of the strong acid catalyst and how can I optimize it?
The strong acid (e.g., concentrated sulfuric acid) serves two purposes: it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Secondly, it acts as a dehydrating agent, helping to remove the water generated during the reaction and shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Optimization Tips:
-
Catalyst Loading: Typically, a catalytic amount is sufficient, but for pyridine dicarboxylic acids, the basic nitrogen atom can sequester some of the acid catalyst. Therefore, slightly higher loadings than for non-basic substrates may be required.
-
Water Removal: The reaction is an equilibrium. To drive it to completion, active removal of water is critical. This is often achieved by using a Dean-Stark apparatus or by adding a solvent like benzene or toluene to form a low-boiling azeotrope with water.[2][3]
-
Reaction Time & Temperature: Refluxing for 16-24 hours is common.[2][3] Monitor the reaction by TLC or LC-MS to determine completion and avoid degradation from prolonged heating.
Q3: Are there modern catalytic methods, such as cross-coupling, that can be used?
Yes, modern palladium-catalyzed cross-coupling reactions represent a powerful, albeit more complex, strategy. While a direct one-step synthesis of this compound via this route is not widely documented, the principles can be applied. For example, one could envision a route starting with a di-halogenated pyridine and performing a double carbonylation reaction or a similar C-H activation/functionalization approach. Palladium-catalyzed C-H functionalization is a state-of-the-art method for modifying pyridine rings regioselectively.[5][6]
These methods offer high functional group tolerance and milder conditions but require careful optimization of the palladium catalyst, ligands, base, and solvent system. They are particularly useful for creating analogues with diverse substitution patterns.
Q4: What is the potential for enzymatic catalysis in this synthesis?
Enzymatic catalysis, particularly using lipases like Candida antarctica Lipase B (CaLB), is an emerging green chemistry approach.[7] Enzymes can catalyze the esterification or transesterification under much milder conditions (e.g., lower temperatures) than traditional acid catalysis, which can be beneficial if your substrate is thermally sensitive.[7][8] This method has been successfully used to synthesize polyesters from pyridine dicarboxylate monomers, demonstrating its viability for forming the ester bonds.[8]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, particularly via the esterification route.
Problem 1: Low or No Product Yield
-
Possible Cause A: Incomplete Reaction.
-
Diagnosis: TLC or LC-MS analysis shows significant amounts of starting diacid or the mono-ester intermediate.
-
Solution:
-
Increase Reaction Time: Ensure the reaction has been refluxed for an adequate period (16+ hours).
-
Improve Water Removal: Check that your Dean-Stark trap is functioning correctly or that your azeotropic distillation is effective.[2]
-
Increase Catalyst Loading: The pyridine nitrogen may be neutralizing your acid catalyst. Add a small, additional amount of H₂SO₄.
-
Use Excess Ethanol: Ensure ethanol is used in sufficient excess to act as both reactant and solvent, driving the equilibrium forward.
-
-
-
Possible Cause B: Product Loss During Workup.
-
Diagnosis: The reaction appears complete by in-process controls, but isolated yield is low.
-
Solution:
-
Check pH during Neutralization: During the aqueous workup, ensure the pH is carefully adjusted to be slightly basic (pH 8-9) with NaHCO₃ or Na₂CO₃. If the solution is too acidic, your product may remain protonated and water-soluble. If too basic, you risk hydrolyzing the ester back to the carboxylate.
-
Sufficient Extractions: Pyridine-containing compounds can have some water solubility. Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
Problem 2: Product is Impure (Discolored, Oily, or Multiple Spots on TLC)
-
Possible Cause A: Incomplete Reaction.
-
Diagnosis: Presence of starting material and/or mono-ester in the final product, confirmed by NMR or LC-MS.
-
Solution: See solutions for "Problem 1, Cause A". If inseparable, re-subject the impure material to the reaction conditions.
-
-
Possible Cause B: Thermal Degradation.
-
Diagnosis: The product is dark brown or black, and baseline streaking is observed on TLC.
-
Solution:
-
Reduce Reaction Temperature: If possible, use a lower boiling solvent or consider a milder catalytic system (e.g., enzymatic).
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reflux times.
-
-
-
Possible Cause C: Side Reactions.
-
Diagnosis: Unexpected peaks in NMR or mass spec that do not correspond to starting material or mono-ester.
-
Solution:
-
Purification: Effective purification is key. Silica gel column chromatography is often required. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the desired product from impurities.[2][3]
-
Recrystallization: After chromatography, recrystallization from a solvent system like diethyl ether/hexane can yield highly pure, crystalline material.[2][3]
-
-
// Nodes Start [label="Problem:\nLow Isolated Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_IPC [label="Check In-Process Control\n(TLC, LC-MS)", shape=diamond, style=filled, fillcolor="#FBBC05"]; Incomplete_Rxn [label="Cause: Incomplete Reaction\n(SM or mono-ester present)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complete_Rxn [label="Cause: Workup Issues\n(Reaction appears complete)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Incomplete Reaction Sol_Time [label="Solution:\nIncrease reaction time", shape=note, fillcolor="#FFFFFF"]; Sol_Water [label="Solution:\nImprove H₂O removal\n(Check Dean-Stark)", shape=note, fillcolor="#FFFFFF"]; Sol_Cat [label="Solution:\nIncrease H₂SO₄ loading", shape=note, fillcolor="#FFFFFF"];
// Solutions for Workup Issues Sol_pH [label="Solution:\nOptimize neutralization pH (8-9)", shape=note, fillcolor="#FFFFFF"]; Sol_Extract [label="Solution:\nIncrease number of\norganic extractions", shape=note, fillcolor="#FFFFFF"];
// Edges Start -> Check_IPC; Check_IPC -> Incomplete_Rxn [label=" SM/Intermediate\n Detected"]; Check_IPC -> Complete_Rxn [label=" Clean Conversion"];
Incomplete_Rxn -> Sol_Time; Incomplete_Rxn -> Sol_Water; Incomplete_Rxn -> Sol_Cat;
Complete_Rxn -> Sol_pH; Complete_Rxn -> Sol_Extract; } }
Caption: Troubleshooting Decision Tree for Low Yield.
Comparison of Catalytic Strategies
The optimal catalyst depends on your specific goals, including scale, purity requirements, and available equipment.
| Catalyst/Strategy | Typical Reaction | Advantages | Disadvantages | Key Parameters |
| H₂SO₄ / HCl | Fischer Esterification | Inexpensive, readily available, simple setup.[2][3] | Harsh conditions (high temp), requires stoichiometric amounts of acid, can cause degradation, generates acidic waste. | Temperature, water removal, reaction time. |
| Enzymatic (e.g., CaLB) | (Trans)esterification | Very mild conditions (low temp), high selectivity, environmentally friendly.[7][8] | Enzymes can be expensive, slower reaction times, may require specific solvents (e.g., diphenyl ether) for optimal performance.[8] | Enzyme activity, temperature (typically <90°C), substrate concentration. |
| Palladium Catalysis | C-H Functionalization / Cross-Coupling | High functional group tolerance, mild conditions, allows for late-stage diversification.[5][6] | Expensive catalyst and ligands, requires inert atmosphere, significant optimization needed, potential for metal contamination in the product. | Ligand choice, base, solvent, temperature. |
| Copper Catalysis | Various Couplings | Cheaper than palladium, versatile for forming C-N and C-O bonds.[9] | Can require higher temperatures than Pd, ligand optimization is still crucial. | Ligand, solvent, temperature. |
Detailed Experimental Protocol: Fischer Esterification
This protocol is a robust, well-established method for synthesizing this compound from its corresponding diacid.
// Nodes Start [label="Start:\n2,4-Pyridinedicarboxylic Acid,\nEthanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="1. Acid Addition:\nSlowly add conc. H₂SO₄\nat 0°C"]; Step2 [label="2. Reflux:\nHeat to reflux (approx. 80°C)\nfor 16-24 hours"]; Step3 [label="3. Quench & Neutralize:\nPour onto ice-water.\nCarefully add NaHCO₃ until pH 8-9"]; Step4 [label="4. Extraction:\nExtract 3x with Ethyl Acetate"]; Step5 [label="5. Purification:\nDry (Na₂SO₄), concentrate.\nPurify via Silica Gel Chromatography"]; End [label="Final Product:\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> End; }
Caption: Experimental Workflow for Fischer Esterification.
Materials:
-
2,4-Pyridinedicarboxylic acid (1 equivalent)
-
Absolute Ethanol (10-20 volumes)
-
Concentrated Sulfuric Acid (1-1.5 equivalents)
-
Ice-water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,4-pyridinedicarboxylic acid and absolute ethanol. Stir the suspension at room temperature.
-
Catalyst Addition: Cool the flask in an ice bath (0°C). Slowly and carefully, add concentrated sulfuric acid dropwise to the stirring suspension. Caution: This is a highly exothermic process.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. Allow the reaction to proceed for 16-24 hours. Monitor the reaction's progress by periodically taking a sample, working it up, and analyzing it by TLC (e.g., 50% EtOAc in Hexane). The starting material is very polar and should remain at the baseline, while the product will have a higher Rf value.
-
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing a large volume of ice-water.
-
Neutralization: Carefully neutralize the acidic solution by slowly adding solid or saturated aqueous NaHCO₃. Monitor the pH with litmus paper or a pH meter until it reaches ~8. Be cautious of gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which may be a yellow solid or oil.[2]
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Combine the fractions containing the pure product and concentrate to yield this compound as a white to pale yellow solid.[2]
References
- 1. 2,4-Pyridinedicarboxylic acid diethyl ester | 41438-38-4 | FP138504 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Enzymatic synthesis of lignin derivable pyridine based polyesters for the substitution of petroleum derived plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preventing byproduct formation in Diethyl 2,4-pyridinedicarboxylate reactions
Welcome to the technical support center for Diethyl 2,4-Pyridinedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent byproduct formation and optimize your reaction outcomes.
Introduction to this compound
This compound is a valuable building block in organic synthesis, prized for its bifunctional nature that allows for a wide range of chemical transformations. However, like many reagents with multiple reactive sites, it can be prone to side reactions that lead to the formation of unwanted byproducts, complicating purification and reducing yields. This guide provides practical, field-proven insights to help you anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should be aware of when working with this compound?
A1: The primary byproducts encountered in reactions with this compound typically fall into three categories:
-
Hydrolysis Products: The ester groups are susceptible to hydrolysis, especially in the presence of water and acid or base catalysts, yielding the mono-ester (2-carboxy-4-ethoxycarbonylpyridine or 4-carboxy-2-ethoxycarbonylpyridine) or the fully hydrolyzed 2,4-pyridinedicarboxylic acid (lutidinic acid).
-
Decarboxylation Products: If the reaction conditions lead to the formation of 2,4-pyridinedicarboxylic acid, subsequent decarboxylation can occur, particularly at elevated temperatures, to yield isonicotinic acid or picolinic acid. The carboxyl group at the 2-position is generally more labile.[1]
-
Amidation-Related Byproducts: In reactions with amines to form amides, common byproducts include unreacted starting material, mono-amidation products, and byproducts from the decomposition or side reactions of coupling agents.
Q2: How can I minimize the hydrolysis of the ester groups during my reaction?
A2: Minimizing hydrolysis is crucial for clean reactions. Here are key strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The presence of even trace amounts of water can lead to significant hydrolysis.
-
Control of pH: Avoid strongly acidic or basic conditions unless they are required for the desired transformation. If a base is necessary, consider using a non-nucleophilic, sterically hindered base.
-
Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Higher temperatures can accelerate hydrolysis.
-
Work-up Procedure: During the work-up, minimize the contact time with aqueous acidic or basic solutions. Neutralize the reaction mixture promptly and proceed with extraction.
Q3: My amidation reaction is sluggish and gives a low yield. What can I do?
A3: Low yields in amidation reactions are a common issue. Consider the following troubleshooting steps:
-
Choice of Coupling Agent: For direct amidation of the corresponding dicarboxylic acid, standard coupling reagents like DCC, EDC/HOBt, or HATU are often effective.[2] However, for less reactive amines, more potent activating agents might be necessary.
-
Activation to Acyl Chloride: A more robust method involves converting the diacid to the diacyl chloride using an excess of a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards amines.[1][3]
-
Use of a Catalyst: For direct aminolysis of the ester, a catalyst such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can be effective, particularly with less reactive secondary amines.[4]
-
Temperature and Reaction Time: Some amidation reactions require elevated temperatures and longer reaction times to proceed to completion. Monitor the reaction progress by TLC or LC-MS.
-
Stoichiometry: Using a slight excess of the amine can help drive the reaction to completion.
Troubleshooting Guide: Byproduct Formation
This section provides a detailed, problem-oriented approach to identifying and preventing the formation of specific byproducts.
Problem 1: Formation of 2,4-Pyridinedicarboxylic Acid (Lutidinic Acid) and its Monoesters
-
Symptoms:
-
Presence of a more polar spot on TLC compared to the starting material.
-
A significant amount of water-soluble material during aqueous work-up.
-
Mass spectrometry data indicating the presence of the diacid (m/z = 167.02) or monoester (m/z = 195.05).
-
-
Root Cause:
-
Hydrolysis: The ester groups have been hydrolyzed by the presence of water under acidic or basic conditions.
-
-
Prevention and Mitigation Strategies:
Strategy Rationale Strict Anhydrous Conditions The most effective way to prevent hydrolysis is to eliminate water from the reaction system. This includes flame-drying glassware, using anhydrous solvents, and handling reagents under an inert atmosphere (e.g., nitrogen or argon). Use of Non-Aqueous Bases If a base is required, opt for non-nucleophilic organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) instead of aqueous inorganic bases like NaOH or K₂CO₃. Temperature Control Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Elevated temperatures accelerate the rate of hydrolysis. Careful Work-up During the work-up, if an aqueous wash is necessary, use cold solutions and minimize the contact time. Promptly neutralize any acidic or basic layers before extraction. -
Experimental Protocol: Amidation via Acyl Chloride (Hydrolysis Avoidance)
-
Hydrolysis: To a solution of this compound in ethanol, add an aqueous solution of NaOH (2.2 equivalents). Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Acidify the reaction mixture with HCl to precipitate 2,4-pyridinedicarboxylic acid. Filter and dry the solid.
-
Acyl Chloride Formation: To a suspension of 2,4-pyridinedicarboxylic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM), add an excess of thionyl chloride (SOCl₂) (e.g., 3-5 equivalents). Reflux the mixture under an inert atmosphere until a clear solution is obtained (typically 2-4 hours).
-
Amidation: Remove the excess SOCl₂ under reduced pressure. Dissolve the crude diacyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of the desired amine (2.2-2.5 equivalents) and a non-nucleophilic base like triethylamine (2.5-3 equivalents) in anhydrous DCM. Slowly add the amine solution to the diacyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
This two-step procedure, while longer, often provides a cleaner product and higher overall yield by avoiding the direct reaction of the less reactive ester with the amine and minimizing hydrolysis.
-
Problem 2: Formation of Decarboxylated Byproducts (Isonicotinic or Picolinic Acid Derivatives)
-
Symptoms:
-
Gas evolution (CO₂) observed during the reaction, especially at higher temperatures.
-
Presence of byproducts with a lower molecular weight than expected.
-
Mass spectrometry data indicating the presence of mono-carboxylic acid derivatives of pyridine.
-
-
Root Cause:
-
Thermal Decomposition: If 2,4-pyridinedicarboxylic acid is formed in situ via hydrolysis, it can undergo decarboxylation at elevated temperatures. The carboxylic acid at the 2-position is generally more susceptible to decarboxylation due to stabilization of the transition state by the pyridine nitrogen.[1]
-
-
Prevention and Mitigation Strategies:
Strategy Rationale Strict Temperature Control Avoid excessive heating. If the reaction requires elevated temperatures, carefully control the temperature and reaction time. The thermal stability of pyridinedicarboxylic acids can be limited.[5] Avoid Prolonged Heating in Protic Solvents Heating in the presence of water or other protic solvents can facilitate both hydrolysis and subsequent decarboxylation. Choice of Reaction Pathway If decarboxylation is a persistent issue, consider alternative synthetic routes that do not generate the free dicarboxylic acid under harsh conditions. -
Workflow Diagram: Troubleshooting Decarboxylation
Caption: Troubleshooting workflow for decarboxylation.
Problem 3: Self-Condensation (Claisen Condensation)
-
Symptoms:
-
Formation of high molecular weight byproducts.
-
A complex mixture of products observed by TLC or LC-MS.
-
Reduced yield of the desired product, even with full conversion of the starting material.
-
-
Root Cause:
-
Base-Catalyzed Self-Condensation: In the presence of a strong base, the α-protons on the ethyl groups of the ester can be deprotonated, leading to an enolate that can then attack another molecule of the ester in a Claisen-type condensation.[6][7] While the aromatic protons are not acidic, this pathway is a theoretical possibility under strongly basic conditions.
-
-
Prevention and Mitigation Strategies:
Strategy Rationale Avoid Strong, Non-Nucleophilic Bases If a base is required, use a weaker, non-nucleophilic base like triethylamine or DIPEA. Avoid strong bases like sodium ethoxide or sodium hydride unless they are specifically required for the desired reaction, and even then, use them at low temperatures. Controlled Addition of Base If a strong base must be used, add it slowly at a low temperature to minimize the concentration of the enolate at any given time. Use of a More Reactive Electrophile If the desired reaction is with a nucleophile, converting the ester to a more reactive electrophile (like an acyl chloride) can allow the reaction to proceed under milder conditions that do not favor self-condensation. -
Reaction Pathway: Claisen Condensation
Caption: Simplified pathway of Claisen self-condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analytical Purity Assessment of Diethyl 2,4-pyridinedicarboxylate
Introduction: The Critical Role of Purity in Drug Development
Welcome to the technical support guide for Diethyl 2,4-pyridinedicarboxylate. As a key building block in pharmaceutical synthesis, the purity of this compound is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2][3] Impurities, even in trace amounts, can originate from the synthetic route or arise from degradation and may possess undesirable toxicological properties.[1]
This guide is structured to provide researchers, analytical scientists, and drug development professionals with practical, field-tested advice for assessing the purity of this compound. We will delve into the most effective analytical techniques, offering detailed protocols, troubleshooting advice, and answers to frequently encountered questions. Our approach is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) to ensure that the methods described are robust, reliable, and suitable for their intended purpose.[4][5][6][7]
Overall Purity Assessment Workflow
The following diagram illustrates a comprehensive workflow for the analytical assessment of this compound, from initial screening to in-depth impurity profiling.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. ijrrjournal.com [ijrrjournal.com]
Validation & Comparative
A Comparative Analysis of Diethyl Pyridinedicarboxylate Isomers: A Guide for Researchers
The strategic placement of functional groups on a core scaffold is a cornerstone of modern drug discovery and materials science. Within the vast landscape of heterocyclic chemistry, pyridine-based compounds hold a prominent position.[1][2] This guide provides an in-depth comparative analysis of Diethyl 2,4-pyridinedicarboxylate and its isomers, offering insights into how the positional isomerism of the diethyl ester groups on the pyridine ring dictates their physicochemical properties, reactivity, and, consequently, their applications. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to select the most suitable isomer for their specific synthetic and application needs.
Introduction to Pyridinedicarboxylic Acid Diethyl Esters
Pyridine dicarboxylic acids and their corresponding esters are pivotal building blocks in organic synthesis. The presence of the nitrogen atom in the pyridine ring, coupled with the two reactive ethyl ester functionalities, imparts a unique combination of properties that make these compounds versatile precursors for a wide array of more complex molecules.[3] Their derivatives are integral to the development of novel pharmaceuticals, functional materials such as Metal-Organic Frameworks (MOFs), and agrochemicals.[3] The positional arrangement of the ester groups significantly influences the electronic and steric environment of the pyridine ring, thereby modulating the molecule's reactivity, coordination properties, and biological activity.
Physicochemical Properties: A Comparative Overview
The seemingly subtle change in the substitution pattern of the diethyl ester groups across the pyridine ring leads to notable differences in the physicochemical properties of the isomers. These properties are critical in determining the appropriate reaction conditions, purification methods, and potential applications.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| Diethyl 2,3-pyridinedicarboxylate | 2050-22-8 | 223.23 | Colorless to light yellow liquid | N/A | 304-306 |
| This compound | 41438-38-4 | 223.23 | White to almost white powder | N/A | 330.9 ± 22.0 at 760 mmHg |
| Diethyl 2,5-pyridinedicarboxylate | 5552-44-3 | 223.23 | Pale yellow to white solid/powder | 46-47 | 181 at 17 mmHg |
| Diethyl 2,6-pyridinedicarboxylate | 15658-60-3 | 223.23 | White to light orange powder/crystal | 40-42 | 188 at 12 mmHg |
| Diethyl 3,4-pyridinedicarboxylate | 1678-52-0 | 223.23 | Colorless or yellow/orange liquid | N/A | 172 at 21 mmHg |
| Diethyl 3,5-pyridinedicarboxylate | 4591-56-4 | 223.23 | White solid | 51 | N/A |
Note: Boiling points are reported at different pressures, indicating the need for careful consideration when comparing volatilities. Data compiled from multiple sources.[3][4][5][6][7][8][9][10]
The differences in melting points, for instance, can be attributed to the varying crystal packing efficiencies influenced by the molecular symmetry and intermolecular interactions of each isomer. The symmetrical nature of the 2,6- and 3,5-isomers may lead to more ordered crystal lattices compared to their asymmetrical counterparts.
Synthesis of Diethyl Pyridinedicarboxylate Isomers
A common and straightforward method for the synthesis of diethyl pyridinedicarboxylate isomers is the Fischer esterification of the corresponding pyridinedicarboxylic acid. This acid-catalyzed reaction with ethanol is a reliable route to obtain the desired diethyl esters.
Caption: General workflow for the synthesis of Diethyl Pyridinedicarboxylate isomers via Fischer Esterification.
Representative Experimental Protocol: Synthesis of Diethyl 2,5-pyridinedicarboxylate[3]
-
Reaction Setup: Suspend 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Acid Addition: Slowly add 100 mL of concentrated sulfuric acid over 1.5 hours with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 16 hours.
-
Azeotropic Removal of Water: Add 200 mL of benzene and distill the benzene/ethanol/water azeotrope to drive the reaction to completion.
-
Work-up: Pour the cooled reaction mixture into a large volume of ice-water and neutralize with solid sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
This protocol can be adapted for the synthesis of other isomers, with potential adjustments in reaction times and purification methods based on the specific properties of each isomer.
Comparative Reactivity and Structure-Activity Relationship
The position of the ester groups on the pyridine ring has a profound impact on the reactivity of both the ring itself and the ester functionalities.
Caption: Influence of isomer structure on key chemical and biological properties.
-
Ring Nucleophilicity: The electron-withdrawing nature of the ester groups deactivates the pyridine ring towards electrophilic substitution. The extent of this deactivation depends on the position of the esters relative to the nitrogen atom.
-
Ester Reactivity: The susceptibility of the ester groups to nucleophilic attack (e.g., hydrolysis, amidation) is influenced by steric hindrance from adjacent substituents. For example, the ester groups in Diethyl 2,6-pyridinedicarboxylate are more sterically hindered than those in Diethyl 3,5-pyridinedicarboxylate.
-
Chelating Ability: The spatial arrangement of the nitrogen atom and the carbonyl oxygens of the ester groups determines the chelating ability of these isomers. Isomers with vicinal ester groups (e.g., 2,3- and 3,4-) or those with a 2,6-substitution pattern are often explored as ligands in coordination chemistry.
-
Biological Activity: The specific three-dimensional shape and electronic properties of each isomer dictate its ability to bind to biological targets. A prime example is This compound , which has been identified as a potent prolyl 4-hydroxylase inhibitor, indicating a specific fit into the enzyme's active site.[10]
Applications of Diethyl Pyridinedicarboxylate Isomers
The unique properties of each isomer lend them to a variety of applications:
-
Diethyl 2,3-pyridinedicarboxylate: Its vicinal ester groups make it a useful precursor for the synthesis of fused heterocyclic systems and as a ligand in coordination chemistry.
-
This compound: As mentioned, it is a known inhibitor of prolyl 4-hydroxylase, an enzyme involved in collagen synthesis, making it a valuable tool in studying fibrotic diseases.[10]
-
Diethyl 2,5-pyridinedicarboxylate: This isomer is a versatile building block for pharmaceuticals and agrochemicals.[3] The corresponding diacid is also a popular linker for the synthesis of MOFs.[3]
-
Diethyl 2,6-pyridinedicarboxylate: The symmetrical nature and strong chelating ability of the 2,6-disubstituted pyridine core make this isomer and its derivatives valuable in coordination and supramolecular chemistry.
-
Diethyl 3,4-pyridinedicarboxylate: Similar to the 2,3-isomer, the adjacent ester groups are useful for constructing complex molecular architectures. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.
-
Diethyl 3,5-pyridinedicarboxylate: This symmetrical isomer is a common starting material for the synthesis of various biologically active compounds.
Conclusion
The choice of a Diethyl Pyridinedicarboxylate isomer is a critical decision in the design of a synthetic route or the development of a new active molecule. This guide has highlighted that while these isomers share the same molecular formula, their distinct substitution patterns lead to a cascade of differences in their physicochemical properties, reactivity, and applications. A thorough understanding of these isomeric differences, as outlined in this comparative analysis, is essential for researchers to make informed decisions and accelerate their research and development endeavors.
References
- 1. DIETHYL 1,4-DIHYDRO-2,4,6-TRIMETHYL-3,5-PYRIDINEDICARBOXYLATE(632-93-9) IR Spectrum [chemicalbook.com]
- 2. PubChemLite - Diethyl 3,4-pyridinedicarboxylate (C11H13NO4) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. labproinc.com [labproinc.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. Diethyl 2,6-Pyridinedicarboxylate | CymitQuimica [cymitquimica.com]
- 8. Diethyl 3,4-pyridinedicarboxylate 97 1678-52-0 [sigmaaldrich.com]
- 9. Diethyl 2,6-Pyridinedicarboxylate | 15658-60-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. This compound | CAS#:41438-38-4 | Chemsrc [chemsrc.com]
A Comparative Guide to the Efficacy of Diethyl 2,4-pyridinedicarboxylate and Other Pyridine Derivatives
In the landscape of modern drug discovery and chemical biology, pyridine derivatives represent a cornerstone scaffold for the development of novel therapeutics.[1][2][3] Their inherent structural versatility allows for fine-tuning of physicochemical properties, making them invaluable in targeting a wide array of biological processes.[1] This guide provides a detailed comparison of the efficacy of Diethyl 2,4-pyridinedicarboxylate against other notable pyridine derivatives, supported by experimental data and protocols to offer researchers, scientists, and drug development professionals a comprehensive understanding of their relative performance.
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif present in numerous biologically active molecules and FDA-approved drugs.[2][4] Its ability to engage in various non-covalent interactions, coupled with its metabolic stability, makes it a privileged structure in medicinal chemistry.[4] Pyridine derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[5][6] This guide will focus on a comparative analysis of this compound and other derivatives in the context of specific enzymatic inhibition.
Comparative Efficacy Analysis
The efficacy of a compound is context-dependent, relying on the specific biological target and the assay conditions. Here, we compare this compound and its active diacid form, Pyridine-2,4-dicarboxylic acid (2,4-PDCA), with other pyridine derivatives targeting two distinct enzymes: Prolyl 4-hydroxylase and Ferrochelatase.
Inhibition of Prolyl 4-Hydroxylase (P4H)
Prolyl 4-hydroxylases are key enzymes in collagen biosynthesis and the regulation of the hypoxia-inducible factor (HIF-1α) pathway.[1][5] Their inhibition is a therapeutic strategy for fibrotic diseases and certain cancers.
Mechanism of Action: HIF-1α Stabilization
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and proteasomal degradation. Inhibition of PHDs prevents this hydroxylation, causing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes. This compound acts as a proinhibitor, being metabolized intracellularly to the active inhibitor, 2,4-PDCA, which competitively inhibits P4H.[2][7][8]
Experimental Workflow: Prolyl 4-Hydroxylase Inhibition Assay
References
- 1. Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Reagents for the Synthesis of Pyridine-Based Compounds
The pyridine ring is a fundamental scaffold in medicinal chemistry, materials science, and agrochemicals, making the efficient synthesis of its derivatives a critical endeavor for researchers.[1][2][3] While classical methods like the Hantzsch and Chichibabin syntheses have been foundational, the demands of modern drug discovery and materials development necessitate alternative reagents and strategies that offer milder conditions, greater functional group tolerance, improved yields, and alignment with green chemistry principles.[4][5][6]
This guide provides an in-depth comparison of modern, alternative approaches to pyridine synthesis, moving beyond classical condensation reactions to explore the utility of transition-metal catalysis and advanced multicomponent reactions (MCRs). We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in selecting the optimal synthetic pathway.
Limitations of Classical Synthesis and the Drive for Innovation
Classical methods for pyridine synthesis, such as the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions, typically involve the condensation of aldehydes, ammonia, and β-carbonyl compounds or their equivalents.[2][7][8] While historically significant and still valuable, these methods often suffer from drawbacks:
-
Harsh Reaction Conditions: Many classical syntheses require high temperatures (reflux) and strong acids or bases, limiting their compatibility with sensitive functional groups.[9]
-
Low Atom Economy: Condensation reactions often produce water or other small molecules as byproducts, reducing overall efficiency.[10]
-
Limited Substituent Diversity: The range of substituents that can be incorporated is often dictated by the availability of the acyclic precursors.[8]
-
Oxidation Step Required: The Hantzsch synthesis initially produces a 1,4-dihydropyridine, which requires a separate oxidation step to achieve the aromatic pyridine ring, adding complexity to the workflow.[2][9]
These limitations have fueled the development of more sophisticated and versatile synthetic strategies.
Modern Strategies: A Comparative Overview
Modern alternatives largely fall into two major categories: transition-metal-catalyzed cycloadditions and advanced multicomponent reactions. These approaches offer significant advantages in efficiency, convergence, and the ability to construct complex pyridine cores in fewer steps.[11][12]
This powerful strategy involves the catalytic cyclotrimerization of two alkyne molecules and a nitrile to directly form a substituted pyridine ring.[13] This method is exceptionally convergent and atom-economical. The choice of metal catalyst is critical and dictates the reaction's scope and efficiency.
-
Causality of Catalyst Choice: Transition metals like cobalt (Co), rhodium (Rh), and ruthenium (Ru) are effective because they can coordinate with the alkyne and nitrile components, forming a metallacyclic intermediate that facilitates the ring-forming reductive elimination.[13] Rhodium catalysts are often highly efficient but can be expensive. Cobalt catalysts have emerged as a more cost-effective and practical alternative for many applications.
Data Presentation: Comparison of Catalysts for [2+2+2] Pyridine Synthesis
| Catalyst System | Typical Substrates | Conditions | Advantages | Disadvantages |
| Co(I)/dppe | Terminal & Internal Alkynes, Aliphatic/Aromatic Nitriles | Toluene, 80-110 °C | Cost-effective, good functional group tolerance | May require higher temperatures than Rh |
| [Cp*RhCl₂]₂ | Internal Alkynes, α,β-Unsaturated Oximes | CsOPiv, Dioxane, 100 °C | High yields, effective for complex substrates | High cost of rhodium |
| Ru(II)-based | Diynes, Nitriles | DCE, 80 °C | Good for intramolecular cyclizations | Substrate scope can be limited |
MCRs are processes where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants.[11] This approach is highly valued for its efficiency and ability to rapidly generate libraries of diverse compounds.[11][14] While the Hantzsch synthesis is itself an MCR, modern variants have expanded the scope and improved conditions.
-
Green Chemistry Approaches: A significant trend in MCRs is the adoption of green chemistry principles.[4][5] This includes using environmentally benign solvents like water or ethanol, employing microwave irradiation to reduce reaction times, or utilizing sustainable catalysts like ionic liquids.[1][4][14][15] For instance, ultrasound-induced synthesis and microwave-assisted reactions have been shown to dramatically accelerate pyridine formation, often with improved yields compared to conventional heating.[1][7][9]
Experimental Protocols & Methodologies
To provide a practical context, we present detailed protocols for two representative modern methods.
This protocol describes a general procedure for the synthesis of a 2,4,6-trisubstituted pyridine from two equivalents of an alkyne and one equivalent of a nitrile.
Methodology:
-
Catalyst Preparation: In a nitrogen-purged glovebox, a Schlenk flask is charged with a cobalt(I) precursor (e.g., CoI(dppe)) (2-5 mol%).
-
Reagent Addition: The flask is removed from the glovebox, and anhydrous toluene is added via syringe. The nitrile (1.0 eq) and the alkyne (2.2 eq) are then added sequentially.
-
Reaction: The flask is sealed and heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the desired pyridine.
Self-Validating System: The success of this reaction relies on the strict exclusion of air and moisture, as the cobalt catalyst is oxygen-sensitive. The reaction's progress can be easily tracked, and the product is typically isolated in good to excellent yields, validating the chosen conditions.
This protocol provides a rapid and efficient synthesis of a substituted pyridine from an enamine and an α,β-unsaturated keto compound.[16]
Methodology:
-
Reagent Mixture: In a 10 mL microwave vial, combine the 3-aminocrotononitrile (1.0 eq) and the 1-phenyl-2-propyn-1-one (1.0 eq).[16]
-
Solvent Addition: Add a mixture of toluene and glacial acetic acid (e.g., 5:1 ratio).[16]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
Workup and Purification: After cooling, the solvent is removed in vacuo. The crude product is then purified by flash chromatography to afford the target pyridine.
Causality of Microwave Use: Microwave irradiation provides rapid, uniform heating, which dramatically accelerates the rate of the condensation and cyclization steps compared to conventional oil bath heating.[1] This often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[1]
Visualization of Synthetic Strategy
To assist in experimental design, the following diagrams illustrate the decision-making process and a key reaction mechanism.
Caption: Decision workflow for selecting a pyridine synthesis strategy.
Caption: Simplified mechanism for Co-catalyzed [2+2+2] cycloaddition.
Future Outlook
The synthesis of pyridine derivatives continues to evolve, driven by the need for sustainability and efficiency. Future innovations will likely focus on several key areas:
-
Earth-Abundant Metal Catalysis: Expanding the catalytic toolbox beyond precious metals like rhodium to include iron, copper, and nickel.
-
Photoredox and Electrosynthesis: Utilizing light or electricity to drive pyridine-forming reactions under exceptionally mild conditions.[17]
-
Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and automated synthesis of pyridine libraries.
-
Biocatalysis: Engineering enzymes to catalyze pyridine ring formation from renewable feedstocks, representing the ultimate green chemistry approach.[6]
By embracing these modern reagents and methodologies, researchers can significantly enhance their ability to construct complex and novel pyridine-based compounds for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction | Bentham Science [benthamscience.com]
- 5. Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. ijpsonline.com [ijpsonline.com]
- 8. baranlab.org [baranlab.org]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 14. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioengineer.org [bioengineer.org]
- 16. benchchem.com [benchchem.com]
- 17. Pyridine synthesis [organic-chemistry.org]
A Comparative Spectroscopic Guide to the Structural Validation of Diethyl 2,4-pyridinedicarboxylate
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth, comparative spectroscopic analysis for the validation of Diethyl 2,4-pyridinedicarboxylate. Moving beyond a mere presentation of data, we will explore the causal relationships between molecular structure and spectral output, offering a robust framework for distinguishing this target molecule from its positional isomers.
At the heart of structural elucidation lies the principle of orthogonal verification, wherein multiple, independent analytical techniques are employed to build a self-validating system of evidence. Here, we will dissect the structural nuances of this compound through the lenses of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for confident and unambiguous characterization.
The Isomeric Challenge: Why Comparison is Key
The synthesis of substituted pyridines can often yield a mixture of positional isomers. For this compound, the most probable isomeric impurities are Diethyl 2,5-pyridinedicarboxylate, Diethyl 2,6-pyridinedicarboxylate, and Diethyl 3,5-pyridinedicarboxylate. While these molecules share the same molecular formula and weight, their distinct substitution patterns give rise to unique spectroscopic fingerprints. This guide will leverage these differences to provide a clear and decisive methodology for structural validation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their relative numbers, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling).
Predicted ¹H NMR Spectrum of this compound
Due to the unavailability of experimentally acquired spectra in public databases, the following data for this compound is predicted using advanced computational algorithms[1][2].
The structure of this compound dictates a specific set of proton signals:
-
Pyridine Ring Protons: The dissymmetric substitution pattern results in three unique aromatic protons.
-
H-6 (adjacent to the nitrogen) is expected to be the most downfield signal due to the strong deshielding effect of the nitrogen atom.
-
H-5 will be influenced by the adjacent ester group and will appear at an intermediate chemical shift.
-
H-3, situated between the two ester groups, will also have a distinct chemical shift.
-
-
Ethyl Ester Protons: Two equivalent ethyl groups will each give rise to a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) due to coupling with each other.
Predicted ¹H NMR Signals for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.8 | d | ~5.0 | 1H |
| H-3 | ~8.5 | s | - | 1H |
| H-5 | ~7.9 | d | ~5.0 | 1H |
| -OCH₂CH₃ (x2) | ~4.4 | q | ~7.1 | 4H |
| -OCH₂CH₃ (x2) | ~1.4 | t | ~7.1 | 6H |
Comparative ¹H NMR Analysis of Isomers
The power of ¹H NMR lies in its ability to differentiate isomers based on their symmetry and coupling patterns.
| Isomer | Key Distinguishing Features in ¹H NMR |
| Diethyl 2,6-pyridinedicarboxylate | Due to its C₂v symmetry, there are only two types of aromatic protons: a doublet for H-3 and H-5, and a triplet for H-4. This results in a much simpler aromatic region compared to the 2,4-isomer[3][4]. |
| Diethyl 2,5-pyridinedicarboxylate | Exhibits three distinct aromatic proton signals, similar to the 2,4-isomer. However, the coupling constants and chemical shifts will differ due to the different electronic environment and spatial relationships of the protons[5][6]. |
| Diethyl 3,5-pyridinedicarboxylate | Also possesses C₂v symmetry, leading to two aromatic proton environments: a doublet for H-2 and H-6, and a triplet for H-4. The chemical shifts will be different from the 2,6-isomer due to the ester groups being at the 3 and 5 positions[7]. |
A simplified comparison of aromatic proton coupling.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR spectrum of this compound would show signals for all 11 carbon atoms, though some may overlap.
Predicted ¹³C NMR Signals for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (x2) | ~165, ~164 |
| C-2, C-4, C-6 | ~150, ~148, ~140 |
| C-3, C-5 | ~128, ~125 |
| -OCH₂CH₃ (x2) | ~62 |
| -OCH₂CH₃ (x2) | ~14 |
Comparative ¹³C NMR Analysis of Isomers
The number of signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.
| Isomer | Key Distinguishing Features in ¹³C NMR |
| Diethyl 2,6-pyridinedicarboxylate | Due to symmetry, only 4 signals are expected for the pyridine ring carbons and 2 signals for the two equivalent ethyl groups[3]. |
| Diethyl 2,5-pyridinedicarboxylate | All 7 carbons of the pyridine dicarboxylate core are unique and should give rise to 7 distinct signals, plus 2 for the ethyl groups. |
| Diethyl 3,5-pyridinedicarboxylate | Symmetry dictates 4 signals for the pyridine ring carbons and 2 signals for the equivalent ethyl groups[8]. |
Workflow for initial isomer differentiation by ¹³C NMR.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Expected IR Absorption Bands for this compound
The IR spectrum of this compound will be dominated by the characteristic absorptions of the ester and pyridine functionalities.
Characteristic IR Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (ester) | Stretch | 1720-1740 | Strong |
| C-O (ester) | Stretch | 1250-1300 | Strong |
| C=C, C=N (aromatic) | Stretch | 1580-1610 | Medium-Weak |
| C-H (aromatic) | Stretch | 3000-3100 | Weak |
| C-H (aliphatic) | Stretch | 2850-3000 | Medium |
Comparative IR Analysis of Isomers
While the IR spectra of the isomers will be broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, particularly when compared to a known standard. The exact position of the C=O stretch can also be influenced by the substitution pattern. For example, the IR spectrum of Diethyl 2,5-pyridinedicarboxylate shows strong ester C=O stretches at 1730 and 1710 cm⁻¹[5].
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation patterns.
Expected Mass Spectrum of this compound
The mass spectrum of this compound (Molecular Weight: 223.23 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 223. The fragmentation pattern will likely involve the loss of ethoxy (-OCH₂CH₃, 45 Da) and carboethoxy (-COOCH₂CH₃, 73 Da) groups.
Predicted Key Fragments for this compound
| m/z | Identity |
| 223 | [M]⁺ |
| 178 | [M - OCH₂CH₃]⁺ |
| 150 | [M - COOCH₂CH₃]⁺ |
Comparative Mass Spectrometry Analysis of Isomers
The high-energy nature of EI-MS often leads to extensive fragmentation, and the mass spectra of positional isomers can be very similar. However, the relative intensities of the fragment ions may differ, providing a basis for comparison. For instance, the GC-MS data for Diethyl 2,5-pyridinedicarboxylate shows a top peak at m/z = 151, corresponding to the loss of an ethoxy radical followed by the loss of ethylene from the other ester group[9].
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum.
-
Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopy-grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with a beam of 70 eV electrons to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The structural validation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By understanding the predicted spectral features of the target molecule and comparing them with the experimental data of its likely isomers, researchers can achieve a high degree of confidence in their structural assignment. The key to unambiguous identification lies in the unique patterns of chemical shifts, coupling constants, and the number of signals, which are direct consequences of the specific substitution pattern on the pyridine ring. This guide provides a comprehensive framework for this analytical endeavor, empowering scientists to ensure the integrity of their research.
References
- 1. Visualizer loader [nmrdb.org]
- 2. PROSPRE [prospre.ca]
- 3. Diethyl 2,6-pyridinedicarboxylate | 15658-60-3 [chemicalbook.com]
- 4. Diethyl 2,6-pyridinedicarboxylate(15658-60-3) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. labproinc.com [labproinc.com]
- 8. spectrabase.com [spectrabase.com]
- 9. caymanchem.com [caymanchem.com]
A Comparative Study on the Biological Activity of Pyridine Dicarboxylate Esters: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the biological activities of pyridine dicarboxylate esters, designed for researchers, scientists, and drug development professionals. It delves into the synthesis, antimicrobial, anticancer, and enzyme inhibitory properties of these versatile compounds, supported by experimental data and detailed protocols.
Introduction: The Versatility of the Pyridine Ring
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a plethora of approved drugs due to its unique electronic properties and ability to engage in various biological interactions.[1][2] Pyridine dicarboxylate esters, a subset of this family, have garnered significant attention for their diverse and potent biological activities. The arrangement of the carboxylate groups on the pyridine ring (2,3-, 2,4-, 2,5-, or 2,6-isomers) and the nature of the ester substituents offer a vast chemical space for tuning their pharmacological profiles. This guide will explore this chemical space, offering a comparative perspective on their biological performance.
Synthesis of Pyridine Dicarboxylate Esters: Building the Core Scaffold
The synthesis of pyridine dicarboxylate esters can be achieved through various established methods. A common and efficient approach involves the reaction of the corresponding pyridine dicarboxylic acid with an appropriate alcohol in the presence of an acid catalyst. Alternatively, the more reactive pyridine dicarbonyl dichlorides can be reacted with alcohols or phenols to yield the desired esters.[3]
A notable synthetic route is the inverse-electron-demand Diels-Alder (IEDDA) reaction, which allows for the construction of the substituted pyridine ring itself. For instance, the reaction of 1,2,3-triazine 1-oxides with β-keto-esters provides a versatile method for synthesizing a variety of pyridine-2,5-dicarboxylate esters.[1]
Experimental Workflow: From Synthesis to Biological Evaluation
The journey from a synthesized pyridine dicarboxylate ester to a potential therapeutic lead involves a series of rigorous biological evaluations. The following workflow outlines the key experimental stages.
Caption: A generalized workflow for the synthesis and biological evaluation of pyridine dicarboxylate esters.
Antimicrobial Activity: A Battle Against Pathogens
Pyridine dicarboxylate derivatives have demonstrated significant potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][5]
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of pyridine dicarboxylates is believed to be their ability to chelate essential metal ions, particularly divalent cations like zinc (Zn²⁺) and iron (Fe²⁺).[6] These metal ions are crucial cofactors for many bacterial enzymes, including metallo-β-lactamases, which are responsible for antibiotic resistance.[6] By sequestering these ions, pyridine dicarboxylates disrupt essential metabolic processes and can even restore the efficacy of existing β-lactam antibiotics.[6]
Caption: Proposed mechanism of antimicrobial action for pyridine dicarboxylate esters.
Comparative Antimicrobial Activity
The antimicrobial potency of pyridine dicarboxylate esters is highly dependent on their substitution pattern. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of derivatives against common pathogens. Lower MIC values indicate greater antimicrobial efficacy.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| N2,N6-bis(1-(2-(thiophen-2-ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Bacillus subtilis | 6.25 | [6] |
| Staphylococcus aureus | 12.5 | [6] | |
| Escherichia coli | 12.5 | [6] | |
| 2,6-bis-D-alanyl pyridine methyl ester | Bacillus subtilis | 25 | [6] |
| Staphylococcus aureus | 50 | [6] | |
| Escherichia coli | 50 | [6] | |
| Pyridine-2,6-dicarboxamide derivatives (general) | Gram-positive & Gram-negative bacteria | 6.25 - 50 | [5] |
Structure-Activity Relationship (SAR) Insights:
-
Amide vs. Ester Linkage: Converting the ester groups to amides, particularly those incorporating other heterocyclic moieties like thiophene, can significantly enhance antimicrobial activity.[5][6]
-
Lipophilicity: The nature of the ester or amide substituent influences the compound's lipophilicity, which in turn affects its ability to penetrate bacterial cell membranes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental method for determining the antimicrobial potency of a compound.
Materials:
-
Test compound (Pyridine dicarboxylate ester)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland densitometer
-
Incubator
Procedure:
-
Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL) and sterilize by filtration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight and then dilute the culture in fresh broth to a standardized turbidity, typically 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the well remains clear).
Anticancer Activity: Targeting Malignant Cells
Numerous studies have highlighted the potential of pyridine dicarboxylate esters and their derivatives as anticancer agents.[7][8][9] Their cytotoxic effects have been observed against various cancer cell lines, including breast, colon, and liver cancer.[9]
Mechanism of Anticancer Action
The anticancer mechanism of pyridine dicarboxylates is multifaceted and can involve the induction of apoptosis (programmed cell death) and cell cycle arrest. Some derivatives have been shown to upregulate tumor suppressor proteins like p53 and pro-apoptotic proteins, while downregulating anti-apoptotic proteins.[8]
Caption: A simplified signaling pathway for the anticancer activity of some pyridine dicarboxylate esters.
Comparative Cytotoxicity
The cytotoxic potency of pyridine dicarboxylate esters varies significantly with their chemical structure. The following table presents a comparison of the half-maximal inhibitory concentration (IC₅₀) values for different derivatives against various cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic activity.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thallium(III) complex with a pyridine dicarboxylic acid derivative (C3) | A375 (Melanoma) | 7.23 | [8] |
| HT29 (Colon) | 193.18 | [8] | |
| Copper(II) complex with pyridine-2,5-dicarboxylate and 1,10-phenanthroline (3) | C6 (Glioma) | 0.6 (48h) | [7] |
| Zinc(II) complex with pyridine-2,5-dicarboxylate and 1,10-phenanthroline (4) | C6 (Glioma) | 15 (48h) | [7] |
| Pyridine-urea derivative (8e) | MCF-7 (Breast) | 0.22 | [10] |
| Pyridine-urea derivative (8n) | MCF-7 (Breast) | 1.88 | [10] |
| Fused pyridine derivative (11d) | MCF-7 (Breast) | 5.95 | [9] |
| HCT 116 (Colon) | 6.09 | [9] |
Structure-Activity Relationship (SAR) Insights:
-
Metal Complexation: The formation of metal complexes, for instance with copper or zinc, can significantly enhance the cytotoxic activity of pyridine dicarboxylates.[7]
-
Substituents on the Pyridine Ring: The presence and position of electron-donating or electron-withdrawing groups on the pyridine ring can modulate the antiproliferative activity. For example, methoxy (-OMe) and hydroxyl (-OH) groups have been shown to enhance activity in some cases.[2]
-
Ester/Amide Side Chains: Modification of the ester side chains, such as conversion to ureas, can lead to highly potent anticancer agents.[10] Bulky groups or halogen atoms in the structure can sometimes decrease activity.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test compound (Pyridine dicarboxylate ester)
-
Cancer cell line (e.g., MCF-7, HCT 116)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine dicarboxylate ester for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition: A Targeted Approach
Pyridine carboxylic acid derivatives are known to be effective inhibitors of various enzymes, a property that contributes to their diverse biological activities.[11][12][13]
Mechanism of Enzyme Inhibition
The inhibitory mechanism often involves the coordination of the pyridine nitrogen and carboxylate oxygen atoms to metal ions within the active site of metalloenzymes.[6] For other enzymes, the pyridine ring can participate in π-π stacking and hydrogen bonding interactions with amino acid residues in the active site, leading to competitive or non-competitive inhibition.[11]
Comparative Enzyme Inhibitory Activity
The enzyme inhibitory potential of pyridine dicarboxylate esters is highly dependent on the specific enzyme and the structure of the inhibitor.
| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| Pyridine-2,4-dicarboxylic acid derivatives | KDM5 (Histone Demethylase) | 0.3 - 7.9 | [11] |
| Pyridine-urea derivative (8e) | VEGFR-2 | 3.93 | [10] |
| Pyridine-urea derivative (8b) | VEGFR-2 | 5.0 | [10] |
| 2-pyridylacetic acid | α-amylase, carboxypeptidase A | Potent inhibitor | [13] |
Structure-Activity Relationship (SAR) Insights:
-
Isomeric Position: The position of the carboxylic acid groups on the pyridine ring is critical for enzyme inhibitory activity and selectivity.
-
Substituents: The nature and position of substituents on the pyridine ring can significantly influence the binding affinity to the target enzyme.[11]
Conclusion and Future Perspectives
Pyridine dicarboxylate esters represent a privileged scaffold in drug discovery, exhibiting a remarkable spectrum of biological activities. This guide has provided a comparative overview of their synthesis, antimicrobial, anticancer, and enzyme inhibitory properties, supported by experimental data and protocols. The structure-activity relationship studies highlighted herein underscore the tunability of this chemical class, allowing for the optimization of potency and selectivity.
Future research in this area should focus on:
-
Elucidation of Novel Mechanisms: Investigating the detailed molecular mechanisms underlying the observed biological activities.
-
Development of More Selective Inhibitors: Designing derivatives with high selectivity for specific biological targets to minimize off-target effects.
-
In Vivo Efficacy and Pharmacokinetic Studies: Translating the promising in vitro results into in vivo models to assess their therapeutic potential.
The continued exploration of pyridine dicarboxylate esters holds significant promise for the development of novel therapeutic agents to combat a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Syntheses, characterization, antimicrobial and cytotoxic activities of pyridine-2,5-dicarboxylate complexes with 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis Efficiency of Diethyl 2,4-Pyridinedicarboxylate
Abstract
This guide provides a comprehensive analysis of the synthetic efficiency of Diethyl 2,4-pyridinedicarboxylate, a pivotal intermediate in the development of novel pharmaceuticals and functional materials. We present a comparative study of established and alternative esterification methodologies, supported by detailed experimental protocols and quantitative data. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling informed decisions in process optimization and scale-up.
Introduction: The Significance of this compound
This compound, a derivative of lutidinic acid, is a valuable scaffold in medicinal chemistry and materials science. Its rigid, heterocyclic core, functionalized with two reactive ester groups, allows for diverse chemical modifications, making it a key building block for a range of applications. The efficiency of its synthesis is a critical factor in the economic viability and environmental impact of these applications. This guide will benchmark the most common synthetic routes to this important diester, focusing on yield, reaction conditions, and practical considerations.
Synthesis of the Precursor: 2,4-Pyridinedicarboxylic Acid
A reliable and efficient synthesis of the starting material, 2,4-pyridinedicarboxylic acid, is paramount. A well-documented and high-yielding method proceeds from the readily available isonicotinic acid.
Recommended Synthesis of 2,4-Pyridinedicarboxylic Acid
A robust method for the synthesis of 2,4-pyridinedicarboxylic acid involves the reaction of isonicotinic acid with formamide in the presence of ammonium peroxodisulfate. This method has been reported to produce the desired product in high yield and purity.[1]
Reaction Scheme:
References
Navigating the Selectivity Landscape of Diethyl 2,4-Pyridinedicarboxylate Derivatives: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapeutic intervention, the off-target effects of small molecules are a paramount concern. Diethyl 2,4-pyridinedicarboxylate, a notable pro-inhibitor of prolyl 4-hydroxylases, stands as a case in point. While its efficacy in modulating collagen biosynthesis and hypoxia-inducible factor (HIF) pathways is established, a deeper understanding of its cross-reactivity is crucial for its judicious application in research and development. This guide provides a comprehensive analysis of the cross-reactivity of this compound and its derivatives, offering objective comparisons with alternative compounds and detailing the experimental frameworks necessary for such evaluations.
The Central Role of Prolyl 4-Hydroxylase Inhibition
This compound acts as a pro-inhibitor, meaning it is converted intracellularly to its active form, pyridine-2,4-dicarboxylic acid (2,4-PDCA).[1][2] This active metabolite is a competitive inhibitor of prolyl 4-hydroxylases with respect to the co-substrate 2-oxoglutarate.[3] Prolyl 4-hydroxylases are a superfamily of enzymes that play critical roles in various physiological processes, including collagen synthesis and oxygen sensing.
The two major classes of prolyl 4-hydroxylases are:
-
Collagen Prolyl 4-Hydroxylases (C-P4Hs): Essential for the post-translational modification of proline residues in collagen, which is vital for the stability of the collagen triple helix.[4][5]
-
HIF Prolyl Hydroxylases (PHDs): Key regulators of the hypoxia-inducible factor (HIF) pathway. By hydroxylating HIF-α subunits, they mark them for proteasomal degradation under normoxic conditions.[6][7]
Inhibition of these enzymes by compounds like 2,4-PDCA can therefore have profound effects, from reducing collagen deposition in fibrotic diseases to stabilizing HIF-α for the treatment of anemia.[7][8]
Understanding the Cross-Reactivity Challenge
The therapeutic potential of inhibiting a specific prolyl 4-hydroxylase is often tempered by the challenge of selectivity. The active site of these enzymes, particularly the binding pocket for the 2-oxoglutarate co-substrate, is conserved across the broader family of 2-oxoglutarate-dependent dioxygenases. This structural similarity creates a high propensity for cross-reactivity, where an inhibitor designed for one target may inadvertently inhibit others, leading to unintended off-target effects.[9][10]
For instance, while inhibiting C-P4H may be desirable for treating fibrosis, concurrent inhibition of PHDs could lead to unwanted HIF stabilization. Conversely, therapeutic HIF stabilization for anemia could be complicated by effects on collagen metabolism.[9]
Comparative Analysis of Pyridine Dicarboxylate Derivatives and Alternatives
The inhibitory potency and selectivity of pyridine dicarboxylates are highly dependent on the substitution pattern on the pyridine ring. The following table summarizes the inhibitory activities of 2,4-PDCA and related compounds against prolyl 4-hydroxylase.
| Compound | Target Enzyme | Ki (µM) | Cellular IC50 (µM) | Key Observations |
| Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | Chicken prolyl 4-hydroxylase | 2 | 650 | The high cellular IC50 suggests poor cell permeability of the diacid form.[1][2] |
| This compound | Chicken prolyl 4-hydroxylase | Not an inhibitor in vitro | 10 | Acts as a cell-permeable pro-inhibitor, hydrolyzed to the active 2,4-PDCA intracellularly.[1][2] |
| Pyridine-2,5-dicarboxylic acid | Prolyl 4-hydroxylase | 0.8 | - | A more potent inhibitor of prolyl 4-hydroxylase in vitro compared to the 2,4-isomer.[3] |
| 2,2'-Bipyridine-5,5'-dicarboxylic acid | Human C-P4Hs | 0.185 | - | A highly potent inhibitor, though its bipyridyl structure raises concerns about metal chelation.[4] |
| Ethyl 3,4-dihydroxybenzoate (EDHB) | Prolyl 4-hydroxylase | 5 | - | A commonly used P4H inhibitor, but known for low potency and poor selectivity.[3][5] |
While this compound is an effective tool for inhibiting prolyl hydroxylation in cellular systems, its broad-spectrum activity is a significant consideration. Studies have shown that simple pyridine dicarboxylates are not highly selective and can inhibit other 2-oxoglutarate-dependent dioxygenases.[4][11] This lack of selectivity is a critical factor for researchers to consider when interpreting experimental results and for drug development professionals when considering therapeutic applications.
More advanced inhibitors with improved selectivity profiles have been developed, particularly for the HIF prolyl hydroxylases. These compounds, many of which are in clinical trials for anemia, often feature more complex scaffolds designed to achieve specific interactions within the PHD active site, thereby reducing off-target effects.[6][8]
Experimental Protocols for Assessing Cross-Reactivity
A thorough evaluation of the cross-reactivity of this compound derivatives requires a multi-faceted approach, combining in vitro enzymatic assays with cell-based functional assays.
In Vitro Enzyme Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme.
1. MALDI-TOF Mass Spectrometry-Based Assay for Prolyl Hydroxylase Activity
This method directly measures the hydroxylation of a peptide substrate.
-
Principle: A peptide substrate corresponding to a segment of HIF-1α is incubated with the purified prolyl hydroxylase enzyme, the test compound, and necessary co-factors (Fe(II), 2-oxoglutarate, ascorbate). The reaction mixture is then analyzed by MALDI-TOF mass spectrometry to quantify the unmodified and hydroxylated peptide products.
-
Workflow:
Caption: Workflow for MALDI-TOF MS-based prolyl hydroxylase inhibition assay.
2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay
A high-throughput method for measuring enzyme activity.
-
Principle: This assay utilizes donor and acceptor beads that, when in close proximity, generate a luminescent signal. A specific antibody that recognizes the hydroxylated proline on the substrate peptide is used to bring the beads together. Inhibition of the enzyme results in a decrease in the luminescent signal.[6]
-
Workflow:
Caption: Workflow for AlphaScreen-based prolyl hydroxylase inhibition assay.
Cell-Based Assays
These assays assess the functional consequences of enzyme inhibition in a cellular context.
1. HIF-1α Stabilization by Western Blot
This assay determines the ability of a compound to prevent the degradation of HIF-1α.
-
Principle: Cells are treated with the test compound, and then cell lysates are subjected to SDS-PAGE and western blotting using an antibody specific for HIF-1α. An increase in the HIF-1α signal indicates inhibition of PHD activity.
-
Workflow:
Caption: Workflow for Western Blot analysis of HIF-1α stabilization.
2. Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF.
-
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs. Inhibition of PHDs leads to HIF stabilization, which in turn drives the expression of luciferase. The resulting luminescence is a measure of HIF transcriptional activity.
-
Workflow:
References
- 1. Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of prolyl hydroxylation and procollagen processing in chick-embryo calvaria by a derivative of pyridine-2,4-dicarboxylate. Characterization of the diethyl ester as a proinhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 8. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects | Semantic Scholar [semanticscholar.org]
- 10. Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridinedicarboxylates, the first mechanism-derived inhibitors for prolyl 4-hydroxylase, selectively suppress cellular hydroxyprolyl biosynthesis. Decrease in interstitial collagen and Clq secretion in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chelating Properties of Pyridine Dicarboxylates
Introduction: The Versatility of Pyridine Dicarboxylates as Ligands
Pyridinedicarboxylic acids are a class of heterocyclic organic compounds that have garnered significant attention in coordination chemistry, materials science, and biochemistry.[1] Their structure, consisting of a pyridine ring functionalized with two carboxyl groups, provides a versatile scaffold for metal ion chelation. The specific arrangement of the nitrogen atom and the two carboxylate groups across the six isomers dictates their coordination behavior, leading to a fascinating diversity in the stability, structure, and function of their metal complexes.[2][3][4]
This guide provides a comparative analysis of the chelating properties of the primary isomers of pyridinedicarboxylic acid. We will explore how the positional isomerism of the carboxylate groups influences the stability of the resulting metal complexes, delve into the experimental techniques used to quantify these properties, and discuss the causality behind these experimental choices. This document is intended for researchers, scientists, and drug development professionals who utilize or are exploring the use of these powerful chelating agents.
Structural Overview: The Isomers of Pyridinedicarboxylic Acid
The relative positions of the two carboxyl groups on the pyridine ring define the six isomers, each with a unique spatial arrangement of its potential donor atoms (one nitrogen and two oxygens from each carboxylate). This structural variation is the primary determinant of their chelating capabilities.
References
A Tale of Two Environments: Unveiling the Activity of Diethyl 2,4-pyridinedicarboxylate In Vitro vs. In Vivo
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic discovery, the journey of a compound from the sterile confines of a laboratory bench to a complex biological system is fraught with transformation. Diethyl 2,4-pyridinedicarboxylate (DEPD), a molecule of significant interest for its role as a prolyl 4-hydroxylase (PHD) inhibitor, exemplifies this journey. This guide provides an in-depth technical comparison of the in vitro and in vivo studies of DEPD, offering field-proven insights into its mechanism, experimental evaluation, and the critical distinctions observed between these two investigative realms.
At its core, the story of DEPD is one of activation. In its synthesized form, it is a relatively inert ester. However, within the cellular milieu, it undergoes metabolic hydrolysis to its active form, pyridine-2,4-dicarboxylic acid (PDCA). This fundamental characteristic as a "pro-inhibitor" is the linchpin to understanding the stark differences in its observed potency and behavior in vitro versus in vivo.
The In Vitro Perspective: Characterizing the Pro-Inhibitor
In vitro studies are paramount for the initial characterization of a compound's direct biological activity and mechanism of action. For DEPD, these studies have been crucial in establishing its role as a PHD inhibitor and, consequently, a stabilizer of Hypoxia-Inducible Factor-1α (HIF-1α).
Mechanism of Action: Stabilizing HIF-1α
Under normoxic conditions, PHD enzymes hydroxylate proline residues on the HIF-1α subunit, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, DEPD's active metabolite, PDCA, prevents this degradation, leading to the accumulation of HIF-1α. This stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating their transcription. These genes are pivotal in various physiological responses, including erythropoiesis, angiogenesis, and cellular metabolism.[1]
Caption: HIF-1α signaling pathway under normoxia and with DEPD treatment.
Quantitative In Vitro Data Summary
The pro-inhibitor nature of DEPD is evident in its differential activity in cell-free versus cell-based assays.
| Assay Type | Compound | Target | Metric | Value | Reference |
| Cell-Free Enzyme Assay | This compound | Chicken Prolyl 4-Hydroxylase | Inhibition | Not observed even at 1 mM | [2] |
| Cell-Free Enzyme Assay | Pyridine-2,4-dicarboxylic acid | Chicken Prolyl 4-Hydroxylase | Ki | 2 µM | [2] |
| Cell-Based Assay (ex vivo) | This compound | Chick-Embryo Calvaria | IC50 (Hydroxyproline formation) | 10 µM | [2] |
| Cell-Based Assay (ex vivo) | Pyridine-2,4-dicarboxylic acid | Chick-Embryo Calvaria | IC50 (Hydroxyproline formation) | 650 µM | [2] |
Note: The higher potency of DEPD in the cell-based assay compared to its active metabolite, PDCA, highlights the superior cell permeability of the ester prodrug.
Experimental Protocols: In Vitro Evaluation
This assay directly measures the inhibitory effect of a compound on the purified PHD enzyme.
Protocol:
-
Reagents: Recombinant human PHD2, α-ketoglutarate, FeSO4, ascorbate, and a synthetic HIF-1α peptide substrate.
-
Procedure:
-
Incubate PHD2 with varying concentrations of the test compound (DEPD or PDCA) in an assay buffer containing FeSO4 and ascorbate.
-
Initiate the reaction by adding the HIF-1α peptide and α-ketoglutarate.
-
Incubate for a defined period at 37°C.
-
Stop the reaction and measure the amount of hydroxylated peptide, often using methods like mass spectrometry or antibody-based detection (e.g., ELISA).
-
-
Causality: This cell-free system isolates the enzyme from cellular uptake and metabolism, providing a direct measure of enzyme inhibition. The lack of DEPD activity and the potent inhibition by PDCA in this assay definitively characterize DEPD as a pro-inhibitor.
This assay determines a compound's ability to increase HIF-1α protein levels within cultured cells.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, HEK293) and grow to 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of DEPD for a specified duration (typically 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against HIF-1α and a loading control (e.g., β-actin).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Causality: An increase in the HIF-1α band intensity with increasing DEPD concentration demonstrates the compound's ability to penetrate the cell membrane, be converted to its active form, and inhibit intracellular PHDs, leading to HIF-1α stabilization.
Caption: Experimental workflow for HIF-1α stabilization analysis by Western blot.
The In Vivo Perspective: Navigating Biological Complexity
In vivo studies are essential to understand a compound's pharmacokinetic and pharmacodynamic properties within a whole organism. While specific in vivo data for systemic administration of DEPD is limited, we can infer its likely behavior based on its pro-inhibitor nature and data from other PHD inhibitors.
Pharmacokinetics: The Journey of a Pro-Inhibitor
The transition from in vitro to in vivo introduces the complexities of absorption, distribution, metabolism, and excretion (ADME).
-
Absorption: For oral administration, the ester form of DEPD is expected to have better membrane permeability and therefore higher oral bioavailability compared to its more polar active metabolite, PDCA.
-
Distribution: Once absorbed, DEPD would be distributed throughout the body via the bloodstream.
-
Metabolism: The key metabolic step is the hydrolysis of the ethyl esters by ubiquitous esterase enzymes in the plasma and tissues to release the active PDCA. The rate and extent of this conversion will significantly influence the compound's efficacy and duration of action.
-
Excretion: The polar PDCA and any remaining DEPD would be eliminated, likely through renal excretion.
In Vivo Efficacy: From Benchtop to Biological Response
The therapeutic potential of DEPD lies in its ability to upregulate HIF-1α target genes in vivo, leading to physiological responses such as increased erythropoietin (EPO) production for the treatment of anemia.
A study on the topical application of DEPD in combination with resveratrol for hair loss demonstrated in vivo efficacy in humans.[3] The combination was shown to stabilize HIF-1α and increase the expression of its target genes in keratinocytes, leading to a significant increase in hair density.[3] This provides evidence that DEPD can be effectively delivered and metabolized to its active form in a complex biological tissue.
For systemic applications like renal anemia, the efficacy of DEPD would be assessed in animal models.
Quantitative In Vivo Data Summary (Representative of PHD Inhibitors)
| Animal Model | Compound Class | Application | Key Finding | Reference |
| Rat | PHD Inhibitor (JTZ-951) | Renal Anemia | Daily oral dosing increased hemoglobin levels | [4] |
| Mouse | PHD Inhibitor | Erythropoiesis | Elevated plasma EPO levels | [5] |
| Human | DEPD (topical) | Hair Growth | Significantly increased hair density after 1.5 months | [3] |
Experimental Protocols: In Vivo Evaluation
This model is used to assess the efficacy of compounds in stimulating red blood cell production.
Protocol:
-
Model Induction: Induce renal anemia in rodents (e.g., rats) through methods like 5/6 nephrectomy or adenine-induced chronic kidney disease.
-
Compound Administration: Administer DEPD orally (e.g., via gavage) or by another appropriate route daily for several weeks. Include a vehicle-treated control group.
-
Monitoring:
-
Collect blood samples regularly to measure hemoglobin, hematocrit, and red blood cell counts.
-
Measure plasma EPO levels at specified time points after dosing.
-
-
Tissue Analysis: At the end of the study, collect tissues (e.g., kidney, liver) for analysis of HIF-1α target gene expression by qPCR or for histological examination.
-
Causality: A dose-dependent increase in hemoglobin and EPO levels in the DEPD-treated group compared to the control group would demonstrate the compound's in vivo efficacy in treating renal anemia.
Caption: Workflow for assessing the in vivo efficacy of DEPD in a renal anemia model.
In Vitro vs. In Vivo: A Comparative Analysis
The primary distinction between the in vitro and in vivo performance of this compound lies in its metabolic activation.
| Feature | In Vitro | In Vivo |
| Active Form | Pyridine-2,4-dicarboxylic acid (PDCA) | Pyridine-2,4-dicarboxylic acid (PDCA) |
| Compound Administered | DEPD or PDCA | DEPD (as a pro-drug) |
| Potency | DEPD is inactive in cell-free assays. In cell-based assays, its potency depends on cellular uptake and metabolic conversion. | Dependent on ADME properties (absorption, distribution, metabolism to PDCA, and excretion). |
| Key Insights | Elucidates direct mechanism of action and characterizes the pro-inhibitor nature. | Evaluates therapeutic efficacy, pharmacokinetics, and safety in a complex biological system. |
| Limitations | Does not account for ADME, which can significantly impact bioavailability and efficacy. | Mechanistic insights can be more complex to dissect due to systemic effects. |
Conclusion: A Holistic Understanding for Drug Development
The study of this compound offers a compelling case for the necessity of both in vitro and in vivo investigations in drug development. In vitro assays are indispensable for elucidating the fundamental mechanism of action, revealing DEPD as a pro-inhibitor that requires metabolic activation. In vivo studies, on the other hand, are critical for understanding how this pro-inhibitor behaves in a complex biological system, including its absorption, metabolism, and ultimate therapeutic effect. For researchers and drug development professionals, a comprehensive understanding of both perspectives is essential to predict clinical outcomes and develop safe and effective therapies based on PHD inhibition. The journey of DEPD from a simple ester to a systemically active therapeutic agent underscores the intricate interplay between chemical structure, metabolism, and biological activity.
References
- 1. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthesis Methods for Diethyl 2,4-Pyridinedicarboxylate
Introduction: The Significance of Diethyl 2,4-Pyridinedicarboxylate in Modern Research
This compound, a diester derivative of lutidinic acid, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its rigid pyridine core, functionalized with two reactive ester groups at the 2- and 4-positions, makes it a versatile building block for the synthesis of more complex molecular architectures. Notably, this compound has been identified as a potent pro-inhibitor of prolyl 4-hydroxylase, an enzyme implicated in fibrotic diseases and cancer, highlighting its potential in drug development.[1] Furthermore, the corresponding diacid, 2,4-pyridinedicarboxylic acid, is a valuable ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers.
The efficient and scalable synthesis of this compound is, therefore, a critical consideration for researchers. This guide provides a head-to-head comparison of the primary and a viable alternative method for its synthesis, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.
Method 1: Direct Fischer Esterification of 2,4-Pyridinedicarboxylic Acid
The most direct and commonly employed route to this compound is the Fischer esterification of its parent diacid, 2,4-pyridinedicarboxylic acid (also known as lutidinic acid). This classic acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.
Causality of Experimental Choices
The Fischer esterification is an equilibrium-driven process. To drive the reaction towards the formation of the diester, Le Chatelier's principle is exploited in two key ways:
-
Use of Excess Alcohol: Ethanol is used in large excess, serving as both a reactant and the solvent. This high concentration of one of the reactants shifts the equilibrium towards the product side.
-
Removal of Water: The water produced during the reaction can hydrolyze the ester product, reversing the reaction. While not always strictly necessary for high yields with a large excess of alcohol, for some Fischer esterifications, azeotropic removal of water using a Dean-Stark apparatus with a co-solvent like toluene can further enhance the conversion to the product.
A strong acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.
Reaction Mechanism
The mechanism of the Fischer esterification proceeds through a series of protonation and deprotonation steps, followed by nucleophilic acyl substitution.
Caption: Fischer Esterification Mechanism.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of the analogous Diethyl 2,5-pyridinedicarboxylate and is expected to provide good yields for the 2,4-isomer.
Materials:
-
2,4-Pyridinedicarboxylic acid (Lutidinic acid)
-
Absolute Ethanol (reagent grade)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-pyridinedicarboxylic acid (1 equivalent).
-
Add a large excess of absolute ethanol (e.g., 10-20 equivalents) to the flask to suspend the diacid.
-
Carefully and slowly, add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension while stirring. The addition is exothermic.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the careful, portion-wise addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Method 2: Two-Step Synthesis via Oxidation of 2,4-Lutidine
An alternative approach to this compound involves a two-step sequence starting from the more readily available and often less expensive 2,4-lutidine (2,4-dimethylpyridine). This method first involves the oxidation of the two methyl groups to carboxylic acids, followed by the Fischer esterification of the resulting diacid.
Causality of Experimental Choices
Step 1: Oxidation of 2,4-Lutidine
The oxidation of the methyl groups of lutidines to carboxylic acids requires a strong oxidizing agent. Potassium permanganate (KMnO4) is a classic and effective choice for this transformation. The reaction is typically carried out in an aqueous medium, and the pyridine ring is generally resistant to oxidation under these conditions. The reaction is often performed under basic or neutral conditions, followed by acidification to precipitate the dicarboxylic acid. Catalytic methods for the oxidation of alkylpyridines have also been developed, offering a more environmentally friendly approach with higher yields. For instance, liquid phase catalytic oxidation using metal porphyrins as catalysts has been shown to be highly effective for the oxidation of 2,6-lutidine, achieving yields upwards of 96%.
Step 2: Fischer Esterification
The second step is the same Fischer esterification reaction as described in Method 1. The 2,4-pyridinedicarboxylic acid synthesized in the first step is isolated and then subjected to esterification with ethanol in the presence of an acid catalyst.
Reaction Mechanism
Step 1: Oxidation of 2,4-Lutidine with KMnO4
The mechanism for the oxidation of alkylarenes with KMnO4 is complex and thought to involve radical intermediates. The benzylic C-H bond is the initial site of attack.
Caption: Two-Step Synthesis Pathway.
Detailed Experimental Protocol
Step 1: Oxidation of 2,4-Lutidine to 2,4-Pyridinedicarboxylic Acid (Representative Protocol)
This protocol is based on the general procedure for the oxidation of alkylpyridines with KMnO4.
Materials:
-
2,4-Lutidine
-
Potassium Permanganate (KMnO4)
-
Sodium Hydroxide (for pH adjustment, optional)
-
Hydrochloric Acid (concentrated)
-
Water
Procedure:
-
In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 2,4-lutidine (1 equivalent) in water.
-
Heat the solution to 70-80°C.
-
Slowly and in portions, add potassium permanganate (approximately 4-5 equivalents) to the stirred solution. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 100°C.
-
After the addition is complete, continue to heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO2) has formed.
-
Cool the reaction mixture and filter to remove the MnO2. The filter cake should be washed with hot water.
-
Combine the filtrate and washings and concentrate the volume under reduced pressure.
-
Cool the solution in an ice bath and acidify by the slow addition of concentrated hydrochloric acid to a pH of approximately 3-4.
-
The 2,4-pyridinedicarboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the crude product. Recrystallization from water can be performed for further purification.
Step 2: Fischer Esterification
Follow the detailed experimental protocol for Fischer Esterification as described in Method 1, using the 2,4-pyridinedicarboxylic acid obtained from Step 1.
Head-to-Head Comparison
| Feature | Method 1: Direct Fischer Esterification | Method 2: Two-Step Oxidation & Esterification |
| Starting Material | 2,4-Pyridinedicarboxylic Acid (Lutidinic Acid) | 2,4-Lutidine (2,4-Dimethylpyridine) |
| Number of Steps | 1 | 2 |
| Reagents | Ethanol, H2SO4 | 1. KMnO4, HCl; 2. Ethanol, H2SO4 |
| Reaction Conditions | Reflux in ethanol (approx. 78°C) | 1. Reflux in water (approx. 100°C); 2. Reflux in ethanol (approx. 78°C) |
| Potential Yield | High (typically >85%) | Overall yield is the product of the two steps; Oxidation yield can be variable (60-90%), Esterification yield is high (>85%). |
| Advantages | - More direct route. - Fewer reaction and workup steps. - Generally high yielding. | - Starts from a potentially cheaper and more available precursor. - Avoids handling the potentially less soluble diacid as a starting material. |
| Disadvantages | - 2,4-Pyridinedicarboxylic acid can be more expensive than 2,4-lutidine. | - Two-step process is longer and more labor-intensive. - Use of large quantities of KMnO4 generates significant MnO2 waste. - Overall yield may be lower than the direct method. |
Conclusion and Recommendations
For laboratory-scale synthesis where the primary goal is to obtain this compound with high purity and good yield, the Direct Fischer Esterification of 2,4-Pyridinedicarboxylic Acid (Method 1) is the recommended approach. Its simplicity, high yield, and straightforward workup make it the more efficient choice, provided that the starting diacid is readily available.
The Two-Step Synthesis via Oxidation of 2,4-Lutidine (Method 2) becomes a more attractive option under circumstances where cost-effectiveness and the availability of starting materials are the primary drivers. If 2,4-lutidine is significantly cheaper or more accessible than 2,4-pyridinedicarboxylic acid, this two-step route provides a viable, albeit more involved, alternative. For industrial-scale production, exploring more modern, catalytic oxidation methods for the first step would be crucial to mitigate the environmental impact of using stoichiometric amounts of potassium permanganate.
Ultimately, the choice of synthesis method will depend on the specific needs and constraints of the research or production environment, including factors such as cost, scale, available equipment, and time.
References
Safety Operating Guide
A Strategic Guide to the Safe Disposal of Diethyl 2,4-pyridinedicarboxylate
Authored for the Modern Laboratory by a Senior Application Scientist
This document provides comprehensive, actionable guidance for the proper disposal of Diethyl 2,4-pyridinedicarboxylate (CAS No. 41438-38-4), a key reagent in chemical synthesis and research. As scientists, our responsibility extends beyond discovery to include the safe and environmentally conscious management of all chemical substances from procurement to disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety and compliance are integrated into your laboratory workflow. Adherence to these protocols is critical for protecting personnel, preventing environmental contamination, and complying with federal and local regulations.
Core Safety Directives: Hazard Profile and Risk Mitigation
Understanding the inherent hazards of a chemical is the foundation of its safe handling and disposal. This compound is not benign; it presents specific risks that dictate the necessary precautions. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation.[1] |
Causality: The irritant nature of this compound to the skin, eyes, and respiratory tract necessitates the use of comprehensive Personal Protective Equipment (PPE) to prevent direct contact and inhalation.[1] Its oral toxicity underscores the importance of stringent hygiene practices and containment to prevent accidental ingestion.
Pre-Disposal Operations: Engineering a Safe Workflow
Proper disposal begins long before the waste bottle is full. It starts with the correct handling and segregation of materials at the point of generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A self-validating safety protocol demands that personnel are shielded from chemical exposure at all times. The following PPE is mandatory when handling this compound waste.
Table 2: Required Personal Protective Equipment (PPE)
| Body Area | Required Equipment | Rationale & Best Practices |
|---|---|---|
| Hands | Nitrile Gloves | Provides a robust barrier against skin irritation.[1][4] Double-gloving is recommended for extended handling. |
| Eyes | ANSI-rated Safety Goggles | Protects against splashes of solutions or airborne powder, preventing serious eye irritation.[1][4] |
| Body | Closed Lab Coat | Prevents contamination of personal clothing and minimizes skin contact.[4] |
| Respiratory | Chemical Fume Hood | All handling of solid this compound and its solutions should occur within a certified fume hood to mitigate inhalation risks.[4][5] |
Waste Segregation: The Cornerstone of Compliance
The principle of waste segregation is fundamental to laboratory safety and regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[6][7] Improperly mixed waste streams can lead to dangerous chemical reactions and significantly complicate the disposal process.
-
Solid Waste: Collect pure, unadulterated this compound powder in a designated container for solid organic waste.
-
Non-Halogenated Organic Waste: Solutions of this compound in solvents like ethanol, methanol, or ethyl acetate must be collected in a container specifically marked for non-halogenated organic waste.
-
Halogenated Organic Waste: If dissolved in solvents such as dichloromethane (DCM) or chloroform, the waste must be segregated into a container for halogenated organic waste.
Causality: Segregating waste is not merely a regulatory hurdle; it is a critical safety measure. Halogenated and non-halogenated wastes are often incinerated under different conditions. Mixing them can lead to the formation of highly toxic byproducts and damage to disposal facilities.
Containerization: Secure and Compliant Containment
All chemical waste must be accumulated in appropriate containers that are kept closed except when adding waste.[6][8] This is a common point of failure in regulatory inspections and a significant safety risk.
-
Material Compatibility: Use chemically resistant containers, such as glass or high-density polyethylene (HDPE).[4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents (e.g., "this compound in Ethanol").
-
Closure: Containers must be securely sealed to prevent leaks or the release of vapors.[6][8]
Step-by-Step Disposal Protocols
These protocols provide clear, actionable steps for managing waste and responding to accidental releases.
Protocol 3.1: Disposal of Solid this compound
-
Work Area Preparation: Perform all operations within a chemical fume hood. Place a plastic-backed absorbent liner on the work surface.
-
Transfer: Carefully transfer the solid waste from its original container or lab vessel into a designated, pre-labeled hazardous waste container using a spatula or funnel.
-
Avoid Dust: Minimize the generation of dust during transfer to prevent inhalation and contamination of the workspace.[9][10]
-
Decontamination: Decontaminate the spatula and any other equipment used with an appropriate solvent (e.g., ethanol), collecting the rinse as non-halogenated liquid waste.
-
Seal and Store: Securely cap the waste container and place it in your laboratory's designated Satellite Accumulation Area.
Protocol 3.2: Management of Accidental Spills
Immediate and correct response to a spill is critical to containing the hazard.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate (If Necessary): For large spills outside of a fume hood, evacuate the area.
-
Don PPE: Before cleanup, don the appropriate PPE as detailed in Table 2.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomite.[1][4][5]
-
Collection: Once fully absorbed, carefully sweep the material into a sealable container.
-
Decontamination: Clean the spill area with a cloth soaked in alcohol or another suitable solvent.[1] Dispose of the cloth and any contaminated PPE as solid hazardous waste.
-
Label and Dispose: Label the container with the contents of the spill and dispose of it through your institution's Environmental Health & Safety (EHS) department.
Disposal Workflow and Decision Logic
The following diagram outlines the decision-making process for the proper disposal of this compound, ensuring a logical and compliant workflow from waste generation to final containment.
Caption: Disposal Decision Workflow for this compound.
Regulatory Compliance: Adherence to National Standards
All laboratory waste management is governed by a strict regulatory framework. The two primary federal statutes impacting your work are:
-
OSHA 29 CFR 1910.1450: Known as the "Lab Standard," this regulation requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling of hazardous chemicals, including disposal.[11][12][13]
-
EPA 40 CFR Parts 260-273: Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle-to-grave."[6][7] This means your laboratory is responsible for the waste from the moment it is generated until its final, safe disposal.
By following the protocols in this guide, you are taking the necessary steps to comply with these federal mandates and ensure a safe working environment. Always consult your institution's specific Chemical Hygiene Plan and EHS office for local requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. actylislab.com [actylislab.com]
- 6. pfw.edu [pfw.edu]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. usbioclean.com [usbioclean.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. DIETHYL 1,4-DIHYDRO-2,4,6-TRIMETHYL-3,5-PYRIDINEDICARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 11. nationalacademies.org [nationalacademies.org]
- 12. osha.gov [osha.gov]
- 13. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Essential Safety Guide: Handling Diethyl 2,4-pyridinedicarboxylate in the Laboratory
As a novel heterocyclic compound, Diethyl 2,4-pyridinedicarboxylate is increasingly utilized by researchers in pharmaceutical synthesis and materials science.[1] Its unique structure, featuring a pyridine core with two ethyl ester functional groups, presents specific handling requirements that must be rigorously observed to ensure personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established chemical safety principles.
Hazard Identification and Risk Assessment
Prior to handling this compound, a thorough understanding of its potential hazards is paramount. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with this compound.[2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
|
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
|
| Source: MedChemExpress Safety Data Sheet |
The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes. The risk of exposure is highest when handling the solid powder outside of a controlled environment or when working with solutions. The causality is clear: the chemical properties that make it a useful reagent also enable it to interact with biological tissues, causing irritation and potential toxicity if proper barriers are not used.
The Hierarchy of Controls: A Proactive Safety Strategy
Personal Protective Equipment (PPE) is the final line of defense. A robust safety protocol begins with engineering and administrative controls to minimize exposure risk at the source.
-
Engineering Controls : The most effective control is to handle this compound within a certified chemical fume hood.[3][4] This contains vapors and fine particulates, preventing inhalation. The laboratory must also be equipped with accessible emergency eyewash stations and safety showers.[5]
-
Administrative Controls : All personnel must be trained on the specific hazards of this compound and the procedures outlined in the laboratory's written Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7][8] Designate a specific area for handling this chemical to minimize the risk of cross-contamination.[9]
Core Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is non-negotiable when handling this compound.
-
Eye and Face Protection : Given the "serious eye irritation" classification, standard safety glasses are insufficient.
-
Required : Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against powders, splashes, and vapors.[3][5][10]
-
Recommended : When handling larger quantities (>10g) or performing vigorous reactions with a high splash potential, a full-face shield should be worn over the chemical splash goggles for an additional layer of protection.[10][11]
-
-
Hand Protection : Skin contact is a primary exposure route that can cause significant irritation.[2] Glove selection is critical and must be based on chemical compatibility.
-
Primary Choice : Nitrile gloves are recommended for protection against pyridine derivatives and esters.[3][10][12] They offer good resistance to incidental splashes.[13]
-
Best Practice : Double-gloving with two pairs of nitrile gloves is advised.[11] This provides a critical safety buffer in case the outer glove is compromised. If direct contact occurs, remove both gloves immediately, wash hands thoroughly, and don two new pairs.
-
Important Note : Latex gloves are not recommended due to poor chemical resistance against many organic compounds.[3] Always inspect gloves for any signs of degradation or punctures before use.[14]
-
Table 2: Glove Selection Guide for this compound
| Glove Material | Splash Protection | Extended Contact | Rationale |
| Nitrile | Excellent | Fair to Good | Good general resistance to esters and pyridine compounds for incidental contact.[3][10][13] Not recommended for prolonged immersion. |
| Neoprene | Good | Good | Offers good pliability and resistance to a range of organic compounds.[3][13] |
| Butyl Rubber | Excellent | Excellent | Provides superior resistance to esters and ketones but may reduce dexterity.[10][13] Often recommended for pyridine itself.[15] |
| This information is a guide. Always consult the glove manufacturer's specific chemical resistance chart for validated data.[16] |
-
Skin and Body Protection :
-
A clean, fully buttoned, flame-resistant laboratory coat must be worn to protect skin and personal clothing from contamination.[3][11]
-
Full-length pants and closed-toe shoes are required at all times in the laboratory.[11][17]
-
For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.[11]
-
-
Respiratory Protection :
-
Under normal laboratory conditions where small quantities are handled exclusively within a chemical fume hood, respiratory protection is typically not required.[11][17]
-
A risk assessment may determine that a respirator is necessary if there is a potential for generating significant aerosols or dust outside of a fume hood. In such cases, personnel must be medically cleared, trained, and fit-tested under a formal respiratory protection program.[15]
-
Step-by-Step Handling and Disposal Plan
This section provides a procedural workflow to guide users from preparation to disposal.
Correctly putting on (donning) PPE minimizes contamination pathways.
Caption: PPE Donning Workflow before handling the chemical.
-
Weighing : Tare a suitable container (e.g., weigh boat or vial) inside the chemical fume hood. Dispense the solid this compound directly into the container within the hood to contain any dust.
-
Solubilization : If preparing a solution, add the solvent to the solid within the fume hood. Ensure the container is capped before removing it from the hood.
-
Reaction Setup : All transfers and additions to reaction vessels should be performed in the fume hood.
-
Post-Use : Clean any contaminated surfaces with an appropriate solvent and decontaminant. All cleaning materials must be treated as hazardous waste.
Immediate and correct action is vital in an emergency.
Caption: Decision flowchart for spill response procedures.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.[2][3]
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes at an emergency eyewash station, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation : Relocate to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2][11]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9][11]
-
Liquid Waste : Unused solutions and reaction mixtures must be collected in a compatible, leak-proof, and clearly labeled hazardous liquid waste container.[18][19] Never mix incompatible waste streams, such as acids and bases.[18][20]
-
Container Management : Keep waste containers closed except when adding waste.[9][18] Store them in a designated secondary containment area away from general work areas.[18]
-
PPE Doffing : Remove PPE in the reverse order it was put on to prevent self-contamination. The outer gloves should be removed first, followed by the face shield/goggles, lab coat, and finally the inner gloves. Dispose of all disposable items in the solid hazardous waste stream. Wash hands thoroughly with soap and water after all PPE is removed.
By adhering to this comprehensive safety and handling protocol, researchers can confidently work with this compound, ensuring their personal safety while maintaining the integrity of their scientific work.
References
- 1. This compound | CAS#:41438-38-4 | Chemsrc [chemsrc.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. support.hpe.com [support.hpe.com]
- 6. osha.gov [osha.gov]
- 7. compliancy-group.com [compliancy-group.com]
- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. mcrsafety.com [mcrsafety.com]
- 11. benchchem.com [benchchem.com]
- 12. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. bloomchemag.com [bloomchemag.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. docs.rs-online.com [docs.rs-online.com]
- 17. benchchem.com [benchchem.com]
- 18. medium.com [medium.com]
- 19. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 20. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
